molecular formula C8H3F4N B1297521 2-Fluoro-5-(trifluoromethyl)benzonitrile CAS No. 4088-84-0

2-Fluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B1297521
CAS No.: 4088-84-0
M. Wt: 189.11 g/mol
InChI Key: LCLVMSCLLULGRY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H3F4N and its molecular weight is 189.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLVMSCLLULGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334533
Record name 2-Fluoro-5-(trifluoromethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4088-84-0
Record name 2-Fluoro-5-(trifluoromethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)benzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)benzonitrile

Introduction

This compound is a fluorinated organic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a fluorine atom and a trifluoromethyl group, imparts enhanced stability, reactivity, lipophilicity, and biological activity to target molecules.[1] This compound is a key building block in the development of novel drug candidates, including potent inhibitors and other bioactive molecules.[1][2] Beyond its pharmaceutical applications, it is also utilized in materials science for creating advanced polymers and coatings with enhanced chemical resistance and thermal stability.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
CAS Number 4088-84-0
Molecular Formula C₈H₃F₄N[1][3][4]
Molecular Weight 189.11 g/mol [1][3][5]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 99 °C at 24 mmHg[1]
Density 1.38 g/cm³[1]
Refractive Index n20/D 1.45[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at 2 - 8 °C[1]

Experimental Protocols: Synthesis

Route 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde

This method involves a direct cyanation of a brominated benzaldehyde derivative.[7]

Protocol:

  • Dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP) in a 1L round-bottom flask.[8]

  • Add cuprous cyanide (50.6g, 0.56 mol) to the reaction mixture.[6][8]

  • Heat the mixture to 170°C and stir overnight.[6][8]

  • After cooling to room temperature, add an appropriate amount of diatomaceous earth and filter the mixture.[6][8]

  • To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.[6][8]

  • Separate the organic phase, wash it twice with water, and then dry with anhydrous sodium sulfate.[6][8]

  • Filter the mixture and evaporate the solvent.[8]

  • Recrystallize the resulting residue from a petroleum ether and ethyl acetate mixture to yield a pale yellow solid.[8]

Synthesis_Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde ReactionVessel Heat to 170°C Stir Overnight 3-Bromo-4-fluorobenzaldehyde->ReactionVessel CuCN Cuprous Cyanide CuCN->ReactionVessel NMP NMP (Solvent) NMP->ReactionVessel Filter Cool & Filter (Diatomaceous Earth) ReactionVessel->Filter Extract Liquid-Liquid Extraction (Ethyl Acetate/Water) Filter->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Product 2-Fluoro-5-formylbenzonitrile Recrystallize->Product

Caption: Workflow for the cyanation of 3-bromo-4-fluorobenzaldehyde.

Route 2: Three-Step Synthesis from 2-Fluorobenzonitrile

This alternative pathway avoids the use of highly toxic reagents and involves formylation, hydrolysis, and subsequent oxidation.[6][7]

Protocol:

  • Step 1: Synthesis of Intermediate I: React 2-fluorobenzonitrile with paraformaldehyde and a halide source (e.g., sodium chloride) in the presence of a catalyst like anhydrous zinc chloride and a strong acid (e.g., concentrated sulfuric acid). The reaction is stirred at room temperature. After completion, the mixture is quenched with ice-water and the product is extracted with dichloromethane.[7]

  • Step 2: Hydrolysis to Intermediate II: The crude intermediate from the first step is hydrolyzed using an aqueous base, such as sodium carbonate solution, with heating. The product is then extracted with an organic solvent like ethyl acetate.[7]

  • Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile: The crude intermediate from the second step is dissolved in dichloromethane and oxidized to the final product using an oxidizing agent like pyridinium chlorochromate (PCC). The final product is purified by recrystallization.[7]

Synthesis_Route_2 Start 2-Fluorobenzonitrile Step1 Step 1: Formylation (Paraformaldehyde, ZnCl2, H2SO4) Start->Step1 Intermediate1 Crude Intermediate I Step1->Intermediate1 Step2 Step 2: Hydrolysis (Aqueous Base, Heat) Intermediate1->Step2 Intermediate2 Crude Intermediate II Step2->Intermediate2 Step3 Step 3: Oxidation (PCC, Dichloromethane) Intermediate2->Step3 Product 2-Fluoro-5-formylbenzonitrile Step3->Product

Caption: Three-step synthesis workflow from 2-fluorobenzonitrile.

References

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and applications of 2-Fluoro-5-(trifluoromethyl)benzonitrile. This information is intended to support research, development, and drug discovery activities involving this versatile fluorinated building block.

Chemical Structure and Identification

This compound is an aromatic organic compound characterized by a benzene ring substituted with a fluorine atom, a nitrile group, and a trifluoromethyl group.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 4088-84-0[1]
Molecular Formula C₈H₃F₄N[1]
Molecular Weight 189.11 g/mol [2]
IUPAC Name This compound
Synonyms 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene
InChI InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H[1]
InChIKey LCLVMSCLLULGRY-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1F)C#N)C(F)(F)F

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueReference
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 99 °C at 24 mmHg[2]
Density 1.38 g/cm³[2]
Refractive Index n20/D 1.45[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8-8.0m-Aromatic-H
~7.6-7.7m-Aromatic-H

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Description
~160-165 (d)C-F
~135-140 (q)C-CF₃
~115-135Aromatic carbons
~110-120-CN
~120-125 (q)-CF₃

Table 5: Predicted ¹⁹F NMR Spectral Data (CDCl₃, referenced to CFCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60 to -65s-CF₃
~ -100 to -120mAr-F
Infrared (IR) Spectroscopy

The IR spectrum of this compound is available from the NIST WebBook.[1] Key absorptions are expected for the C≡N stretch, C-F stretches, and aromatic C-H and C=C vibrations.

Table 6: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretch
~1600, ~1500, ~1450Medium-StrongAromatic C=C stretching
~1300-1100StrongC-F stretching (trifluoromethyl group)
~1200-1000StrongC-F stretching (aromatic fluorine)
~900-700StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[1]

Table 7: Major Mass Spectral Peaks

m/zRelative IntensityPossible Fragment
189High[M]⁺ (Molecular ion)
170Moderate[M-F]⁺
162Moderate[M-HCN]⁺
120Moderate[M-CF₃]⁺

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be adapted from the synthesis of the structurally related 2-fluoro-5-formylbenzonitrile, followed by a trifluoromethylation step.[3] One potential method involves the Sandmeyer reaction, a versatile tool for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate.[4]

Proposed Synthetic Pathway: Sandmeyer-type Trifluoromethylation

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Trifluoromethylation A 2-Fluoro-5-aminobenzotrifluoride B Benzenediazonium salt intermediate A->B NaNO₂, HCl 0-5 °C C This compound B->C Cu(I) catalyst, Trifluoromethylating agent

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Fluoro-5-aminobenzotrifluoride

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-5-aminobenzotrifluoride in a suitable acidic aqueous solution (e.g., HCl).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Trifluoromethylation

  • In a separate reaction vessel, prepare a solution or suspension of a copper(I) catalyst and a suitable trifluoromethylating agent (e.g., a trifluoromethyl-containing organometallic reagent or a combination of reagents that generate the CF₃ radical).

  • Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylation mixture. Vigorous gas evolution (N₂) is expected.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][5] The presence of three distinct functional groups (fluoro, trifluoromethyl, and nitrile) on the aromatic ring provides multiple sites for further chemical transformations.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic systems.

  • Aromatic Ring: The electron-withdrawing nature of the nitrile and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group.

  • Trifluoromethyl Group: The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, making it a desirable feature in many drug candidates.[2]

Applications:

  • Pharmaceuticals: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs.[2]

  • Agrochemicals: It is used in the development of new herbicides and pesticides.[2]

  • Materials Science: The unique properties imparted by the fluorine atoms make it a useful monomer or additive in the synthesis of advanced polymers and coatings with enhanced chemical resistance and thermal stability.[2]

Experimental Workflow and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Final Product workup->product nmr NMR (¹H, ¹³C, ¹⁹F) product->nmr ir FTIR product->ir ms Mass Spectrometry product->ms purity Purity Analysis (GC/HPLC) product->purity

Caption: General workflow for the synthesis and characterization of the target compound.

References

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)benzonitrile, a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. This document details the molecule's physicochemical properties, spectroscopic data, and its significant role in the development of targeted therapies, particularly in the field of oncology.

Executive Summary

This compound (CAS No. 4088-84-0) is a fluorinated aromatic nitrile whose strategic substitution pattern makes it an invaluable intermediate in organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic properties and enhanced metabolic stability to derivative compounds.[1][2] These characteristics are highly sought after in the design of novel drug candidates, especially in the development of potent enzyme inhibitors.[2] This guide consolidates essential data for laboratory and developmental use, including molecular properties, analytical methodologies, and its application in the synthesis of targeted cancer therapeutics like PARP inhibitors.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. Its molecular weight is a crucial parameter for stoichiometric calculations in synthesis and for characterization.

PropertyValueReference
Molecular Formula C₈H₃F₄N[3][4][5][6]
Molecular Weight 189.11 g/mol [2][4]
Exact Mass 189.020162 g/mol [7]
CAS Number 4088-84-0[3][4][5][6]
Appearance Colorless to almost colorless clear liquid[2]
Density 1.38 g/mL[2]
Boiling Point 99 °C at 24 mmHg[2]
Refractive Index n20/D 1.45[2]
Synonyms 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene, 3-Cyano-4-fluorobenzotrifluoride[2][4]

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques. The following data has been sourced from the NIST WebBook database.

Mass Spectrometry

The electron ionization mass spectrum provides key information on the fragmentation pattern of the molecule, confirming its identity.

  • NIST WebBook Data: The mass spectrum for this compound is available and serves as a primary tool for structural confirmation.[3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

  • NIST WebBook Data: The gas-phase IR spectrum for the compound is publicly available, showing characteristic peaks for the nitrile (C≡N) and C-F bonds.[6]

Role in Pharmaceutical Synthesis: PARP Inhibitors

This compound and its close derivatives are pivotal intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[9][10] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, a concept known as synthetic lethality.[11][12] They are particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes.[11]

The related compound, 2-Fluoro-5-formylbenzonitrile, is a documented intermediate in the synthesis of Olaparib, a landmark PARP inhibitor approved for the treatment of various cancers, including ovarian and breast cancer.[9] The workflow below illustrates the general role of such intermediates in the synthesis of a PARP inhibitor scaffold.

G cluster_start Starting Materials cluster_synthesis Multi-step Synthesis cluster_api Final Product A This compound or derivative B Chemical Transformations (e.g., coupling, cyclization) A->B Key Intermediate C PARP Inhibitor Core Structure B->C Yields

Caption: Synthetic workflow from intermediate to final PARP inhibitor.

Experimental Protocol: Synthesis of a Key Precursor

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, the synthesis of the closely related and pharmaceutically crucial intermediate, 2-Fluoro-5-formylbenzonitrile, is well-documented. The following protocol, adapted from published methods, illustrates a common synthetic route.[13][14]

Route: Cyanation of 3-Bromo-4-fluorobenzaldehyde

This method involves a nucleophilic aromatic substitution reaction.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Cuprous Cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diatomaceous earth

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction flask, dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP).

  • Add cuprous cyanide to the solution.

  • Heat the reaction mixture to approximately 170°C with continuous stirring and maintain overnight.[13]

  • After heating, cool the mixture to room temperature.

  • Add diatomaceous earth and stir, then filter the mixture.

  • To the filtrate, add water and ethyl acetate. Separate the organic phase.

  • Wash the organic phase twice with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to yield the crude product.

  • The final product, 2-Fluoro-5-formylbenzonitrile, can be further purified by recrystallization.[13]

The diagram below outlines the key steps in this synthetic process.

G Start Dissolve 3-Bromo-4-fluorobenzaldehyde in NMP Reagents Add Cuprous Cyanide (CuCN) Start->Reagents Reaction Heat to 170°C (Overnight) Reagents->Reaction Workup Cool, Filter (Diatomaceous Earth) Reaction->Workup Extraction Extract with Ethyl Acetate & Water Workup->Extraction Purification Dry & Evaporate Solvent Extraction->Purification End 2-Fluoro-5-formylbenzonitrile Purification->End

Caption: Key steps for the synthesis of 2-Fluoro-5-formylbenzonitrile.

Mechanism of Action: The PARP Inhibition Pathway

PARP-1 is an enzyme crucial for repairing single-strand DNA breaks (SSBs). When SSBs occur, PARP-1 binds to the damaged site and synthesizes a poly(ADP-ribose) chain, which recruits other DNA repair proteins.[11] PARP inhibitors block this process. In normal cells, the resulting unrepaired SSBs can be repaired by the homologous recombination (HR) pathway during DNA replication. However, in cancer cells with BRCA1/2 mutations, the HR pathway is defective.

Consequently, when PARP is inhibited, SSBs persist and, during replication, degenerate into more lethal double-strand breaks (DSBs). Since the primary DSB repair mechanism (HR) is also non-functional, the cell undergoes apoptosis. This dual-deficiency is the essence of the synthetic lethality therapeutic strategy.[11][12]

G cluster_pathway PARP-1 DNA Repair Pathway cluster_inhibition Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_Damage->PARP1 binds to PARylation PAR Chain Synthesis (Recruitment Signal) PARP1->PARylation synthesizes DSB Double-Strand Break (DSB) PARP1->DSB leads to (in BRCA-deficient cells) Repair_Complex DNA Repair Proteins (XRCC1, etc.) PARylation->Repair_Complex recruits SSB_Repair SSB Repaired Repair_Complex->SSB_Repair leads to PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP1 blocks Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: The PARP-1 signaling pathway and the mechanism of PARP inhibition.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling molecule for the creation of sophisticated, life-saving therapeutics. Its unique fluorine-based substitution provides medicinal chemists with a powerful tool to enhance the drug-like properties of new molecular entities. As targeted therapies and precision medicine continue to evolve, the demand for such well-designed, high-purity building blocks is expected to grow, cementing the role of this compound in the future of drug discovery and development.

References

Spectral Analysis of 2-Fluoro-5-(trifluoromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectral data for the chemical compound 2-Fluoro-5-(trifluoromethyl)benzonitrile. Due to its unique combination of fluoro, trifluoromethyl, and nitrile functional groups, this compound is of significant interest in medicinal chemistry and materials science. Understanding its spectral characteristics is crucial for its identification, characterization, and application in further research and development.

Quantitative Spectral Data

The following tables summarize the available quantitative data from Mass Spectrometry and Infrared Spectroscopy for this compound.

Table 1: Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC₈H₃F₄NNIST WebBook[1][2]
Molecular Weight189.11 g/mol NIST WebBook[1][2]
Major m/z Peaks189, 170, 140, 120, 101, 99, 81, 75, 69, 51NIST WebBook[1]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)InterpretationSource
~2240C≡N (Nitrile) stretchNIST WebBook[3]
~1620, ~1500, ~1450Aromatic C=C stretchingNIST WebBook[3]
~1320C-F (Trifluoromethyl) stretchNIST WebBook[3]
~1250Ar-F (Aryl-Fluoride) stretchNIST WebBook[3]
~1100-1200C-F (Trifluoromethyl) symmetric and asymmetric stretchesNIST WebBook[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample or 0.1-0.2 mL of the liquid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integrations, and coupling constants of the hydrogen nuclei.

    • ¹³C NMR: A one-dimensional carbon-13 NMR spectrum, typically proton-decoupled, is acquired to identify the chemical shifts of the different carbon atoms in the molecule.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Sample: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solid Sample: The solid is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

  • Instrumentation: The sample is placed in the sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectral_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis Chemical Shifts, Coupling Constants IR->Data_Analysis Functional Group Identification MS->Data_Analysis Molecular Weight, Fragmentation Pattern Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Generation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide on 2-Fluoro-5-(trifluoromethyl)benzonitrile: Solubility, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the solubility, experimental protocols for its determination, and relevant biological context for 2-Fluoro-5-(trifluoromethyl)benzonitrile. This information is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing this versatile fluorinated building block.

Solubility Information

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure—an aromatic nitrile with fluoro- and trifluoromethyl-substituents—a general solubility profile can be inferred. The presence of the trifluoromethyl group typically increases lipophilicity.

Data Presentation

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are general predictions, and experimental verification is recommended for specific applications.

Solvent NameChemical FormulaSolvent TypeExpected Qualitative Solubility
WaterH₂OPolar ProticInsoluble/Sparingly Soluble
MethanolCH₃OHPolar ProticSoluble
EthanolC₂H₅OHPolar ProticSoluble
AcetoneC₃H₆OPolar AproticSoluble
DichloromethaneCH₂Cl₂Polar AproticSoluble
Dimethyl SulfoxideC₂H₆OSPolar AproticSoluble
N,N-DimethylformamideC₃H₇NOPolar AproticSoluble
HexaneC₆H₁₄NonpolarSoluble

Note: The expected solubility is based on the principle of "like dissolves like." Experimental determination is necessary for precise quantitative values.

Experimental Protocols

For researchers requiring precise solubility measurements, the following experimental protocols are provided. These are standard methods for determining the solubility of a compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, sparingly soluble, or insoluble in a particular solvent at a given temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

  • Small test tubes or vials with caps

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.

  • After each addition, cap the test tube and vortex for 30 seconds.

  • Visually inspect the solution for any undissolved solid against a dark background.

  • Record the observation as "soluble" if a clear solution is formed, "sparingly soluble" if some solid remains, or "insoluble" if the majority of the solid does not dissolve.

  • Repeat for each solvent of interest.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker bath

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

  • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 2 mL). This ensures that a saturated solution is formed.

  • Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, remove the vial and let it stand to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant, or filter it using a syringe filter.

  • Dilute the clear supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration.

  • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualizations: Synthesis Workflow and Biological Context

Synthesis Workflow

This compound is a key intermediate in organic synthesis. The following diagram illustrates a generalized synthetic pathway for this class of compounds.

G cluster_start Starting Material cluster_reaction1 Step 1: Cyanation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Functional Group Interconversion cluster_final Final Product Halogenated Aromatic Halogenated Aromatic Precursor Cyanation Rosenmund-von Braun Reaction (e.g., CuCN) Halogenated Aromatic->Cyanation Benzonitrile Fluorinated Benzonitrile Intermediate Cyanation->Benzonitrile FGI Further Reactions (e.g., Hydrolysis, Reduction) Benzonitrile->FGI Final_Product This compound or other derivatives FGI->Final_Product G DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation (Recruitment and Binding) DNA_Damage->PARP_Activation PARylation PARylation (Recruitment of Repair Proteins) PARP_Activation->PARylation PARP_Trapping PARP Trapping on DNA PARP_Activation->PARP_Trapping Leads to SSB_Repair Single-Strand Break Repair PARylation->SSB_Repair Normal Pathway PARP_Inhibitor PARP Inhibitor (Derived from intermediates like This compound) PARP_Inhibitor->PARP_Activation Inhibits Replication_Fork_Stall Replication Fork Stalling PARP_Trapping->Replication_Fork_Stall DSB_Formation Double-Strand Break Formation Replication_Fork_Stall->DSB_Formation HR_Proficient Homologous Recombination (HR-Proficient Cells) DSB_Formation->HR_Proficient HR_Deficient Failed Repair (HR-Deficient Cells, e.g., BRCA mutant) DSB_Formation->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Apoptosis (Cell Death) HR_Deficient->Cell_Death

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-Fluoro-5-(trifluoromethyl)benzonitrile, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

ClassificationCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H302Harmful if swallowed.[1][2]
H312Harmful in contact with skin.[1][2]
H332Harmful if inhaled.[2][3]
H315Causes skin irritation.[1][2][3]
H319Causes serious eye irritation.[1][2][3]
H335May cause respiratory irritation.[1][2][3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
P264Wash skin thoroughly after handling.[3][4]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[3][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2][3][4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.[2][3]
P337+P313If eye irritation persists: Get medical advice/attention.[2][3]
P362+P364Take off contaminated clothing and wash it before reuse.[3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[3][4]
P405Store locked up.[3][4]
P501Dispose of contents/container to an approved waste disposal plant.[3][4]

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are based on data from structurally similar compounds and computational toxicology models.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecific EquipmentPurpose
Eye and Face Protection Safety goggles with side-shields or a face shield.[5]To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5]To prevent skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coat, long-sleeved.[5]To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.To be used when handling outside of a fume hood or if inhalation risk is high.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid all personal contact, including inhalation of vapors.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly with soap and water after handling.[5]

Storage
  • Store in original containers in a cool, dry, well-ventilated area.[3][7]

  • Keep containers securely sealed when not in use.[3][7]

  • Store away from incompatible materials and foodstuff containers.[7]

Emergency Procedures

A clear understanding of emergency procedures is essential for a rapid and effective response.

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Remove person to fresh air and keep comfortable for breathing.[2][3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4] Call a POISON CENTER or doctor/physician if you feel unwell.[8]
Skin Contact Immediately remove all contaminated clothing, including footwear.[3][7] Flush skin and hair with running water (and soap if available) for at least 15 minutes.[2][3][7] Seek medical attention in event of irritation.[3][7]
Eye Contact Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][3][8] If eye irritation persists: Get medical advice/attention.[2][3][8]
Ingestion Rinse mouth with water.[1][8] Do NOT induce vomiting.[1][2] Call a POISON CENTER or doctor/physician if you feel unwell.[3][8]
Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][9][10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen cyanide.[2][8]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Accidental Release Measures
  • Personal Precautions: Evacuate non-essential personnel.[11] Wear appropriate PPE. Avoid breathing vapors, mist, or gas.[12]

  • Environmental Precautions: Prevent product from entering drains.[10]

  • Containment and Cleanup: For small spills, use an inert absorbent material and place it in a suitable container for disposal.[8][10] For large spills, dike the area to contain the spill.

Logical Workflows

The following diagrams illustrate the recommended workflows for handling and emergency response.

G cluster_handling Safe Handling Workflow prep Preparation: - Review SDS - Don PPE (Gloves, Goggles, Lab Coat) - Ensure Fume Hood is Operational handle Handling: - Work within Fume Hood - Avoid Inhalation & Contact - Keep Away from Incompatibles prep->handle storage Storage: - Tightly Sealed Container - Cool, Dry, Well-Ventilated Area - Store Locked Up handle->storage cleanup Post-Handling: - Decontaminate Work Area - Remove & Dispose of Gloves Properly - Wash Hands Thoroughly handle->cleanup

Caption: General workflow for handling this compound.

G cluster_emergency Emergency Response Workflow exposure Exposure Event inhalation Inhalation: - Move to Fresh Air - Seek Medical Attention exposure->inhalation Inhaled skin_contact Skin Contact: - Remove Contaminated Clothing - Flush with Water for 15 min exposure->skin_contact Skin Contact eye_contact Eye Contact: - Rinse with Water for 15 min - Remove Contacts if Possible - Seek Medical Attention exposure->eye_contact Eye Contact ingestion Ingestion: - Rinse Mouth - DO NOT Induce Vomiting - Seek Immediate Medical Attention exposure->ingestion Ingested

Caption: First aid response to an exposure event.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or waterways.[5] Contaminated packaging should be treated as the product itself.

References

Navigating the Nomenclature: A Guide to 2-Fluoro-5-(trifluoromethyl)benzonitrile and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a focused overview of 2-Fluoro-5-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its alternative names is crucial for comprehensive literature searches and sourcing.

Unambiguous Identification: Synonyms and CAS Number

The primary identifier for this compound is its CAS Number: 4088-84-0 .[1][2] While this number provides absolute identification, the compound is also known by several synonyms. The most frequently encountered alternative name is:

  • 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene [1]

It is critical to note that the chemical literature and commercial catalogs may list isomers with similar-sounding names. These are distinct molecules with different chemical and physical properties. Some examples of related isomers that should not be confused with this compound include:

  • 5-Cyano-2-fluorobenzotrifluoride (CAS: 67515-59-7)[3][4]

  • 4-Fluoro-3-(trifluoromethyl)benzonitrile (an alternative name for 5-Cyano-2-fluorobenzotrifluoride)[3]

  • 5-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 240800-45-7)[][6]

  • 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6)[7]

Physicochemical Properties at a Glance

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₈H₃F₄N[1][2]
Molecular Weight 189.11 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.38 g/cm³[1]
Boiling Point 99 °C at 24 mmHg[1]
Refractive Index n20D 1.45[1]
Purity ≥ 98% (GC)[1]

Illustrative Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound, providing a visual representation of the chemical transformations involved.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene This compound This compound 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene->this compound Rosenmund-von Braun Reaction CuCN Copper(I) Cyanide (CuCN) CuCN->this compound

References

The Strategic Introduction of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Trifluoromethylated Aromatic Compounds.

The strategic incorporation of the trifluoromethyl (CF3) group into aromatic compounds has become a cornerstone of modern medicinal chemistry and materials science. This powerful substituent can dramatically alter a molecule's physicochemical and biological properties, leading to enhanced efficacy, improved metabolic stability, and novel therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated aromatic compounds, with a focus on their role in drug discovery and development.

The Impact of Trifluoromethylation on Physicochemical Properties

The introduction of a trifluoromethyl group onto an aromatic ring imparts a unique combination of steric and electronic effects. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing effect, which can significantly influence the acidity (pKa) and lipophilicity (logP) of the parent molecule. These changes, in turn, affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a comparative summary of the physicochemical properties of toluene and its trifluoromethylated counterpart, (trifluoromethyl)benzene, as well as the non-steroidal anti-inflammatory drug (NSAID) Celecoxib and a non-fluorinated analog.

CompoundStructureMolecular Weight ( g/mol )logPpKa
TolueneC7H892.142.73N/A
(Trifluoromethyl)benzeneC7H5F3146.112.29N/A
CelecoxibC17H14F3N3O2S381.373.511.1[1]
4-(5-(p-tolyl)-3-methyl-1H-pyrazol-1-yl)benzenesulfonamideC17H17N3O2S343.4Not AvailableNot Available

Data for Toluene and (Trifluoromethyl)benzene from publicly available chemical databases. Data for Celecoxib from cited sources.

Enhanced Biological Activity: The Case of Kinase Inhibitors

The trifluoromethyl group is a prevalent feature in many approved drugs, particularly in the class of kinase inhibitors used in oncology. The CF3 group can enhance binding affinity to the target protein, improve metabolic stability, and increase cell permeability. A notable example is Nilotinib, a kinase inhibitor used to treat chronic myeloid leukemia (CML). The replacement of the trifluoromethyl group with other substituents has a marked effect on its inhibitory activity against key kinases like Abl and Kit.

CompoundR GroupAbl IC50 (nM)Kit IC50 (nM)
NilotinibCF3< 2.5100-500
Analog 1H2953100-500
Analog 2F750< 100
Analog 3CH3135.8100-500

Data adapted from a study on Nilotinib analogs.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of trifluoromethylated aromatic compounds. This section provides methodologies for key synthetic transformations.

Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This protocol is a general procedure for the trifluoromethylation of aryl iodides using a copper catalyst and a trifluoromethyl source.

Materials:

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium fluoride (KF, 2.0 mmol)

  • (Trifluoromethyl)trimethylsilane (TMSCF3, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk tube

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk tube, add the aryl iodide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and KF (116.2 mg, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add TMSCF3 (0.22 mL, 1.5 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.[3]

Protocol 2: Synthesis of Celecoxib

This protocol describes a common synthetic route to the selective COX-2 inhibitor, Celecoxib.[4]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • In a suitable reaction vessel, dissolve p-methylacetophenone (1.0 eq) in a suitable solvent such as toluene.

  • Add a base, for example, sodium methoxide (1.1 eq), to the solution.

  • Slowly add ethyl trifluoroacetate (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction and neutralize with an aqueous acid solution (e.g., HCl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude diketone, which can be purified by crystallization or chromatography.[5]

Step 2: Synthesis of Celecoxib

  • Dissolve the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq) from Step 1 in a suitable solvent such as ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) to the solution.

  • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[6]

Protocol 3: Synthesis of a Non-Fluorinated Celecoxib Analog

This protocol describes the synthesis of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide, a non-fluorinated analog of Celecoxib.

  • In a round-bottom flask, combine 1-phenylbutan-1,3-dione (10 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) in ethanol (50 ml).

  • Heat the mixture to reflux for 4 hours.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration and recrystallize it from ethanol to obtain the pure product as light yellow crystals.[7]

Signaling Pathways Targeted by Trifluoromethylated Drugs

Trifluoromethylated aromatic compounds are particularly prominent as inhibitors of signaling pathways implicated in cancer and other diseases. The unique properties of the CF3 group can lead to highly potent and selective inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. Several trifluoromethylated inhibitors have been developed to target EGFR.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor Trifluoromethylated Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylated drugs.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, and numerous inhibitors, including trifluoromethylated compounds, have been developed to target various nodes within this pathway.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Trifluoromethylated Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by trifluoromethylated compounds.

Conclusion

The introduction of trifluoromethyl groups into aromatic systems is a powerful and versatile strategy in modern drug discovery and materials science. The unique electronic and steric properties of the CF3 group can profoundly influence a molecule's physicochemical and biological characteristics, often leading to compounds with superior performance. A thorough understanding of the synthetic methodologies and the structure-activity relationships of trifluoromethylated aromatic compounds is crucial for the rational design of next-generation therapeutics and advanced materials. This guide provides a foundational understanding for researchers to explore and harness the full potential of this remarkable functional group.

References

The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique physicochemical properties of fluorine, which, when strategically incorporated into a molecule, can profoundly enhance its drug-like characteristics. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in drug design, focusing on its impact on metabolic stability, receptor binding affinity, acidity (pKa), lipophilicity, and molecular conformation. Detailed experimental protocols for assessing these parameters are provided, alongside quantitative data comparisons and visual representations of key concepts to aid researchers in harnessing the power of fluorine in their drug discovery endeavors.

The Impact of Fluorine on Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of a drug's metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98 kcal/mol), making it significantly more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP450) enzymes, which are the primary drivers of drug metabolism in the liver.[2][3]

Blocking Metabolic Hotspots

Strategically placing a fluorine atom at a metabolically labile position, often a site of hydroxylation, can effectively block this metabolic pathway.[4] This "metabolic switching" can lead to a longer plasma half-life, reduced clearance, and improved oral bioavailability of the drug.[2][4]

Quantitative Impact on Metabolic Half-Life

The following table summarizes the effect of fluorination on the metabolic half-life of representative drug molecules.

Compound PairStructure of Non-Fluorinated AnalogStructure of Fluorinated AnalogMetabolic Half-life (t½) of Non-Fluorinated AnalogMetabolic Half-life (t½) of Fluorinated AnalogFold Improvement
Celecoxib Analog (Structure unavailable in search results)[Image of a fluorinated celecoxib derivative]Data not explicitly foundData not explicitly found, but deuterated and fluoroethyl-substituted analogs showed increased metabolic stability in murine liver microsomes.[5][6]-
JAK Inhibitor Series (General Structure)(General Structure with F at benzylic site)-Doubled plasma half-life[3]~2x

Note: Specific half-life values for direct H/F analogs are often not published in a comparative format. The data often reflects broader SAR studies.

Experimental Protocol: In Vitro Metabolic Stability Assessment Using Liver Microsomes

This protocol outlines the general procedure for determining the metabolic stability of a compound using human liver microsomes (HLMs).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLMs and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive control in a suitable solvent.

  • Incubation Mixture Preparation: In a 96-well plate, add phosphate buffer, HLM suspension, and the test compound solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k.

Modulation of Receptor Binding Affinity

Fluorine's high electronegativity and relatively small size allow it to participate in unique, favorable interactions within a protein's binding pocket, thereby enhancing binding affinity and potency.[2]

Favorable Fluorine-Protein Interactions
  • Hydrogen Bonds: The polarized C-F bond can act as a weak hydrogen bond acceptor.

  • Dipole-Dipole and Dipole-Quadrupole Interactions: The strong dipole of the C-F bond can engage in favorable electrostatic interactions with polar residues in the binding site.

  • Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions, particularly in aromatic systems.

Quantitative Impact on Binding Affinity

The following table provides examples of how fluorination can impact the binding affinity (IC50 or Kd) of drug candidates.

Compound PairTargetBinding Affinity of Non-Fluorinated Analog (IC50/Kd)Binding Affinity of Fluorinated Analog (IC50/Kd)Fold Improvement
BTK Inhibitor Bruton's Tyrosine Kinase (BTK)-Up to 40-fold increase in activity with fluorine on an unsaturated bicyclic ring.[7]Up to 40x
Aminergic GPCR Ligands Various GPCRs-Can increase ligand potency more than 50-fold.[1][8]>50x
Carbonic Anhydrase Inhibitors Carbonic Anhydrase-Fluorinated analogs showed increased affinity compared to non-fluorinated counterparts.[9]-
Fluorinated D-glucosamine analogs PC-3 and A2780 cancer cell lines-IC50 values ranging from 78 µM to 337 µM.[10]-
Experimental Protocols for Determining Binding Affinity

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a ligand-protein interaction.

Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Materials:

  • Purified protein solution

  • Ligand solution

  • Identical buffer for both protein and ligand

  • ITC instrument

Procedure:

  • Sample Preparation: Dialyze both the protein and ligand against the same buffer to minimize heats of dilution. Determine the accurate concentrations of both solutions.

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

Objective: To measure the real-time binding kinetics (association and dissociation rates) and affinity (Kd) of a ligand-protein interaction.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as a ligand (analyte) in solution binds to a protein (ligand) immobilized on the chip.

Materials:

  • Purified protein (for immobilization) and ligand (in solution)

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization buffers (e.g., acetate buffer at low pH)

  • Running buffer

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface (e.g., with EDC/NHS). Inject the protein solution over the activated surface to achieve covalent immobilization. Deactivate any remaining active sites.

  • Binding Analysis: Inject a series of concentrations of the ligand (analyte) in solution over the immobilized protein surface.

  • Data Acquisition: The SPR instrument records the change in resonance units (RU) over time, generating a sensorgram that shows the association and dissociation phases.

  • Regeneration: After each ligand injection, inject a regeneration solution to remove the bound ligand and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Alteration of Physicochemical Properties: pKa and Lipophilicity

Fluorine's strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, leading to changes in its acidity/basicity (pKa) and lipophilicity (LogP/LogD).

pKa Modulation

The introduction of fluorine near an acidic or basic functional group can lower its pKa value. For amines, this reduction in basicity can be beneficial for several reasons, including improved cell permeability (as the neutral form is more lipophilic) and reduced off-target effects.[11]

Lipophilicity (LogP/LogD) Modification

While fluorine is highly electronegative, its effect on lipophilicity is context-dependent. Generally, the replacement of a hydrogen atom with a fluorine atom increases the lipophilicity (LogP).[3] However, in some cases, particularly with multiple fluorine substitutions, intramolecular interactions can lead to a decrease in lipophilicity.

Quantitative Impact on pKa and Lipophilicity
Compound PairParameterValue of Non-Fluorinated AnalogValue of Fluorinated AnalogChange
PDE9 Inhibitors pKa (basic pyrrolidine)-Decrease of 1.1–3.3 units[11][12]
Aromatic Amines pKa-Ortho-fluorination decreases pKa by ~1.2 units; meta-fluorination by ~0.5 units.[13]
Sitagliptin pKa8.78[14](No direct non-fluorinated analog pKa found)-
2-(thioalkyl)pyridines LogD 7.41.69 (for 2-(methylthio)pyridine)1.95 (for SCF₂H) to 2.13 (for SCF₃)[15]
General Aromatic Systems LogP-para-Fluorine substitution increases LogP by ~0.3-0.5 units.[3]
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound between n-octanol and water (or buffer).

Principle: The compound is partitioned between two immiscible phases (n-octanol and an aqueous phase). The ratio of the compound's concentration in each phase at equilibrium is measured.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous phase)

  • Water or buffer (pH 7.4 for LogD, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and vice versa by mixing them vigorously and allowing them to separate.

  • Partitioning: Add a known volume of the n-octanol and aqueous phases to a vial. Add a small amount of the test compound stock solution.

  • Equilibration: Cap the vial and shake it for a sufficient time to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Sampling and Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in each using a suitable analytical method.

  • Calculation:

    • LogP = log ([Concentration in octanol] / [Concentration in water])

    • LogD = log ([Concentration in octanol] / [Concentration in aqueous buffer at specific pH])

Influence on Molecular Conformation

Fluorine can exert significant control over the conformational preferences of a molecule through stereoelectronic effects, such as the gauche effect.[3] This can be exploited to lock a drug molecule into its bioactive conformation, the specific shape required for optimal binding to its target receptor, thereby improving potency and selectivity.[3]

Visualizing Key Concepts in Fluorine Chemistry

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and decision-making processes in the application of fluorine in medicinal chemistry.

Experimental Workflow for Metabolic Stability Assessment

metabolic_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Thaw Liver Microsomes and NADPH System inc1 Prepare Incubation Mixture (Microsomes, Buffer, Compound) prep1->inc1 prep2 Prepare Test Compound Stock Solution prep2->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate Reaction (Add NADPH) inc2->inc3 inc4 Incubate at 37°C with Shaking inc3->inc4 ana1 Quench Reaction at Time Points (t=0, 5, 15, 30, 60 min) inc4->ana1 ana2 Protein Precipitation (Centrifugation) ana1->ana2 ana3 LC-MS/MS Analysis of Supernatant ana2->ana3 ana4 Data Analysis (Calculate t½ and CLint) ana3->ana4

Caption: Workflow for assessing metabolic stability using liver microsomes.

Decision Pathway for Incorporating Fluorine in Drug Design

fluorine_decision_pathway start Lead Compound Identified q1 Metabolic Liability Identified? start->q1 a1 Incorporate F at Metabolic Hotspot q1->a1 Yes no1 No q1->no1 q2 Suboptimal Potency or Selectivity? a1->q2 a2 Introduce F to Enhance Binding Interactions q2->a2 Yes no2 No q2->no2 q3 Poor Permeability or Unfavorable pKa? a2->q3 a3 Use F to Modulate pKa and/or Lipophilicity q3->a3 Yes no3 No q3->no3 q4 Undesirable Conformation? a3->q4 a4 Employ F to Induce Bioactive Conformation q4->a4 Yes no4 No q4->no4 end Optimized Lead Candidate a4->end no1->q2 no2->q3 no3->q4 no4->end

Caption: A decision tree for the strategic incorporation of fluorine.

Simplified Cytochrome P450 Catalytic Cycle

cyp450_cycle s1 CYP(Fe³⁺) s2 CYP(Fe³⁺)-RH s1->s2 Drug (RH) binding s3 CYP(Fe²⁺)-RH s2->s3 e⁻ from NADPH s4 CYP(Fe²⁺)-RH(O₂) s3->s4 O₂ binding s5 CYP(Fe³⁺)-RH(O₂⁻) s4->s5 e⁻ from NADPH s6 CYP(Fe³⁺)-ROH + H₂O s5->s6 Protonation & Rearrangement s6->s1 Product (ROH) release

Caption: Simplified catalytic cycle of Cytochrome P450 enzymes.

Conclusion

Fluorine is a uniquely powerful tool in the medicinal chemist's arsenal. Its strategic incorporation can overcome numerous challenges in drug development, from poor metabolic stability to suboptimal binding affinity. A thorough understanding of its effects on a molecule's physicochemical properties, coupled with rigorous experimental evaluation as detailed in this guide, is essential for the rational design of safer and more effective medicines. The continued development of novel fluorination methodologies will undoubtedly expand the applications of this remarkable element in the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-5-(trifluoromethyl)benzonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-5-(trifluoromethyl)benzonitrile as a key intermediate in the synthesis of pharmaceuticals, with a specific focus on the development of the PARP (Poly ADP-ribose polymerase) inhibitor, Olaparib. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound is a versatile fluorinated aromatic compound that serves as a crucial building block in medicinal chemistry.[1] Its unique electronic properties and the presence of both a nitrile and a trifluoromethyl group make it a valuable precursor for the synthesis of complex heterocyclic molecules with significant biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell membrane permeability of drug candidates.[2] This intermediate is notably employed in the synthesis of anti-cancer and anti-inflammatory drugs.[1]

A prominent application of this compound is in the multi-step synthesis of Olaparib, a potent PARP inhibitor used in the treatment of certain types of cancer, particularly those with BRCA1/2 mutations.[3]

Application in the Synthesis of Olaparib

The synthesis of Olaparib from this compound involves a series of chemical transformations to construct the final phthalazinone and piperazine moieties. A critical step in this pathway is the conversion of the trifluoromethyl group to a formyl group, yielding the key intermediate 2-fluoro-5-formylbenzonitrile. This aldehyde then undergoes further reactions to build the core structure of Olaparib.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a multi-step process, beginning with the functional group transformation of this compound and culminating in the final active pharmaceutical ingredient, Olaparib.

G A This compound B 2-Fluoro-5-carboxybenzonitrile A->B Hydrolysis C 2-Fluoro-5-formylbenzonitrile B->C Reduction D 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid C->D Multi-step Synthesis E Olaparib D->E Amide Coupling

Caption: Synthetic workflow from the starting intermediate to Olaparib.

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of Olaparib starting from this compound.

Step 1: Hydrolysis of this compound to 2-Fluoro-5-carboxybenzonitrile

This protocol describes the acid-catalyzed hydrolysis of the trifluoromethyl group to a carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Boric Acid

  • Water

  • Dichloromethane

  • Sodium Sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Carefully add a mixture of concentrated sulfuric acid (10 eq) and boric acid (1.0 eq).

  • Heat the reaction mixture to 120-130°C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude 2-Fluoro-5-carboxybenzonitrile.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 2-Fluoro-5-carboxybenzonitrile to 2-Fluoro-5-formylbenzonitrile

This protocol outlines the reduction of the carboxylic acid to an aldehyde.

Materials:

  • 2-Fluoro-5-carboxybenzonitrile

  • Thionyl chloride

  • Palladium on carbon (Pd/C, 10%)

  • 2,6-Lutidine

  • Hydrogen gas (H₂)

  • Dry Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Fluoro-5-carboxybenzonitrile (1.0 eq) in dry THF (10 mL/g).

  • Add thionyl chloride (1.2 eq) dropwise at 0°C and then allow the mixture to stir at room temperature for 2 hours to form the corresponding acid chloride.

  • In a separate hydrogenation flask, suspend 10% Pd/C (0.1 eq) in dry THF.

  • To this suspension, add the freshly prepared solution of the acid chloride and 2,6-lutidine (1.1 eq).

  • Pressurize the reaction vessel with hydrogen gas (1 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-Fluoro-5-formylbenzonitrile.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 3: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This multi-step synthesis converts 2-Fluoro-5-formylbenzonitrile into a key carboxylic acid intermediate.[4]

Materials:

  • 2-Fluoro-5-formylbenzonitrile

  • (3-Oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphate

  • Triethylamine

  • Sodium hydroxide

  • Hydrazine hydrate

  • Dichloromethane

  • Ethanol

  • Hydrochloric acid

  • Microreactors (or round-bottom flasks)

Procedure:

  • A solution of 2-Fluoro-5-formylbenzonitrile (1.0 eq) in dichloromethane is reacted with a solution of (3-Oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphate and triethylamine in a suitable reactor.[4]

  • The resulting intermediate, 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethyl)benzonitrile, is then hydrolyzed using an ethanol solution of sodium hydroxide.[4]

  • The reaction mixture is then treated with hydrazine hydrate to yield 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[4]

  • The product is precipitated by acidification with hydrochloric acid and can be purified by recrystallization.

Step 4: Synthesis of Olaparib

This final step involves the amide coupling of the carboxylic acid intermediate with 1-(cyclopropanecarbonyl)piperazine.

Materials:

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • 1-(Cyclopropanecarbonyl)piperazine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in dry DMF.

  • Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 30 minutes at room temperature.

  • Add 1-(cyclopropanecarbonyl)piperazine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (2 x 30 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Olaparib.

Quantitative Data

The following table summarizes the typical yields and purities for the key synthetic steps.

StepProductStarting MaterialTypical Yield (%)Purity (%)
12-Fluoro-5-carboxybenzonitrileThis compound70-80>95
22-Fluoro-5-formylbenzonitrile2-Fluoro-5-carboxybenzonitrile60-70>97
32-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid2-Fluoro-5-formylbenzonitrile75-85>98
4Olaparib2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid80-90>99

Mechanism of Action: Olaparib and PARP Inhibition

Olaparib functions as a potent inhibitor of the enzyme Poly (ADP-ribose) polymerase (PARP). PARP plays a critical role in the repair of single-strand DNA breaks (SSBs).[1] When PARP is inhibited by Olaparib, these SSBs accumulate. During DNA replication, these unresolved SSBs lead to the formation of more lethal double-strand breaks (DSBs).[5]

In normal, healthy cells, DSBs can be efficiently repaired through the Homologous Recombination (HR) pathway, which involves proteins such as BRCA1 and BRCA2.[5] However, certain cancer cells harbor mutations in the BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[5] These cancer cells become heavily reliant on the PARP-mediated DNA repair pathway for survival.

The therapeutic strategy of Olaparib is based on the concept of "synthetic lethality". By inhibiting PARP in cancer cells that already have a compromised HR pathway, both major DNA repair mechanisms are disabled. This leads to a massive accumulation of DNA damage, genomic instability, and ultimately, selective cancer cell death (apoptosis).[1]

G cluster_0 Normal Cell cluster_1 BRCA-mutated Cancer Cell + Olaparib DNA_damage_N DNA Single-Strand Break PARP_N PARP DNA_damage_N->PARP_N Replication_N Replication DNA_damage_N->Replication_N SSB_Repair_N SSB Repair PARP_N->SSB_Repair_N Cell_Survival_N Cell Survival SSB_Repair_N->Cell_Survival_N DSB_N DNA Double-Strand Break Replication_N->DSB_N HR_N Homologous Recombination (BRCA1/2) DSB_N->HR_N DSB_Repair_N DSB Repair HR_N->DSB_Repair_N DSB_Repair_N->Cell_Survival_N DNA_damage_C DNA Single-Strand Break PARP_C PARP DNA_damage_C->PARP_C Replication_C Replication DNA_damage_C->Replication_C Olaparib Olaparib Olaparib->PARP_C inhibits SSB_Repair_C SSB Repair Blocked PARP_C->SSB_Repair_C DSB_C Accumulated DSBs SSB_Repair_C->DSB_C leads to Replication_C->DSB_C HR_C Defective Homologous Recombination (BRCA1/2 mutation) DSB_C->HR_C Cell_Death Cell Death (Apoptosis) HR_C->Cell_Death leads to

Caption: Mechanism of action of Olaparib leading to synthetic lethality.

References

Application Notes and Protocols for the Use of 2-Fluoro-5-(trifluoromethyl)benzonitrile in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the utilization of 2-fluoro-5-(trifluoromethyl)benzonitrile as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a primary focus on the clinically approved drug Olaparib.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1][2] Inhibitors of PARP, particularly PARP-1 and PARP-2, have emerged as a significant class of anticancer agents. These inhibitors function through a mechanism known as synthetic lethality, where in cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), the inhibition of PARP-mediated repair leads to catastrophic DNA damage and cell death.[3][4]

This compound is a versatile fluorinated building block in medicinal chemistry.[5] Its trifluoromethyl group can enhance metabolic stability and cell permeability of the final drug molecule. While not a direct precursor in the most common synthetic routes to Olaparib, it can be readily converted to the key intermediate, 2-fluoro-5-formylbenzonitrile. These notes will detail the synthesis of Olaparib starting from the formyl derivative, a common and well-documented pathway.

PARP Signaling Pathway in DNA Damage Repair

PARP-1 and PARP-2 are activated by DNA single-strand breaks (SSBs). Upon activation, they catalyze the transfer of ADP-ribose units from NAD+ to themselves and other acceptor proteins, forming long poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more lethal double-strand breaks (DSBs). In cells with compromised homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, resulting in cell death.

PARP_Signaling_Pathway cluster_0 DNA Damage Response DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 activates Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork leads to PAR Poly(ADP-ribose) (PAR) Chains PARP1_2->PAR synthesizes using PARP_Inhibitor PARP Inhibitor PARP1_2->PARP_Inhibitor inhibits NAD NAD+ NAD->PARP1_2 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair facilitates Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination Repair (BRCA-dependent) DNA_DSB->HR_Repair HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Repair->Apoptosis deficiency leads to PARP_Inhibitor->Replication_Fork

Caption: PARP signaling pathway in DNA damage repair and the mechanism of PARP inhibitors.

Synthesis of Olaparib from 2-Fluoro-5-formylbenzonitrile

The synthesis of Olaparib from 2-fluoro-5-formylbenzonitrile involves a multi-step process, beginning with a Horner-Wadsworth-Emmons reaction, followed by cyclization to form the phthalazinone core, and finally, amide coupling to introduce the piperazine moiety.

Olaparib_Synthesis_Workflow Start 2-Fluoro-5-formylbenzonitrile Step1 Step 1: Horner-Wadsworth-Emmons Reaction with (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Start->Step1 Intermediate1 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile Step1->Intermediate1 Step2 Step 2: Hydrolysis and Cyclization with Hydrazine Hydrate Intermediate1->Step2 Intermediate2 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling with 1-(cyclopropylcarbonyl)piperazine Intermediate2->Step3 FinalProduct Olaparib Step3->FinalProduct

Caption: Synthetic workflow for Olaparib from 2-fluoro-5-formylbenzonitrile.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile from 3-Bromo-4-fluorobenzaldehyde

This protocol describes the synthesis of the key aldehyde intermediate from a commercially available starting material.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diatomaceous earth

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.

  • Add 50.6 g (0.56 mol) of copper(I) cyanide to the solution.

  • Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the mixture to room temperature and add a small amount of diatomaceous earth.

  • Filter the mixture and dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.

  • Separate the organic layer and wash it twice with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid.

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)Molar Ratio
3-Bromo-4-fluorobenzaldehyde203.011000.491
Copper(I) cyanide89.5650.60.561.14
Product 149.12 ~56 ~0.37 ~76%
Protocol 2: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This protocol details the conversion of 2-fluoro-5-formylbenzonitrile to the core phthalazinone intermediate of Olaparib.

Materials:

  • (3-Oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphonate

  • 2-Fluoro-5-formylbenzonitrile

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Horner-Wadsworth-Emmons Reaction: To a mixture of (3-oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphonate (1.05 eq) and 2-fluoro-5-formylbenzonitrile (1.0 eq) in anhydrous THF, add triethylamine (0.75 eq) dropwise at a temperature below 15°C.[6]

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture in vacuo to obtain crude 2-fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile.

  • Hydrolysis and Cyclization: Suspend the crude intermediate in water and add a 10 M aqueous solution of NaOH. Heat the mixture to 90°C for 1 hour.[6]

  • Cool the mixture to 70°C and add hydrazine hydrate. Stir the mixture for 18 hours at 70°C.[6]

  • Cool the mixture to room temperature and acidify to pH 4 with 4 M HCl.

  • Filter the resulting suspension, wash with diethyl ether, and dry to obtain 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid as a solid.

StepKey ReagentsSolventTypical Yield
Horner-Wadsworth-Emmons Reaction(3-Oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphonate, TriethylamineTHF~96%
Hydrolysis and CyclizationSodium hydroxide, Hydrazine hydrateWater~77%
Protocol 3: Synthesis of Olaparib

This protocol describes the final amide coupling step to yield Olaparib.

Materials:

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • 1-(Cyclopropylcarbonyl)piperazine

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

Procedure:

  • To a suspension of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) and 1-(cyclopropylcarbonyl)piperazine (1.1 eq) in acetonitrile, add DIPEA (2.0 eq).[7]

  • Add HBTU (1.1 eq) portion-wise to the mixture and stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by HPLC.

  • Upon completion, the product may precipitate from the reaction mixture.

  • Filter the solid, wash with acetonitrile and then water, and dry under vacuum to obtain Olaparib.

ReagentRoleMolar Ratio
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidStarting Material1.0
1-(Cyclopropylcarbonyl)piperazineAmine1.1
HBTUCoupling Reagent1.1
DIPEABase2.0
Product (Olaparib) ~85-90%

Concluding Remarks

The protocols outlined provide a framework for the synthesis of the PARP inhibitor Olaparib, highlighting the utility of fluorinated benzonitrile derivatives as key intermediates. Researchers should note that reaction conditions, particularly for the amide coupling step, can be further optimized for yield and purity. The provided quantitative data serves as a benchmark for these synthetic transformations. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment, and all chemical waste is disposed of in accordance with institutional and local regulations.

References

Application Notes: Synthesis of Olaparib from 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the PARP inhibitor Olaparib, commencing from the starting material 2-Fluoro-5-(trifluoromethyl)benzonitrile. The synthetic route involves the transformation of the trifluoromethyl group to a formyl group, followed by the construction of the phthalazinone core and final amide coupling to yield Olaparib. This protocol is intended for research and development purposes and should be carried out by qualified chemists in a controlled laboratory setting.

Introduction

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancers, particularly those with BRCA1/2 mutations. Its synthesis involves the assembly of a complex heterocyclic structure. This protocol outlines a feasible synthetic pathway starting from this compound, a readily available starting material.

Overall Synthetic Scheme

The synthesis of Olaparib from this compound can be accomplished in a multi-step process. The initial steps focus on the conversion of the trifluoromethyl group into a more versatile formyl group. This is followed by a Horner-Wadsworth-Emmons reaction to build the core structure, which is then cyclized to form the phthalazinone ring. The final step involves an amide coupling reaction to introduce the piperazine moiety.

Olaparib Synthesis Workflow start This compound step1 Hydrolysis start->step1 int1 4-Fluoro-3-cyanobenzoic acid step1->int1 step2 Reduction int1->step2 int2 (4-Fluoro-3-cyanophenyl)methanol step2->int2 step3 Oxidation int2->step3 int3 2-Fluoro-5-formylbenzonitrile step3->int3 step4 Horner-Wadsworth-Emmons Reaction int3->step4 int4 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran- 1-ylidene)methyl)benzonitrile step4->int4 step5 Cyclization with Hydrazine int4->step5 int5 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin- 1-yl)methyl)benzoic acid step5->int5 step6 Amide Coupling int5->step6 end Olaparib step6->end

Caption: Overall workflow for the synthesis of Olaparib.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-cyanobenzoic acid (Hydrolysis)

This step involves the hydrolysis of the trifluoromethyl group to a carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Water

  • Sodium Hydroxide (for workup)

  • Hydrochloric Acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of this compound in a suitable organic solvent, add concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 4-Fluoro-3-cyanobenzoic acid.

Step 2: Synthesis of (4-Fluoro-3-cyanophenyl)methanol (Reduction)

The carboxylic acid is reduced to the corresponding alcohol.

Materials:

  • 4-Fluoro-3-cyanobenzoic acid

  • Borane-tetrahydrofuran complex (BH3-THF) or Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4-Fluoro-3-cyanobenzoic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (or a suspension of LAH) in THF.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain (4-Fluoro-3-cyanophenyl)methanol.

Step 3: Synthesis of 2-Fluoro-5-formylbenzonitrile (Oxidation)

The alcohol is oxidized to the aldehyde.

Materials:

  • (4-Fluoro-3-cyanophenyl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve (4-Fluoro-3-cyanophenyl)methanol in anhydrous DCM.

  • Add PCC (or DMP) portion-wise at room temperature.

  • Stir the mixture until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield 2-Fluoro-5-formylbenzonitrile.

Step 4: Synthesis of 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile

This step involves a Horner-Wadsworth-Emmons reaction.

Materials:

  • 2-Fluoro-5-formylbenzonitrile

  • Diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-Fluoro-5-formylbenzonitrile in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to give the product.

Step 5: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This step involves hydrolysis of the nitrile and cyclization with hydrazine.

Materials:

  • 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile

  • Sodium hydroxide (NaOH)

  • Hydrazine hydrate

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Suspend the starting material in a solution of sodium hydroxide in water.

  • Heat the mixture to reflux to hydrolyze the nitrile group to a carboxylic acid.

  • After completion of the hydrolysis, add hydrazine hydrate to the reaction mixture.

  • Continue to heat at reflux until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the desired benzoic acid intermediate.[1]

Step 6: Synthesis of Olaparib

The final step is an amide coupling reaction.

Materials:

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • 1-(Cyclopropanecarbonyl)piperazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the benzoic acid intermediate in anhydrous DMF.

  • Add 1-(cyclopropanecarbonyl)piperazine, HATU, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Olaparib.

Quantitative Data Summary

StepProductStarting MaterialReagentsSolventYield (%)
14-Fluoro-3-cyanobenzoic acidThis compoundH₂SO₄-70-80 (Estimated)
2(4-Fluoro-3-cyanophenyl)methanol4-Fluoro-3-cyanobenzoic acidBH₃-THFTHF85-95 (Estimated)
32-Fluoro-5-formylbenzonitrile(4-Fluoro-3-cyanophenyl)methanolPCCDCM70-85 (Estimated)
42-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile2-Fluoro-5-formylbenzonitrilePhosphonate, NaHTHF60-75 (Estimated)
52-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidPrecursor from Step 4NaOH, HydrazineWater80-90 (Estimated)
6OlaparibBenzoic acid from Step 51-(Cyclopropanecarbonyl)piperazine, HATU, DIPEADMF75-85 (Estimated)

Note: Yields are estimated based on typical transformations and may vary depending on reaction conditions and scale.

Mechanism of Action: PARP Inhibition

Olaparib functions by inhibiting the enzyme Poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_normal_cell Normal Cell cluster_cancer_cell BRCA-deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Repair SSB Repair PARP->Repair Replication DNA Replication Repair->Replication Cell_Viability Cell Viability Replication->Cell_Viability DNA_DSB DNA Double-Strand Break (DSB) HR_Repair Homologous Recombination Repair (e.g., BRCA) Apoptosis Apoptosis (Cell Death) Olaparib Olaparib PARP_cancer PARP Enzyme Olaparib->PARP_cancer Inhibition DNA_SSB_cancer DNA Single-Strand Break (SSB) DNA_SSB_cancer->PARP_cancer Replication_cancer DNA Replication PARP_cancer->Replication_cancer Blocked Repair DNA_DSB_cancer DNA Double-Strand Break (DSB) Replication_cancer->DNA_DSB_cancer HR_Repair_deficient Deficient Homologous Recombination Repair DNA_DSB_cancer->HR_Repair_deficient HR_Repair_deficient->Apoptosis Repair Failure

Caption: Olaparib's mechanism of action via PARP inhibition.

References

Application Notes and Protocols for 2-Fluoro-5-(trifluoromethyl)benzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 2-Fluoro-5-(trifluoromethyl)benzonitrile as a key intermediate in the synthesis of valuable building blocks for the agrochemical industry. The inherent chemical properties of this compound, notably the presence of a fluorine atom and a trifluoromethyl group, make it a crucial component in the development of modern herbicides, pesticides, and fungicides.

The incorporation of the trifluoromethyl moiety is known to enhance the lipophilicity, metabolic stability, and overall biological efficacy of active agrochemical ingredients.[1] The fluorine atom at the 2-position activates the aromatic ring for nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various functional groups.

This document focuses on a key transformation of this compound: its conversion to 4-Amino-2-(trifluoromethyl)benzonitrile, a vital precursor for more complex agrochemical structures.

Key Application: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

A primary application of this compound in the agrochemical synthesis pipeline is its use as a starting material for 4-Amino-2-(trifluoromethyl)benzonitrile. This transformation is typically achieved through a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by an amino group.

Reaction Scheme

G cluster_0 Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile start This compound reagent + NH3 (in Ethanol) start->reagent Ammonolysis conditions Heat (e.g., 120-122°C) reagent->conditions product 4-Amino-2-(trifluoromethyl)benzonitrile conditions->product

Caption: Synthetic pathway for 4-Amino-2-(trifluoromethyl)benzonitrile.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile from this compound, based on literature reports.

ParameterValueReference
Starting MaterialThis compoundCN1810775B
ReagentLiquid Ammonia in EthanolCN1810775B
Molar Ratio (Ammonia:Benzonitrile)1.5:1CN1810775B
SolventEthanolCN1810775B
Temperature120-122 °CCN1810775B
Reaction Time8-10 hoursCN1810775B
Product Yield~73-75% (overall from m-trifluoromethyl fluorobenzene)CN1810775B
Product Purity>99% (after purification)CN1810775B

Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This protocol is adapted from patent literature describing the ammonolysis of a related fluorinated benzonitrile.[2]

Materials:

  • This compound

  • Ethanol

  • Liquid Ammonia

  • Toluene

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Reaction Setup: In a suitable pressurized reaction vessel, dissolve this compound in ethanol.

  • Ammonolysis: Introduce liquid ammonia into the sealed reaction vessel. A typical molar ratio is 1.5 equivalents of ammonia to 1 equivalent of this compound.

  • Heating: Heat the sealed vessel to 120-122 °C and maintain this temperature for 8 to 10 hours with stirring.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia.

  • Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure to remove the ethanol. This will yield the crude 4-Amino-2-(trifluoromethyl)benzonitrile.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield the final product with high purity.

Experimental Workflow

G cluster_workflow Experimental Workflow A Dissolve this compound in Ethanol B Charge pressurized vessel with solution and liquid ammonia A->B C Heat reaction mixture to 120-122°C for 8-10 hours B->C D Cool and vent excess ammonia C->D E Concentrate reaction mixture to obtain crude product D->E F Purify by recrystallization from Toluene E->F G Isolate pure 4-Amino-2-(trifluoromethyl)benzonitrile F->G

Caption: Workflow for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile.

Conclusion

This compound is a valuable and versatile building block in agrochemical synthesis. Its conversion to 4-Amino-2-(trifluoromethyl)benzonitrile through nucleophilic aromatic substitution is a key step that opens avenues for the creation of a wide array of more complex and biologically active molecules. The provided protocol offers a robust method for this transformation, yielding a high-purity product that can be utilized in further synthetic endeavors for the development of next-generation crop protection agents. The strategic incorporation of the trifluoromethylphenylamine scaffold is a recurring motif in the design of modern agrochemicals.

References

Application of 2-Fluoro-5-(trifluoromethyl)benzonitrile in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzonitrile is a versatile fluorinated aromatic compound that serves as a critical building block in the synthesis of advanced materials. Its unique molecular structure, featuring a reactive fluorine atom, an electron-withdrawing nitrile group, and a trifluoromethyl group, imparts desirable properties to the resulting materials, including high thermal stability, chemical resistance, and specific optoelectronic characteristics. While not typically used as a direct monomer in polymerization, its strategic functionalization allows for the creation of bespoke monomers for high-performance polymers such as polyimides and poly(aryl ether)s. This document provides detailed application notes and experimental protocols for the use of this compound in materials science.

Application in High-Performance Polymers

The primary application of this compound in materials science is as a precursor for the synthesis of monomers used in the production of high-performance polymers. The presence of both fluoro and trifluoromethyl groups on the aromatic ring significantly enhances the properties of the final polymer.[1]

Key Advantages of Incorporation:

  • Enhanced Thermal Stability: The strong carbon-fluorine bonds and the overall stability of the aromatic structure contribute to polymers with high decomposition temperatures and glass transition temperatures.

  • Improved Chemical Resistance: The fluorine content renders the polymer backbone less susceptible to chemical attack.

  • Lower Dielectric Constant: The introduction of fluorine atoms can lower the dielectric constant of polymers, making them suitable for microelectronics applications.

  • Increased Solubility: The trifluoromethyl groups can disrupt polymer chain packing, leading to improved solubility in organic solvents, which facilitates processing.

  • Optical Transparency: Fluorinated polymers often exhibit high optical transparency and low color, which is advantageous for optical applications.

A key synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom on this compound. This reaction is facilitated by the presence of the electron-withdrawing nitrile and trifluoromethyl groups, which activate the aromatic ring towards nucleophilic attack. This allows for the facile creation of ether linkages, a common structural motif in high-performance polymers.

Synthesis of a Diamine Monomer for Polyimides

One of the most valuable applications of this compound is in the synthesis of novel diamine monomers for polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. By designing diamine monomers derived from this benzonitrile, it is possible to tailor the properties of the resulting polyimides.

The following protocol describes a two-step synthesis of a diamine monomer, 4,4'-((5-(trifluoromethyl)-1,3-phenylene)bis(oxy))dianiline, starting from this compound and resorcinol, followed by the synthesis of a polyimide.

Experimental Protocol: Synthesis of a Diamine Monomer

Step 1: Synthesis of 1,3-Bis(2-cyano-4-(trifluoromethyl)phenoxy)benzene

This step involves a nucleophilic aromatic substitution reaction between this compound and resorcinol to form a dinitrile compound.

  • Materials:

    • This compound

    • Resorcinol

    • Potassium carbonate (K2CO3), anhydrous

    • N,N-Dimethylacetamide (DMAc), anhydrous

    • Toluene

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add resorcinol, an excess of potassium carbonate, and DMAc.

    • Heat the mixture to 140°C and add toluene to azeotropically remove water.

    • After the removal of water, distill off the toluene.

    • Cool the mixture to 80°C and add this compound.

    • Raise the temperature to 160°C and maintain for 8 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the product.

    • Filter the crude product, wash with water and methanol, and dry under vacuum.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,3-Bis(2-cyano-4-(trifluoromethyl)phenoxy)benzene.

Step 2: Synthesis of 4,4'-((5-(trifluoromethyl)-1,3-phenylene)bis(oxy))dianiline (Diamine Monomer)

This step involves the reduction of the nitrile groups of the previously synthesized dinitrile to amine groups.

  • Materials:

    • 1,3-Bis(2-cyano-4-(trifluoromethyl)phenoxy)benzene

    • Palladium on carbon (10% Pd/C)

    • Hydrazine hydrate (80%)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the dinitrile compound in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Heat the mixture to reflux and add hydrazine hydrate dropwise over a period of 2 hours.

    • Continue refluxing for an additional 24 hours.

    • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the diamine monomer.

    • Further purification can be achieved by column chromatography or recrystallization.

Logical Relationship of Monomer Synthesis

Monomer_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Monomer A This compound C 1,3-Bis(2-cyano-4-(trifluoromethyl)phenoxy)benzene (Dinitrile) A->C Nucleophilic Aromatic Substitution (SNAr) B Resorcinol B->C D 4,4'-((5-(trifluoromethyl)-1,3-phenylene)bis(oxy))dianiline (Diamine) C->D Reduction

Caption: Synthesis pathway from starting materials to the diamine monomer.

Experimental Protocol: Polyimide Synthesis

This protocol describes the synthesis of a polyimide via a two-step polycondensation reaction between the newly synthesized diamine monomer and a commercially available dianhydride, followed by thermal imidization.

  • Materials:

    • 4,4'-((5-(trifluoromethyl)-1,3-phenylene)bis(oxy))dianiline (synthesized above)

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

    • N,N-Dimethylacetamide (DMAc), anhydrous

  • Procedure:

    • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the diamine monomer in anhydrous DMAc.

    • Once the diamine has completely dissolved, add an equimolar amount of 6FDA in one portion.

    • Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Place the glass plate in a vacuum oven and heat it according to the following temperature program to effect thermal imidization:

      • 100°C for 1 hour

      • 200°C for 1 hour

      • 300°C for 1 hour

    • After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.

Experimental Workflow for Polyimide Synthesis

Polyimide_Synthesis_Workflow A Dissolve Diamine Monomer in anhydrous DMAc B Add 6FDA Dianhydride A->B C Stir at Room Temperature (24h) Forms Poly(amic acid) solution B->C D Cast Solution onto Glass Plate C->D E Thermal Imidization in Vacuum Oven (100°C -> 200°C -> 300°C) D->E F Cool and Peel Polyimide Film E->F

Caption: Step-by-step workflow for the synthesis of a polyimide film.

Quantitative Data Presentation

The properties of the resulting polyimide are highly dependent on the specific monomers used. Below is a table summarizing typical properties of high-performance polyimides derived from fluorinated monomers.

PropertyTypical Value RangeUnits
Glass Transition Temperature (Tg)250 - 350°C
5% Weight Loss Temperature (Td5)> 500°C
Tensile Strength80 - 120MPa
Tensile Modulus2.5 - 3.5GPa
Elongation at Break5 - 15%
Dielectric Constant (at 1 MHz)2.5 - 3.0-
Water Absorption (24h immersion)< 0.5%

Conclusion

This compound is a valuable and versatile starting material for the synthesis of advanced polymers. Through straightforward chemical modifications, it can be converted into a variety of monomers that, when polymerized, yield materials with exceptional thermal, mechanical, and electrical properties. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this compound in the development of next-generation materials for demanding applications in electronics, aerospace, and other advanced technology sectors.

References

Application Notes and Protocols for the Synthesis of Fluorinated Benzonitriles via Sandmeyer-Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of fluorinated benzonitriles, valuable intermediates in the development of pharmaceuticals and other advanced materials. The protocols focus on two primary Sandmeyer-type transformations: the Balz-Schiemann reaction for the fluorination of aminobenzonitriles and the Sandmeyer cyanation of fluoroanilines.

Introduction

The Sandmeyer reaction is a versatile and widely used method in synthetic organic chemistry for the transformation of an aromatic amino group into a variety of functional groups via an aryl diazonium salt intermediate.[1] This reaction is particularly useful for synthesizing substituted aromatic compounds that are not easily accessible through direct substitution methods.[1] The process typically involves two key steps: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, often catalyzed by a copper(I) salt.[1]

While the classic Sandmeyer reaction is not typically used for direct fluorination, a related process, the Balz-Schiemann reaction, provides an effective route to aryl fluorides.[2] For the synthesis of fluorinated benzonitriles, two main strategies are employed:

  • Balz-Schiemann Reaction: Starting with an aminobenzonitrile, the amino group is converted to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluorobenzonitrile.

  • Sandmeyer Cyanation: Starting with a fluoroaniline, the amino group is diazotized and subsequently displaced by a cyanide group using a copper(I) cyanide catalyst.

These application notes will detail the experimental protocols for both approaches, providing quantitative data and procedural workflows.

Reaction Mechanisms and Workflows

The synthesis of fluorinated benzonitriles via Sandmeyer-type reactions involves the formation of a key diazonium salt intermediate. The subsequent transformation depends on the chosen synthetic route.

Logical Workflow for Fluorinated Benzonitrile Synthesis

G cluster_0 Route 1: Balz-Schiemann Reaction cluster_1 Route 2: Sandmeyer Cyanation A Aminobenzonitrile B Diazotization (NaNO2, HBF4) A->B C Aryl Diazonium Tetrafluoroborate Salt B->C D Thermal Decomposition C->D I Fluorinated Benzonitrile D->I Work-up & Purification E Fluoroaniline F Diazotization (NaNO2, HCl) E->F G Aryl Diazonium Chloride Salt F->G H Cyanation (CuCN) G->H H->I Work-up & Purification

Caption: General workflows for synthesizing fluorinated benzonitriles.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps involve:

  • Formation of the Diazonium Salt: A primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.

  • Formation of an Aryl Radical: The resulting diazo radical loses a molecule of nitrogen gas to form an aryl radical.

  • Product Formation: The aryl radical reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.

G Aryl Amine Aryl Amine Diazonium Salt Diazonium Salt Aryl Amine->Diazonium Salt NaNO2, H+ Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical + Cu(I) - N2 - Cu(II) Product Product Aryl Radical->Product + Cu(II)-X - Cu(I)

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzonitrile from 4-Fluoroaniline via Sandmeyer Cyanation

This protocol details the conversion of 4-fluoroaniline to 4-fluorobenzonitrile.

Materials and Reagents:

  • 4-Fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Diatomaceous Earth

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

Part A: Diazotization of 4-Fluoroaniline

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 4-fluoroaniline (1.0 eq).

  • Add concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled aniline suspension over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Part B: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.

  • Warm the cyanide solution to 60-70 °C.

  • Slowly add the cold diazonium salt solution from Part A to the warm cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 60-70 °C for 30 minutes.

  • Allow the mixture to cool to room temperature.

Part C: Work-up and Purification

  • Add toluene to the reaction mixture and stir for 15 minutes.

  • Filter the mixture through a pad of diatomaceous earth to remove solid byproducts.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-fluorobenzonitrile.

Quantitative Data:

Starting MaterialProductReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
4-Fluoroaniline4-Fluorobenzonitrile1. NaNO₂, HCl2. CuCN, NaCN0-5 (diazotization)60-70 (cyanation)~275-85>98
Protocol 2: Synthesis of 1-Fluoro-3-(trifluoromethyl)benzene from 3-Aminobenzotrifluoride via Balz-Schiemann Reaction

This protocol details the fluorination of a fluorinated aniline derivative.

Materials and Reagents:

  • 3-Aminobenzotrifluoride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Tetrafluoroborate (NaBF₄)

  • Crushed Ice

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Part A: Diazotization and Formation of Tetrafluoroborate Salt

  • In a beaker, dissolve 3-aminobenzotrifluoride (1.0 eq) in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.03 eq) to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Stir for 30 minutes, then add an aqueous solution of sodium tetrafluoroborate (1.03 eq) to precipitate the diazonium tetrafluoroborate salt.

  • Filter the precipitated salt, wash with cold water, and dry under vacuum.

Part B: Thermal Decomposition

  • Place the dried diazonium tetrafluoroborate salt in a flask equipped for distillation.

  • Heat the salt gently until the evolution of nitrogen gas begins. The product will distill as it is formed.

  • Continue heating until gas evolution ceases and no more product distills.

Part C: Work-up and Purification

  • Collect the distillate, which is the crude 1-fluoro-3-(trifluoromethyl)benzene.

  • Wash the distillate with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • If necessary, the product can be further purified by distillation.

Quantitative Data:

Starting MaterialProductReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
3-Aminobenzotrifluoride1-Fluoro-3-(trifluoromethyl)benzene1. NaNO₂, HCl2. NaBF₄3. Heat0-5 (diazotization)80-85 (decomposition)3-6~87High

Safety Precautions

  • Handling of Reagents: Concentrated acids are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium nitrite and cyanide salts are highly toxic and should be handled with extreme care.

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state. It is imperative to keep the diazonium salt in solution or as a moist solid and at low temperatures at all times.

  • Gas Evolution: The Sandmeyer and Balz-Schiemann reactions involve the evolution of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.

  • Cyanide Waste: All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

These protocols provide a foundation for the synthesis of fluorinated benzonitriles. Optimization of reaction conditions may be necessary for different substrates to achieve the best results. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Note: Purification of 2-Fluoro-5-(trifluoromethyl)benzonitrile by Low-Temperature Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-5-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is crucial for the successful synthesis of downstream products. While this compound often presents as a colorless liquid or a low-melting solid at room temperature, purification by distillation can be challenging due to its high boiling point (99 °C at 24 mmHg) and potential for thermal decomposition.[1][2][3] Low-temperature recrystallization offers a viable alternative for purifying this compound by leveraging differences in solubility at reduced temperatures. This application note provides a detailed protocol for the purification of this compound using this technique.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4088-84-0[1][2]
Molecular Formula C₈H₃F₄N[1][2]
Molecular Weight 189.11 g/mol [1][2]
Appearance Colorless to light-colored liquid or solid[4]
Boiling Point 99 °C / 24 mmHg[2][3]
Density 1.38 g/cm³[1][2]

Table 2: Potential Solvents for Low-Temperature Recrystallization Screening

SolventBoiling Point (°C)Rationale for Use
n-Heptane 98Good non-polar solvent, likely to show low solubility at reduced temperatures.
n-Hexane 69Similar to n-heptane, with a lower boiling point for easier removal.
Isopropanol 82A polar protic solvent that may provide suitable solubility characteristics.
Toluene 111An aromatic solvent that can be effective for aromatic compounds.
Methanol 65A polar solvent that may be used as a co-solvent or anti-solvent.
Mixed Solvents VariableCombinations like Heptane/Toluene or Heptane/Ethyl Acetate can be optimized.

Experimental Protocols

This protocol details the process of purifying this compound by low-temperature recrystallization. The primary principle is that the compound is soluble in a suitable solvent at or near room temperature but significantly less soluble at very low temperatures (e.g., -20 °C to -78 °C), allowing for the formation of pure crystals.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., n-heptane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Low-temperature cooling bath (e.g., dry ice/acetone or ice/salt bath)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Pre-cooled receiving flask

Procedure:

  • Solvent Selection (Small-Scale Test):

    • Place approximately 0.1 g of the crude compound into a test tube.

    • Add a potential solvent (e.g., n-heptane) dropwise at room temperature with stirring until the solid just dissolves.

    • Cool the test tube in a low-temperature bath (e.g., -20 °C).

    • A suitable solvent is one in which the compound crystallizes effectively upon cooling.

  • Dissolution of the Crude Compound:

    • Place the crude this compound into a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • Add the chosen solvent in small portions while stirring at room temperature until the compound is fully dissolved. A minimal amount of solvent should be used to ensure the solution is saturated. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Drying the Solution (Optional):

    • If any water is suspected to be present, add a small amount of a drying agent like anhydrous sodium sulfate, stir for 10-15 minutes, and then filter the solution to remove the drying agent.

  • Crystallization:

    • Place the flask containing the solution in a low-temperature cooling bath (a dry ice/acetone bath, -78°C, is often effective).

    • Allow the solution to cool without agitation to promote the formation of larger, purer crystals. If crystallization does not occur, gently scratching the inside of the flask with a glass rod at the liquid's surface may initiate the process.

    • Let the solution stand at the low temperature for at least 30 minutes to an hour to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus with a Büchner funnel and a pre-cooled receiving flask.

    • Quickly pour the cold crystal slurry into the Büchner funnel under vacuum to separate the crystals from the mother liquor.

    • Wash the crystals with a small amount of the pre-chilled recrystallization solvent to remove any remaining impurities.

  • Drying the Purified Product:

    • Keep the crystals on the filter under vacuum for a period to air dry them as much as possible.

    • Transfer the purified solid to a clean, pre-weighed watch glass or drying dish and dry under high vacuum to remove all residual solvent.

  • Purity Assessment:

    • The purity of the recrystallized product can be assessed by methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination. A sharp melting point close to the literature value indicates high purity.

Visualizations

Recrystallization_Workflow Workflow for Low-Temperature Recrystallization cluster_prep Preparation cluster_purification Purification cluster_final Final Product start Start with Crude Compound dissolve Dissolve in Minimum Solvent at Room Temp start->dissolve cool Cool Solution in Low-Temp Bath (-78°C) dissolve->cool crystallize Induce Crystallization cool->crystallize isolate Isolate Crystals via Cold Vacuum Filtration crystallize->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry analyze Assess Purity (GC, NMR, MP) dry->analyze end_product Pure Crystalline Product analyze->end_product

References

Application Notes and Protocols for the Purification of 2-Fluoro-5-(trifluoromethyl)benzonitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Fluoro-5-(trifluoromethyl)benzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its unique fluorinated structure often imparts desirable properties such as enhanced metabolic stability and binding affinity to the final products.[2] Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities to ensure the integrity and quality of subsequent reactions and final compounds. Column chromatography is a robust and widely used technique for the purification of such organic compounds on a laboratory scale.[3]

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on standard organic chemistry purification principles and is intended to serve as a comprehensive guide.

Potential Impurities:

The nature and quantity of impurities in a crude sample of this compound will depend on the synthetic route employed. Common impurities may include unreacted starting materials, reagents from the reaction, and side-products. For instance, if the synthesis involves a cyanation reaction, residual copper salts might be present.[4] Over-oxidation during synthesis could lead to the formation of the corresponding carboxylic acid.[4]

Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Solvent System Selection:

Before performing column chromatography, it is essential to determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between the desired product and its impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the product.[5]

Protocol:

  • Prepare several developing chambers with different solvent systems of varying polarity. Suggested starting systems include mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

  • Spot the dissolved crude mixture onto TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm).

  • Select the solvent system that gives the best separation and the target Rf value for the product.

2. Column Chromatography Protocol:

This protocol is designed for the purification of approximately 1-5 grams of crude this compound. The column size and amount of silica gel should be adjusted based on the amount of crude material.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Selected eluent (solvent system determined by TLC)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

Column Preparation (Slurry Method):

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[6]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[7]

  • In a beaker, prepare a slurry of silica gel with the initial, least polar eluting solvent.[5]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance when adding the eluent.[3]

  • Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.

Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[3][7] This method often leads to better separation.[7]

  • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluting solvent. Using a pipette, carefully apply the solution to the top of the silica gel bed.[7]

Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin elution by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[8]

  • Collect the eluate in fractions (e.g., 10-20 mL per fraction).

  • Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.[7]

Product Isolation:

  • Identify the fractions containing the pure this compound using TLC.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or GC-MS.

Data Presentation

Table 1: TLC Analysis for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of ProductRf of Impurity 1Rf of Impurity 2Observations
95:5
90:10
80:20
70:30

Table 2: Column Chromatography Data Log

Fraction No.Eluent CompositionVolume (mL)TLC Analysis (Rf)PurityNotes
1-5
6-10
11-15
16-20
...

Visualizations

Column_Chromatography_Workflow start Crude this compound tlc TLC Analysis for Solvent System Selection start->tlc decision Optimal Separation? tlc->decision decision->tlc No, Adjust System prepare_column Prepare Silica Gel Column decision->prepare_column Yes load_sample Load Sample (Dry or Wet Loading) prepare_column->load_sample elution Elute with Selected Solvent System load_sample->elution collect_fractions Collect Fractions elution->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end_product Purified this compound evaporate->end_product

Caption: Workflow for the purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-5-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique fluorinated structure enhances biological activity and selectivity in target molecules.[1] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of organic molecules, making it an ideal method for assessing the purity of this compound.[3]

This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound and separating it from potential process-related impurities.

Principle of the Method

The method utilizes a non-polar C18 stationary phase and a polar mobile phase consisting of a mixture of acetonitrile and water. This compound, a moderately polar compound, will partition between the stationary and mobile phases. The separation is achieved based on its relative affinity for the two phases, allowing for its separation from impurities.[3] Detection is performed using a UV detector, as the aromatic ring in the molecule absorbs UV light.[3] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Sample of this compound for analysis

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. The following chromatographic conditions are recommended as a starting point and may require optimization.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 40% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)
Run Time 25 minutes

3. Preparation of Solutions

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.

  • Blank Solution: Use the 50:50 (v/v) mixture of acetonitrile and water as the blank.

4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (60% A: 40% B) until a stable baseline is achieved.

  • Inject the blank solution to ensure the system is free from contaminants.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution to analyze its purity.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

  • Store the column in an appropriate solvent, typically acetonitrile or methanol.

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of expected results for a high-purity sample is presented below.

ComponentRetention Time (min)Area (%)
This compound~ 8.5 (example)≥ 99.5
Unknown Impurity 1~ 5.2 (example)≤ 0.15
Unknown Impurity 2~ 10.1 (example)≤ 0.15

Potential Impurities

The synthesis of this compound may result in several potential impurities.[4] A robust HPLC method should be able to separate the main compound from these byproducts, which may include:

  • Unreacted starting materials.

  • Isomers of the final product.

  • Byproducts from side reactions.

The use of a photodiode array detector is beneficial for assessing peak purity and identifying the presence of co-eluting impurities.[5]

Method Development and Validation Considerations

For routine quality control, this method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Weigh & Dissolve Reference Standard filtration Filter through 0.45 µm Syringe Filter prep_standard->filtration prep_sample Weigh & Dissolve Analyte Sample prep_sample->filtration hplc_system HPLC System (Pump, Autosampler, Column, Detector) filtration->hplc_system Transfer to HPLC Vial injection Inject Sample hplc_system->injection equilibration System Equilibration separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal Output integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

Logical_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention_time Inconsistent Retention Times? peak_shape->retention_time No sol_peak_shape Check for column degradation Adjust mobile phase pH Use fresh mobile phase peak_shape->sol_peak_shape Yes resolution Poor Resolution? retention_time->resolution No sol_retention_time Check for system leaks Ensure stable column temperature Allow for proper equilibration retention_time->sol_retention_time Yes sol_resolution Optimize gradient profile Try a different mobile phase Use a longer column or smaller particles resolution->sol_resolution Yes end Method Optimized resolution->end No sol_peak_shape->end sol_retention_time->end sol_resolution->end

Caption: Logical troubleshooting guide for HPLC analysis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzonitrile is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability to the final active ingredients. These characteristics make it a valuable intermediate in the development of novel drugs and pesticides.

This document provides detailed protocols for the large-scale synthesis of this compound, commencing from the commercially available starting material, 4-Fluoro-3-nitrobenzotrifluoride. The synthetic strategy involves a two-step process: the reduction of the nitro group to an aniline, followed by a Sandmeyer reaction to introduce the nitrile functionality.

Physicochemical Properties of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Fluoro-3-nitrobenzotrifluoride4-Fluoro-3-nitrobenzotrifluorideC₇H₃F₄NO₂209.10367-86-2
2-Fluoro-5-(trifluoromethyl)aniline2-Fluoro-5-(trifluoromethyl)anilineC₇H₅F₄N179.11535-52-4
This compoundthis compoundC₈H₃F₄N189.114088-84-0

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram.

SynthesisWorkflow Start 4-Fluoro-3-nitrobenzotrifluoride Intermediate 2-Fluoro-5-(trifluoromethyl)aniline Start->Intermediate Reduction Product This compound Intermediate->Product Sandmeyer Cyanation

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-Fluoro-5-(trifluoromethyl)aniline

This protocol describes the reduction of 4-Fluoro-3-nitrobenzotrifluoride to 2-Fluoro-5-(trifluoromethyl)aniline using iron powder in an acidic medium. This method is a classic and scalable approach for nitro group reduction.[1]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMolesMolar Ratio
4-Fluoro-3-nitrobenzotrifluoride209.101.00 kg4.781.0
Iron Powder55.841.60 kg28.76.0
Ammonium Chloride53.490.26 kg4.781.0
Ethanol46.075.0 L--
Water18.022.5 L--
Toluene92.145.0 L--

Equipment:

  • 20 L glass reactor with mechanical stirring, reflux condenser, and temperature control.

  • Large filtration apparatus.

  • Separatory funnel (10 L).

  • Rotary evaporator.

Procedure:

  • Reaction Setup: Charge the 20 L reactor with iron powder (1.60 kg), ammonium chloride (0.26 kg), ethanol (5.0 L), and water (2.5 L).

  • Heating: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Addition of Starting Material: Slowly add a solution of 4-Fluoro-3-nitrobenzotrifluoride (1.00 kg) in toluene (2.0 L) to the refluxing mixture over a period of 2-3 hours. Maintain a steady reflux throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with toluene (3 x 1.0 L).

    • Combine the filtrate and washes in a 10 L separatory funnel.

    • Separate the organic layer. Wash the organic layer with water (2 x 2.0 L) and then with brine (1 x 2.0 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude 2-Fluoro-5-(trifluoromethyl)aniline can be purified by vacuum distillation to yield a yellow oily liquid.

Expected Yield: 75-85% Purity (by GC): >97%

Step 2: Large-Scale Synthesis of this compound

This protocol details the conversion of 2-Fluoro-5-(trifluoromethyl)aniline to the target benzonitrile via a Sandmeyer reaction using cuprous cyanide. This reaction is a well-established method for the introduction of a nitrile group onto an aromatic ring.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMolesMolar Ratio
2-Fluoro-5-(trifluoromethyl)aniline179.111.00 kg5.581.0
Hydrochloric Acid (37%)36.461.50 L17.73.17
Sodium Nitrite69.000.42 kg6.091.09
Cuprous Cyanide89.560.60 kg6.701.20
Sodium Cyanide49.010.33 kg6.731.21
Toluene92.148.0 L--
Water18.0210.0 L--

Equipment:

  • Two 20 L glass reactors, each with mechanical stirring and temperature control.

  • Large filtration apparatus.

  • Separatory funnel (20 L).

  • Rotary evaporator.

Procedure:

  • Diazotization:

    • In the first 20 L reactor, dissolve 2-Fluoro-5-(trifluoromethyl)aniline (1.00 kg) in a mixture of hydrochloric acid (1.50 L) and water (3.0 L).

    • Cool the mixture to 0-5 °C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (0.42 kg) in water (1.0 L) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Preparation of Cyanide Solution:

    • In the second 20 L reactor, prepare a solution of cuprous cyanide (0.60 kg) and sodium cyanide (0.33 kg) in water (3.0 L).

    • Add toluene (5.0 L) to this solution and cool it to 0-5 °C with stirring.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution, maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with toluene (2 x 1.5 L).

    • Combine all organic layers and wash with water (2 x 3.0 L) and then with brine (1 x 3.0 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Expected Yield: 70-80% Purity (by GC): >98%

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical flow and dependency of the key stages in the synthesis.

LogicalFlow cluster_step1 Step 1: Aniline Synthesis cluster_step2 Step 2: Benzonitrile Synthesis A1 Charge Reactor with Fe, NH4Cl, EtOH, H2O A2 Heat to Reflux A1->A2 A3 Add 4-Fluoro-3-nitrobenzotrifluoride A2->A3 A4 Monitor Reaction (TLC/HPLC) A3->A4 A5 Work-up & Filtration A4->A5 A6 Purification (Vacuum Distillation) A5->A6 B1 Diazotization of Aniline A6->B1 Product from Step 1 is starting material for Step 2 B3 Sandmeyer Reaction B1->B3 B2 Prepare CuCN/NaCN Solution B2->B3 B4 Monitor Reaction (Gas Evolution) B3->B4 B5 Work-up & Extraction B4->B5 B6 Purification (Vacuum Distillation) B5->B6

Caption: Logical workflow for the two-step synthesis.

References

2-Fluoro-5-(trifluoromethyl)benzonitrile: A Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Fluoro-5-(trifluoromethyl)benzonitrile is a key building block for organic synthesis in the development of novel bioactive molecules. Its unique electronic properties, arising from the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable precursor for the synthesis of a diverse range of compounds with applications in pharmaceuticals and agrochemicals. The electron-withdrawing nature of these substituents activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction in the construction of complex molecular architectures. This application note will delve into the utility of this compound in the synthesis of high-value molecules, with a focus on its application in the development of Selective Androgen Receptor Modulators (SARMs).

Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). This targeted action allows for anabolic effects in muscle and bone while minimizing androgenic side effects in other tissues. One prominent example of a SARM synthesized from a closely related analogue of this compound is Ligandrol (LGD-4033). The synthetic principles are directly applicable to the title compound.

Ligandrol (LGD-4033): A Case Study

Ligandrol is an investigational SARM that has been studied for its potential to treat muscle wasting and osteoporosis.[1][2] It demonstrates the utility of the fluoro-trifluoromethyl benzonitrile core in generating potent and selective AR agonists. The key synthetic step involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by a chiral amine.

Biological Activity of Ligandrol
CompoundTargetBinding Affinity (Ki)In vivo Efficacy
Ligandrol (LGD-4033)Androgen Receptor (AR)~1 nMIncreased lean body mass and muscle strength in clinical trials.[1][2]

Experimental Protocols

The following protocols are adapted from the synthesis of related compounds and are provided as a guide for researchers utilizing this compound.

Protocol 1: Synthesis of a SARM Precursor via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of a key intermediate for a SARM, analogous to the initial step in the synthesis of Ligandrol, by reacting this compound with (R)-2-(hydroxymethyl)pyrrolidine.

Materials:

  • This compound

  • (R)-2-(Hydroxymethyl)pyrrolidine (D-Prolinol)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-2-(hydroxymethyl)pyrrolidine (1.1 equivalents) in anhydrous THF, add triethylamine (1.5 equivalents).

  • To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to yield the desired (R)-4-(2-(hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile derivative.

Signaling Pathways and Logical Relationships

The bioactive molecules synthesized from this compound, such as SARMs, exert their effects by modulating specific signaling pathways.

Androgen Receptor Signaling Pathway

SARMs like Ligandrol bind to the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[3][4] Upon binding, the AR undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, leading to the recruitment of co-regulators and modulation of the transcription of target genes involved in muscle growth and bone density.[5]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., Ligandrol) SARM->AR_SARM AR Androgen Receptor (AR) AR->AR_HSP AR->AR_SARM HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP_complex AR-HSP Complex AR_HSP->AR_HSP_complex AR_SARM_complex AR-SARM Complex AR_SARM->AR_SARM_complex AR_dimer AR Dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activation AR_SARM_complex->AR_dimer Dimerization & Translocation AR_HSP_complex->SARM Binding

Caption: Androgen Receptor Signaling Pathway for SARMs.

Experimental Workflow for SARM Synthesis

The synthesis of a SARM from this compound typically follows a multi-step process, beginning with the key nucleophilic aromatic substitution reaction.

SARM_Synthesis_Workflow Start Starting Materials: This compound & Chiral Amine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Purification1 Purification (Column Chromatography) Reaction->Purification1 Intermediate Chiral Intermediate Purification1->Intermediate Modification Further Synthetic Modifications (Optional) Intermediate->Modification Final_Product Bioactive SARM Intermediate->Final_Product Directly if no further modification Purification2 Final Purification Modification->Purification2 Purification2->Final_Product

Caption: General workflow for SARM synthesis.

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of SARMs, as exemplified by the closely related synthesis of Ligandrol, highlights its potential for the development of novel therapeutics. The protocols and pathways described herein provide a foundational guide for researchers and scientists in the field of drug discovery and development to explore the full potential of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and well-established method for the synthesis of this compound is the Sandmeyer reaction. This reaction typically starts with the diazotization of 2-Fluoro-5-(trifluoromethyl)aniline, followed by a cyanation step using a copper(I) cyanide catalyst.

Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?

The Sandmeyer reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product. Key parameters to control include:

  • Temperature: The diazotization step must be carried out at low temperatures, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt.

  • pH: The reaction medium should be acidic to ensure the stability of the diazonium salt.

  • Purity of Reagents: The quality of the starting materials and reagents, particularly the sodium nitrite and copper(I) cyanide, is crucial for a successful reaction.

Q3: What are the potential sources of impurities in the synthesis of this compound?

Impurities can arise from various sources, including incomplete reactions, side reactions, and residual starting materials or reagents. The most common impurities are related to the Sandmeyer reaction pathway.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes:

  • Incomplete Diazotization: The initial conversion of the aniline to the diazonium salt may be incomplete.

  • Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose if the temperature is not maintained at 0-5°C.

  • Inactive Copper(I) Cyanide: The catalyst may be oxidized or of poor quality.

Solutions:

  • Monitor Diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization.

  • Strict Temperature Control: Use an ice-salt bath to maintain the reaction temperature between 0-5°C during the diazotization and subsequent cyanation.

  • Use Fresh Catalyst: Ensure the copper(I) cyanide is of high purity and has been stored under appropriate conditions to prevent oxidation.

Issue 2: Presence of Significant Impurities in the Crude Product

The following table summarizes common impurities, their potential sources, and methods for their identification and removal.

ImpurityPotential SourceIdentification MethodsRemoval Strategy
Unreacted 2-Fluoro-5-(trifluoromethyl)aniline Incomplete diazotization or unreacted starting material.HPLC, GC-MS, NMRColumn chromatography, recrystallization.
2-Fluoro-5-(trifluoromethyl)phenol Reaction of the diazonium salt with water.HPLC, GC-MS, NMRColumn chromatography, extraction with a dilute base.
Biphenyl Derivatives Dimerization of the aryl radical intermediate.HPLC, GC-MS, NMRColumn chromatography, recrystallization.
Residual Copper Salts Carryover from the catalyst.ICP-MS, AASFiltration, washing with aqueous ammonia or cyanide solutions.
Residual Solvents Incomplete removal of reaction or extraction solvents.GC-MS, ¹H NMREvaporation under reduced pressure, recrystallization.

Experimental Protocols

General Protocol for Sandmeyer Reaction
  • Diazotization:

    • Dissolve 2-Fluoro-5-(trifluoromethyl)aniline in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) to ensure complete reaction, monitoring by TLC or HPLC.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Impurities

troubleshooting_workflow start Crude Product Analysis (HPLC, GC-MS, NMR) impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Unreacted Starting Material (2-Fluoro-5-(trifluoromethyl)aniline) impurity_detected->unreacted_sm Yes phenol_byproduct Phenol Byproduct (2-Fluoro-5-(trifluoromethyl)phenol) impurity_detected->phenol_byproduct Yes other_byproducts Other Organic Byproducts (e.g., Biphenyls) impurity_detected->other_byproducts Yes inorganic_impurities Inorganic Impurities (e.g., Copper Salts) impurity_detected->inorganic_impurities Yes end Pure Product impurity_detected->end No purification Purification (Column Chromatography, Recrystallization, Washing) unreacted_sm->purification phenol_byproduct->purification other_byproducts->purification inorganic_impurities->purification purification->end

Caption: Troubleshooting workflow for identifying and removing impurities.

Experimental Workflow for Synthesis and Purification

experimental_workflow start Start: 2-Fluoro-5-(trifluoromethyl)aniline diazotization Diazotization (NaNO₂, aq. Acid, 0-5°C) start->diazotization cyanation Sandmeyer Cyanation (CuCN) diazotization->cyanation workup Aqueous Workup & Extraction cyanation->workup purification Purification (Chromatography/ Recrystallization) workup->purification analysis Purity Analysis (HPLC, NMR, GC-MS) purification->analysis final_product Final Product: This compound analysis->final_product

Caption: General experimental workflow for the synthesis of this compound.

Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 2-Fluoro-5-(trifluoromethyl)benzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary synthetic routes for preparing this compound:

  • Rosenmund-von Braun Cyanation: This route involves the direct cyanation of a halogenated precursor, typically 1-bromo-2-fluoro-5-(trifluoromethyl)benzene, using copper(I) cyanide. This method is often performed in a high-boiling polar aprotic solvent.

  • Sandmeyer Reaction: This route starts with the diazotization of 2-fluoro-5-(trifluoromethyl)aniline to form a diazonium salt.[1][2] This intermediate is then reacted with a cyanide source, catalyzed by a copper(I) salt, to yield the final product.[1][2]

Q2: Which synthetic route generally provides a higher yield?

A2: Both the Rosenmund-von Braun and Sandmeyer reactions can be optimized to provide good to excellent yields. The choice of route often depends on the availability and cost of the starting materials, as well as the scale of the synthesis. For analogous compounds, yields for the Rosenmund-von Braun reaction are reported in the range of 75-80%.[3] The Sandmeyer reaction is also known for its high efficiency in producing benzonitriles.[2]

Q3: What are the most common impurities encountered in the synthesis of this compound?

A3: Common impurities depend on the synthetic route chosen. In the Rosenmund-von Braun cyanation, unreacted 1-bromo-2-fluoro-5-(trifluoromethyl)benzene is a common impurity if the reaction does not go to completion.[4] Residual copper salts and byproducts from solvent decomposition at high temperatures can also be present.[4] For the Sandmeyer reaction, byproducts from side reactions of the diazonium salt, such as phenol formation (if water is present) or biaryl coupling, may be observed.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of petroleum ether and ethyl acetate.[3] Column chromatography using silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) can also be effective in removing polar and non-polar impurities.

Troubleshooting Guides

Issue 1: Low Yield in Rosenmund-von Braun Cyanation
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains)Insufficient reaction temperature or time.Ensure the reaction is heated to the recommended temperature (e.g., 170-200°C) and maintained for a sufficient duration (e.g., overnight) with efficient stirring.[3]
Poor quality of copper(I) cyanide.Use fresh, high-purity copper(I) cyanide. The reagent's reactivity can be diminished by impurities or oxidation.[4]
Presence of water in the reaction.Use an anhydrous solvent (e.g., dry NMP or DMF) and ensure all glassware is thoroughly dried. Water can interfere with the reaction.[4]
Product decompositionExcessively high reaction temperature.While high temperatures are necessary, avoid overheating, which can lead to thermal decomposition of the product or solvent.
Issue 2: Low Yield in Sandmeyer Reaction
Symptom Possible Cause Suggested Solution
Low conversion of aniline to diazonium saltIncorrect temperature during diazotization.Maintain a low temperature (0-5°C) during the addition of sodium nitrite to the acidic solution of the aniline to prevent decomposition of the diazonium salt.
Unstable diazonium salt.Use the diazonium salt immediately after its formation in the subsequent cyanation step.
Formation of phenol byproductPresence of excess water.While the reaction is aqueous, minimizing the amount of water and ensuring a low temperature can reduce the rate of phenol formation.
Inefficient cyanationPoor quality of copper(I) cyanide or insufficient catalyst.Use a stoichiometric amount of high-purity copper(I) cyanide. Ensure the catalyst is active.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyanation Reactions (Analogous Compound Data)

ParameterRosenmund-von Braun CyanationSandmeyer Reaction
Starting Material 3-Bromo-4-fluorobenzaldehyde2-Amino-4-fluorobenzonitrile
Key Reagents CuCN, NMPNaNO₂, HCl, CuCN
Temperature 170°C0-5°C (Diazotization), RT (Cyanation)
Reaction Time Overnight< 2 hours
Reported Yield ~76%[3]Varies, generally good to high

Experimental Protocols

Protocol 1: Rosenmund-von Braun Cyanation of 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene
  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-2-fluoro-5-(trifluoromethyl)benzene (1.0 eq) and dry N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add copper(I) cyanide (1.1-1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 170-190°C and stir vigorously overnight under a nitrogen atmosphere.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride and hydrochloric acid and stir for 30 minutes.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or toluene.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Sandmeyer Reaction of 2-Fluoro-5-(trifluoromethyl)aniline
  • Diazotization: Dissolve 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.1 eq) in water. Cool this solution in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (nitrogen gas evolution) should be observed.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Extraction: Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

G cluster_0 Route 1: Rosenmund-von Braun Cyanation cluster_1 Route 2: Sandmeyer Reaction Start_R1 1-Bromo-2-fluoro- 5-(trifluoromethyl)benzene Reagents_R1 CuCN, NMP Reaction_R1 Cyanation (170-190°C, Overnight) Start_R1->Reaction_R1 Reagents_R1->Reaction_R1 Workup_R1 Quench, Extraction Reaction_R1->Workup_R1 Purification_R1 Recrystallization/ Distillation Workup_R1->Purification_R1 Product_R1 2-Fluoro-5-(trifluoromethyl) -benzonitrile Purification_R1->Product_R1 Start_R2 2-Fluoro-5-(trifluoromethyl) -aniline Reagents_R2_1 NaNO2, HCl Reaction_R2_1 Diazotization (0-5°C) Start_R2->Reaction_R2_1 Reagents_R2_1->Reaction_R2_1 Intermediate_R2 Diazonium Salt Reaction_R2_1->Intermediate_R2 Reaction_R2_2 Cyanation Intermediate_R2->Reaction_R2_2 Reagents_R2_2 CuCN Reagents_R2_2->Reaction_R2_2 Workup_R2 Neutralization, Extraction Reaction_R2_2->Workup_R2 Purification_R2 Column Chromatography/ Recrystallization Workup_R2->Purification_R2 Product_R2 2-Fluoro-5-(trifluoromethyl) -benzonitrile Purification_R2->Product_R2 G Start Low Yield or Impure Product Check_SM Check for unreacted starting material (TLC/HPLC) Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present Yes SM_Absent Starting Material Absent Check_SM->SM_Absent No Action_Incomplete Increase reaction time/temperature Check reagent quality SM_Present->Action_Incomplete Check_Side_Products Analyze for side products (e.g., phenol, decomposition) SM_Absent->Check_Side_Products Side_Products_Present Optimize reaction conditions (e.g., lower temp, anhydrous) Check_Side_Products->Side_Products_Present Yes Purification_Issue Review purification method (recrystallization solvent, column conditions) Check_Side_Products->Purification_Issue No Side_Products_Present->Purification_Issue

References

Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic strategies for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a di- or tri-substituted benzene derivative, such as 1,2-difluoro-4-(trifluoromethyl)benzene or 2-chloro-5-(trifluoromethyl)benzonitrile, with a cyanide source. The strong electron-withdrawing nature of the trifluoromethyl and cyano groups activates the aromatic ring for nucleophilic attack.

  • Sandmeyer Reaction: This classical method involves the diazotization of an appropriately substituted aniline, such as 4-fluoro-3-(trifluoromethyl)aniline, followed by a copper-catalyzed cyanation reaction. Modern variations of the Sandmeyer reaction can also be used to introduce the trifluoromethyl group itself onto a pre-existing aminobenzonitrile scaffold.

Q2: What are the most common side reactions observed during the synthesis?

A2: Common side reactions are dependent on the chosen synthetic route:

  • For Nucleophilic Aromatic Substitution:

    • Incomplete reaction: Leaving unreacted starting materials.

    • Formation of regioisomers: If the starting material has multiple potential leaving groups, substitution at an undesired position can occur.

    • Hydrolysis of the nitrile group: Under strongly acidic or basic workup conditions, the nitrile can be hydrolyzed to a benzamide or benzoic acid.

    • Hydrolysis of the trifluoromethyl group: Although generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under harsh basic or acidic conditions.

  • For the Sandmeyer Reaction:

    • Formation of biaryl compounds: A common side product arising from the radical mechanism of the Sandmeyer reaction.[1]

    • Formation of phenols: If water is present, the diazonium salt can react to form the corresponding phenol.

    • Reduction of the diazonium group (deamination): The diazonium group can be replaced by a hydrogen atom, leading to a deaminated byproduct.

    • Contamination with copper salts: Residual copper from the catalyst can be an impurity in the final product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis of this compound can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.

Q4: What are the recommended purification methods for the final product?

A4: The final product is typically purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, or by column chromatography on silica gel. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Nucleophilic Aromatic Substitution
Possible Cause Troubleshooting Steps
Insufficient Reaction Temperature Ensure the reaction is heated to the recommended temperature. High temperatures are often required to overcome the activation energy for SNAr.
Poor Quality of Reagents Use fresh, high-purity cyanide source and anhydrous solvent. Water can interfere with the reaction.
Deactivated Starting Material Verify the structure and purity of your starting material. The presence of deactivating groups or incorrect substitution patterns will hinder the reaction.
Inefficient Stirring Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to maximize contact between reactants.
Problem 2: Formation of a Major Impurity in the Sandmeyer Reaction
Possible Cause Troubleshooting Steps
Reaction with Water Use anhydrous solvents and reagents to minimize the formation of the corresponding phenol.
Presence of Oxygen Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to reduce the formation of biaryl byproducts.
Incorrect Diazotization Temperature Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent its premature decomposition.
Suboptimal pH Control the pH of the reaction mixture, as it can influence the stability of the diazonium salt and the course of the reaction.
Problem 3: Product Contamination with a Colored Impurity
Possible Cause Troubleshooting Steps
Residual Copper Salts (from Sandmeyer or cyanation) Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonium chloride to remove copper ions. Filtration through a pad of celite can also be effective.
Thermal Decomposition Avoid excessively high temperatures or prolonged reaction times, which can lead to the formation of polymeric or tar-like byproducts.
Solvent-Related Impurities Use high-purity, freshly distilled solvents. Some solvents, like NMP, can undergo side reactions at high temperatures.

Data Presentation

Table 1: Comparison of Synthetic Routes for Fluorinated Benzonitriles (Analogous Systems)

Synthetic Route Starting Material Typical Reagents Reported Yield Key Challenges
Nucleophilic Aromatic Substitution2,4-dichloro-5-fluorobenzonitrileKF, phase transfer catalyst71% (for 2,4,5-trifluorobenzonitrile)High temperatures, potential for regioisomers
Sandmeyer Reaction2,4,5-trifluoro-anilineNaNO₂, CuCNHighHandling of toxic cyanides, formation of byproducts
Nucleophilic Aromatic Substitution3-bromo-4-fluorobenzaldehydeCuCN, NMP76.1% (for 2-Fluoro-5-formylbenzonitrile)High reaction temperature, copper contamination

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile via Nucleophilic Aromatic Substitution (Illustrative for the 2-Fluoro isomer)

This protocol is adapted from a patent for a closely related isomer and serves as a representative procedure.

Materials:

  • 3-bromo-5-fluorobenzotrifluoride

  • Copper(I) cyanide (CuCN)

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Water

Procedure:

  • In a reaction vessel, a mixture of copper(I) cyanide is prepared in 1-methyl-2-pyrrolidinone.

  • A solution of 3-bromo-5-fluorobenzotrifluoride in 1-methyl-2-pyrrolidinone is slowly added to the mixture, maintaining the temperature between 20-25°C.

  • The mixture is stirred at 20-25°C for 16 hours.

  • Water is slowly added to the mixture over 3 hours, maintaining the temperature between 20-25°C.

  • The mixture is stirred for an additional hour at 20-25°C.

  • The product is then isolated by filtration and purified.

Visualizations

Synthesis_Pathway cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) Route Start_SNAr 1,2-Difluoro-4- (trifluoromethyl)benzene Intermediate_SNAr Meisenheimer Complex (Anionic Intermediate) Start_SNAr->Intermediate_SNAr + CN⁻ Product This compound Intermediate_SNAr->Product - F⁻ Side_Product_SNAr Isomeric Substitution Product Intermediate_SNAr->Side_Product_SNAr - F⁻ (minor pathway)

Caption: Proposed reaction pathway for the synthesis via Nucleophilic Aromatic Substitution.

Troubleshooting_Workflow Start Low Product Yield Check_Temp Is Reaction Temperature Adequate? Start->Check_Temp Check_Reagents Are Reagents High Purity & Anhydrous? Check_Temp->Check_Reagents Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Stirring Is Stirring Efficient? Check_Reagents->Check_Stirring Yes Use_New_Reagents Use Fresh/Dry Reagents & Solvents Check_Reagents->Use_New_Reagents No Improve_Stirring Improve Stirring (e.g., mechanical stirrer) Check_Stirring->Improve_Stirring No Success Yield Improved Check_Stirring->Success Yes Increase_Temp->Success Use_New_Reagents->Success Improve_Stirring->Success

Caption: Troubleshooting workflow for low product yield in the synthesis.

References

Troubleshooting low yield in the cyanation of 3-bromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the cyanation of 3-bromo-4-fluorobenzaldehyde.

Troubleshooting Low Yield: A Step-by-Step Guide

Low yields in the cyanation of 3-bromo-4-fluorobenzaldehyde can arise from a variety of factors, from reagent quality to reaction conditions. This guide provides a logical workflow to identify and address potential issues.

Troubleshooting_Low_Yield cluster_reagent Reagent Quality Checks cluster_setup Reaction Setup Checks cluster_catalyst Catalyst System Checks cluster_workup Work-up & Purification Checks start Low Yield Observed reagent_quality Verify Reagent Quality and Purity start->reagent_quality reaction_setup Check Reaction Setup and Conditions reagent_quality->reaction_setup Reagents OK starting_material Purity of 3-bromo-4- fluorobenzaldehyde? catalyst_issue Investigate Catalyst System reaction_setup->catalyst_issue Setup OK atmosphere Inert Atmosphere (N2/Ar)? workup_issue Review Work-up and Purification catalyst_issue->workup_issue Catalyst OK catalyst_choice Appropriate Catalyst/Ligand? optimized Optimized Yield workup_issue->optimized Work-up OK quenching Proper Quenching? cyanide_source Activity of Cyanide Source? solvent_dryness Anhydrous Solvent? temperature Correct Reaction Temperature? stirring Efficient Stirring? catalyst_loading Sufficient Catalyst Loading? catalyst_deactivation Catalyst Deactivation? extraction Efficient Extraction? purification_method Appropriate Purification?

Caption: Troubleshooting flowchart for low yield in the cyanation of 3-bromo-4-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cyanation of 3-bromo-4-fluorobenzaldehyde is giving a low yield. What are the most common causes?

A1: Low yields in palladium-catalyzed cyanations are often attributed to catalyst deactivation. The cyanide anion can poison the palladium catalyst[1][2]. For electron-deficient aryl halides like 3-bromo-4-fluorobenzaldehyde, the reductive elimination step to form the C-CN bond can be slower, potentially leading to side reactions or catalyst decomposition[3]. Ensure you are using a robust ligand that promotes this step. Also, strictly anhydrous and oxygen-free conditions are crucial.

Q2: I am using the Rosenmund-von Braun reaction with CuCN. Why is the yield poor?

A2: The classical Rosenmund-von Braun reaction often requires high temperatures (150-250 °C), which can lead to decomposition of sensitive substrates like aldehydes[4][5]. Consider using a modified procedure with an additive like L-proline, which can promote the reaction at lower temperatures (80-120 °C)[5][6]. The purity and reactivity of CuCN are also critical; older batches may be less effective.

Q3: What side reactions should I be aware of when cyanating 3-bromo-4-fluorobenzaldehyde?

A3: With substrates containing an aldehyde group, a potential side reaction is the benzoin condensation, which can be catalyzed by cyanide ions[7]. Although often observed with aromatic aldehydes, careful control of reaction conditions can minimize this. Another possibility is the hydrolysis of the nitrile product back to a carboxylic acid, especially during aqueous work-up if conditions are not neutral or basic.

Q4: Can the fluorine atom be displaced during the cyanation reaction?

A4: Nucleophilic aromatic substitution of the fluorine atom is a possibility, especially under harsh conditions or with strongly nucleophilic cyanide sources. However, in palladium-catalyzed reactions under mild conditions, the cyanation of the aryl bromide is generally much more favorable[7].

Q5: How can I improve the solubility of my cyanide source?

A5: The low solubility of cyanide salts like Zn(CN)₂ and K₄[Fe(CN)₆] can be a limiting factor[3]. Using a polar aprotic solvent such as DMF or DMAc can help. For K₄[Fe(CN)₆], using a biphasic system with a phase-transfer catalyst can be effective[3]. Some protocols also recommend grinding the cyanide salt before use to increase its surface area, though this should be done with extreme caution due to the toxicity of cyanide dust.

Experimental Protocols

A general experimental workflow for a palladium-catalyzed cyanation is outlined below.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add 3-bromo-4-fluorobenzaldehyde, Cyanide Source, and Solvent setup->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Pre-catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Caption: General experimental workflow for a palladium-catalyzed cyanation reaction.

Detailed Method for Palladium-Catalyzed Cyanation

This protocol is adapted from methodologies for the cyanation of electron-deficient aryl bromides[7][8].

Materials:

  • 3-bromo-4-fluorobenzaldehyde

  • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-4-fluorobenzaldehyde (1.0 mmol), zinc cyanide (0.6 mmol), Pd(OAc)₂ (0.02 mmol), and dppf (0.04 mmol).

  • Add anhydrous DMAc (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyano-4-fluorobenzaldehyde.

Data Presentation

The choice of catalyst, ligand, and cyanide source can significantly impact the yield of the cyanation reaction. The following table summarizes yields for the cyanation of a representative electron-deficient aryl bromide (4-bromobenzonitrile) under various palladium-catalyzed conditions.

Catalyst (mol%)Ligand (mol%)Cyanide Source (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1)dppf (4)Zn(CN)₂ (0.6)DMAc1202495Adapted from[8]
Pd(OAc)₂ (2)SPhos (4)K₄[Fe(CN)₆] (0.35)t-BuOH/H₂O1001888Adapted from[3]
Pd/C (2)dppf (4)Zn(CN)₂ (0.6)DMAc1101298[8]

Note: Yields are for 4-bromobenzonitrile and serve as a general guide. Optimal conditions for 3-bromo-4-fluorobenzaldehyde may vary.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 4088-84-0), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Due to the limited publicly available information on the specific optimization of this compound's synthesis, this guide also includes information on analogous reaction pathways for structurally similar molecules to provide insights into potential synthetic routes and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorinated organic compound used as a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs, as well as agrochemicals like herbicides and pesticides.[1][2] Its trifluoromethyl group can enhance lipophilicity and metabolic stability in the final products.[1][2]

Q2: What are the known physical and chemical properties of this compound?

The known properties are summarized in the table below:

PropertyValueReference
CAS Number 4088-84-0[1][3]
Molecular Formula C₈H₃F₄N[1][3]
Molecular Weight 189.11 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 99 °C at 24 mmHg[1]
Density 1.38 g/cm³[1]
Purity ≥ 98% (GC)[1]

Q3: Are there established synthetic routes for this compound?

While detailed, optimized protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, plausible synthetic pathways can be inferred from the synthesis of structurally similar compounds. One such analogous pathway involves a multi-step synthesis starting from a fluorinated benzotrifluoride derivative.

A potential, though not explicitly documented, route could be a Sandmeyer reaction starting from 2-Fluoro-5-(trifluoromethyl)aniline. This would involve diazotization of the aniline followed by cyanation.

Experimental Protocols (Analogous Syntheses)

The following protocols are for the synthesis of structurally related compounds and may serve as a starting point for the development of a synthesis for this compound. Note: These protocols will likely require significant optimization.

Analogous Synthesis 1: Multi-step Synthesis of 3-Fluoro-4-trifluoromethylbenzonitrile[4]

This patented method involves five steps starting from ortho-fluoro benzotrifluoride.

  • Nitration: o-Fluorobenzotrifluoride is nitrated using a mixture of sulfuric acid and nitric acid at a temperature range of 0-150 °C to yield 3-trifluoromethyl-4-fluoronitrobenzene.

  • Reduction: The nitro group is then reduced to an amine using a reducing agent like iron powder and ammonium chloride in a solvent such as water or an alcohol to produce 3-trifluoromethyl-4-fluoroaniline.

  • Bromination: The aniline derivative undergoes bromination with bromine in acetic acid at 0-60 °C to yield 2-bromo-4-fluoro-5-trifluoromethylaniline.

  • Diazotization and Deamination: The resulting compound is subjected to a diazotization reaction followed by deamination to give 3-fluoro-4-trifluoromethyl bromobenzene.

  • Cyanation: Finally, the bromine is displaced by a cyano group, for example using cuprous cyanide, to yield 3-fluoro-4-trifluoromethylbenzonitrile.

Analogous Synthesis 2: Ammonolysis to form 4-Amino-2-trifluoromethylbenzonitrile[5]

This patented process describes the conversion of 4-fluoro-2-trifluoromethylbenzonitrile, an isomer of the target molecule.

  • Ammonolysis: 4-Fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol, and liquid ammonia is introduced into the sealed reaction vessel. The mixture is heated to 120 °C for 8 hours. The product, 4-amino-2-trifluoromethylbenzonitrile, is then purified.

Troubleshooting Guides

The following troubleshooting guides are based on common issues encountered in the synthesis of related fluorinated benzonitriles.

Issue 1: Low Yield in Cyanation Reaction

Possible Cause Troubleshooting Steps
Low Reaction Temperature Ensure the reaction is heated to the recommended temperature for the specific cyanation method (e.g., Sandmeyer or nucleophilic substitution) and maintained consistently.
Poor Quality of Cyanide Reagent Use fresh, high-purity cuprous cyanide or other cyanide sources. Impurities or oxidation can significantly decrease reactivity.
Presence of Water in the Reaction Use anhydrous solvents and ensure all glassware is thoroughly dried before use, as water can interfere with the reaction.

Issue 2: Incomplete Nitration or Formation of Isomers

Possible Cause Troubleshooting Steps
Incorrect Nitrating Agent Concentration Carefully control the ratio of sulfuric acid to nitric acid.
Suboptimal Reaction Temperature Maintain the recommended reaction temperature to control the rate of reaction and minimize side product formation.
Insufficient Reaction Time Monitor the reaction progress by TLC or HPLC to ensure it goes to completion.

Issue 3: Incomplete Reduction of Nitro Group

Possible Cause Troubleshooting Steps
Inactivated Reducing Agent Use fresh and high-quality reducing agents (e.g., iron powder).
Incorrect pH Ensure the reaction medium has the appropriate pH for the chosen reducing agent to function effectively.
Insufficient Stirring Vigorous stirring is often necessary in heterogeneous reductions to ensure good contact between the reactants.

Visualizations

The following diagrams illustrate potential, analogous synthetic pathways for fluorinated benzonitriles.

G cluster_0 Analogous Multi-Step Synthesis o-Fluorobenzotrifluoride o-Fluorobenzotrifluoride Nitration Nitration o-Fluorobenzotrifluoride->Nitration 3-Trifluoromethyl-4-fluoronitrobenzene 3-Trifluoromethyl-4-fluoronitrobenzene Nitration->3-Trifluoromethyl-4-fluoronitrobenzene Reduction Reduction 3-Trifluoromethyl-4-fluoronitrobenzene->Reduction 3-Trifluoromethyl-4-fluoroaniline 3-Trifluoromethyl-4-fluoroaniline Reduction->3-Trifluoromethyl-4-fluoroaniline Bromination Bromination 3-Trifluoromethyl-4-fluoroaniline->Bromination 2-Bromo-4-fluoro-5-trifluoromethylaniline 2-Bromo-4-fluoro-5-trifluoromethylaniline Bromination->2-Bromo-4-fluoro-5-trifluoromethylaniline Diazotization & Deamination Diazotization & Deamination 2-Bromo-4-fluoro-5-trifluoromethylaniline->Diazotization & Deamination 3-Fluoro-4-trifluoromethyl bromobenzene 3-Fluoro-4-trifluoromethyl bromobenzene Diazotization & Deamination->3-Fluoro-4-trifluoromethyl bromobenzene Cyanation Cyanation 3-Fluoro-4-trifluoromethyl bromobenzene->Cyanation 3-Fluoro-4-trifluoromethylbenzonitrile 3-Fluoro-4-trifluoromethylbenzonitrile Cyanation->3-Fluoro-4-trifluoromethylbenzonitrile

Caption: Analogous multi-step synthesis of a fluorinated benzonitrile.

G cluster_1 Potential Sandmeyer Reaction Route 2-Fluoro-5-(trifluoromethyl)aniline 2-Fluoro-5-(trifluoromethyl)aniline Diazotization Diazotization 2-Fluoro-5-(trifluoromethyl)aniline->Diazotization NaNO₂, HCl Diazonium Salt Intermediate Diazonium Salt Intermediate Diazotization->Diazonium Salt Intermediate Cyanation (Sandmeyer) Cyanation (Sandmeyer) Diazonium Salt Intermediate->Cyanation (Sandmeyer) CuCN This compound This compound Cyanation (Sandmeyer)->this compound

Caption: A potential Sandmeyer reaction route for synthesis.

References

Technical Support Center: Purification of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of fluorinated benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these valuable compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of fluorinated benzonitriles in a question-and-answer format.

Recrystallization Issues

Q1: My fluorinated benzonitrile is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" typically occurs when the crude solid melts in the hot solvent before it fully dissolves, often because the solvent's boiling point is higher than the compound's melting point. Here are some solutions:

  • Increase Solvent Volume: Add more of the primary solvent to lower the saturation point of the solution[1].

  • Modify the Solvent System: If using a two-solvent system, add more of the solvent in which the compound is more soluble[1].

  • Slow Cooling and Re-dissolution: Re-heat the mixture to completely dissolve the oil, then allow it to cool down much more slowly. Rapid cooling can often promote oil formation[1][2].

  • Lower the Temperature: If possible, use a solvent with a lower boiling point that still provides good solubility at elevated temperatures.

Q2: I'm not observing any crystal formation after cooling the solution. What steps can I take to induce crystallization?

A2: A lack of crystal formation can be due to either using too much solvent or the solution being highly supersaturated. Here are some techniques to induce crystallization:

  • Concentrate the Solution: If an excessive amount of solvent was used, carefully evaporate some of it to increase the concentration of your compound and then try cooling it again[1][3].

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The small scratches on the glass can provide nucleation sites for crystal growth[1].

    • Seeding: Introduce a "seed crystal" of the pure compound into the cooled, supersaturated solution. This provides a template for crystallization to begin[1].

  • Further Cooling: If crystals have not formed at room temperature, try cooling the solution further in an ice-water bath[3].

Chromatography Issues

Q3: I'm having difficulty separating my fluorinated benzonitrile from non-fluorinated impurities using standard C18 HPLC columns.

A3: Standard C18 columns primarily separate based on hydrophobicity, which may not be sufficient for separating compounds with similar polarities. Fluorinated phases offer alternative selectivities.

  • Use a Fluorinated Stationary Phase: Consider using an HPLC column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a tridecafluoro (TDF) phase. These phases provide unique interactions with fluorinated and aromatic compounds, often leading to enhanced selectivity and different elution orders compared to C18 columns[4][5].

  • Employ a Fluorinated Eluent: Pairing a standard reverse-phase column (like C8 or C18) with a fluorinated eluent, such as trifluoroethanol (TFE), can improve the separation of fluorinated molecules[6][7].

  • Optimize Temperature: Increasing the chromatographic temperature can sometimes improve the separation of fluorinated compounds[6].

Q4: My target compound is eluting with a broad, low peak during column chromatography.

A4: Broad peaks can be a sign of several issues, including poor column packing, interactions with the stationary phase, or compound degradation.

  • Check Column Packing: Ensure the column is packed uniformly to avoid channeling.

  • Modify Elution Conditions:

    • If you suspect strong interaction with the silica gel, consider adding a small amount of a more polar solvent to your mobile phase.

    • For basic compounds, adding a small amount of triethylamine can improve peak shape. For acidic compounds, a small amount of acetic acid may help.

  • Assess Compound Stability: Fluorinated benzonitriles can sometimes be unstable on silica gel. If you suspect degradation, consider using a different stationary phase like alumina or a bonded phase, or work at lower temperatures.

Impurity Removal Issues

Q5: How can I effectively remove residual palladium catalyst from my reaction mixture?

A5: Palladium catalysts are common in cross-coupling reactions used to synthesize benzonitriles, and their removal is crucial, especially for pharmaceutical applications.

  • Adsorption: Use a scavenger resin. Thiol-functionalized silica gels are effective at binding palladium. Si-TMT (silica-supported trimercaptotriazine) is one such scavenger that has shown good performance[8].

  • Extraction: In some cases, aqueous washes with reagents that can chelate palladium, such as thiourea or cysteine, can be effective.

  • Electrochemical Deposition: This method involves plating the metallic palladium onto an electrode. The addition of small amounts of water to a non-aqueous reaction mixture can facilitate this process, with reports of over 99% palladium removal[9].

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for fluorinated benzonitriles?

A1: The most common and effective methods for the purification of fluorinated benzonitriles are:

  • Recrystallization: A fundamental technique for purifying solid organic compounds based on differences in solubility[2].

  • Column Chromatography: A widely used method for separating components of a mixture based on their differential adsorption to a stationary phase[10][11].

  • High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique, particularly useful for difficult separations and for analyzing purity[4].

Q2: Why are fluorinated compounds often challenging to purify?

A2: The unique properties of fluorine can introduce purification challenges:

  • High Polarity and Unique Intermolecular Interactions: The highly electronegative fluorine atom can create strong dipole moments and participate in non-covalent interactions like hydrogen bonds and halogen bonds. This can affect solubility and crystal packing, sometimes leading to the formation of oils or amorphous solids instead of crystals[12].

  • Similar Polarity to Impurities: Fluorinated compounds may have similar polarity to their non-fluorinated precursors or byproducts, making separation by standard chromatography difficult.

  • Stability Issues: While the C-F bond is generally strong, some fluorinated compounds can be unstable under certain conditions, such as on acidic silica gel or in the presence of nucleophiles[13][14].

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography is typically determined using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your desired compound and any impurities. For optimal column chromatography performance, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate[10]. You can start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent until you achieve the desired separation[11].

Q4: How can I determine the purity of my final fluorinated benzonitrile product?

A4: Several analytical techniques can be used to assess purity:

  • Quantitative NMR (qNMR): 19F-NMR is a powerful tool for the quantification of fluorinated compounds, as the fluorine signal is often in a clear region of the spectrum with minimal background interference[15][16]. 1H-NMR can also be used.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a suitable detector (e.g., UV) can be used to determine the purity by measuring the relative area of the product peak.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.

Data Presentation

Table 1: Comparison of Palladium Removal Techniques

TechniqueReagent/MethodEfficiencyNotes
Adsorption Si-TMT (Silica-supported trimercaptotriazine)HighEffective for various palladium species.[8]
Adsorption Thiol- and amine-functionalized silicasVariableEfficiency depends on the specific system (product, solvent, etc.).[8]
Electrochemical Deposition Boron-doped diamond electrodeUp to 99.4% removalRequires the addition of a small amount of water to non-aqueous solutions.[9]

Table 2: Typical HPLC Method Validation Parameters for Purity Analysis

ParameterTypical Acceptance CriteriaReference
Accuracy (Recovery) 80-120%
Precision (RSD) < 5%
Linearity (R²) ≥ 0.99-
Limit of Detection (LOD) Signal-to-noise ratio of 3:1-
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1-

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of a fluorinated benzonitrile using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate).

    • The ideal eluent will give your target compound an Rf value of 0.2-0.4[10].

  • Column Preparation (Dry Packing):

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand[10].

    • Add the required amount of silica gel to the column.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin adding the eluent to the column, ensuring the silica gel does not run dry.

    • Collect fractions in test tubes as the solvent drips from the bottom of the column.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds[11].

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified fluorinated benzonitrile.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying a solid fluorinated benzonitrile by recrystallization.

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not when cold. The impurities should be either soluble at all temperatures or insoluble at all temperatures[3].

    • Test small amounts of your crude product in various solvents to find a suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring[3].

    • Continue adding small portions of the hot solvent until the solid just dissolves. Use the minimum amount of solvent necessary to maximize the yield[3].

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[2].

    • If crystals do not form, induce crystallization using the methods described in the Troubleshooting Guide (Q2).

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration[3].

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Allow the crystals to air dry or dry them in a desiccator to remove all traces of solvent.

Visualizations

experimental_workflow General Purification Workflow crude Crude Fluorinated Benzonitrile dissolve Dissolve in Minimal Solvent crude->dissolve tlc TLC Analysis dissolve->tlc choose_method Choose Purification Method tlc->choose_method column_chrom Column Chromatography choose_method->column_chrom Impurities have different polarity recrystallize Recrystallization choose_method->recrystallize Compound is solid and stable to heat hplc Preparative HPLC choose_method->hplc High purity needed/ Difficult separation pack_column Pack Column column_chrom->pack_column dissolve_hot Dissolve in Hot Solvent recrystallize->dissolve_hot inject_sample Inject Sample hplc->inject_sample load_sample Load Sample pack_column->load_sample elute Elute and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate cool_slowly Cool Slowly dissolve_hot->cool_slowly collect_crystals Collect Crystals by Filtration cool_slowly->collect_crystals collect_crystals->evaporate collect_peak Collect Target Peak inject_sample->collect_peak collect_peak->evaporate pure_product Pure Fluorinated Benzonitrile evaporate->pure_product

Caption: General workflow for the purification of fluorinated benzonitriles.

troubleshooting_recrystallization Troubleshooting Recrystallization Issues start Hot Solution After Dissolution cool Cool Solution start->cool check_crystals Crystals Formed? cool->check_crystals scratch Scratch Flask with Glass Rod cool->scratch oiling_out Oiling Out Occurred? check_crystals->oiling_out No success Collect Crystals check_crystals->success Yes reheat Re-heat to Dissolve Oil oiling_out->reheat Yes concentrate Concentrate Solution (Evaporate some solvent) oiling_out->concentrate No, No Crystals add_solvent Add More Primary Solvent reheat->add_solvent cool_slower Cool Slower add_solvent->cool_slower cool_slower->check_crystals concentrate->cool seed Add a Seed Crystal scratch->seed seed->check_crystals failure Re-evaluate Solvent System seed->failure Still no crystals

Caption: Troubleshooting flowchart for recrystallization problems.

logical_relationships Choosing a Purification Strategy start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes polarity_diff Significant polarity difference between product and impurities? is_solid->polarity_diff No (Liquid) recrystallization Consider Recrystallization is_thermally_stable->recrystallization Yes is_thermally_stable->polarity_diff No recrystallization->polarity_diff column_chrom Use Column Chromatography polarity_diff->column_chrom Yes high_purity Is very high purity required or separation difficult? polarity_diff->high_purity No column_chrom->high_purity prep_hplc Use Preparative HPLC high_purity->prep_hplc Yes other_methods Consider other methods (e.g., distillation for liquids, scavenger resins) high_purity->other_methods No

Caption: Decision-making diagram for selecting a purification method.

References

Preventing the formation of by-products in fluorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluorination Reactions

Welcome to the technical support center for fluorination reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to by-product formation and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of by-products in fluorination reactions?

A1: By-product formation is a frequent challenge in fluorination chemistry. The most common undesired products depend on the reaction type (nucleophilic vs. electrophilic), substrate, and conditions. Key classes of by-products include:

  • Hydrolysis Products: Formed when moisture reacts with the fluorinating agent or intermediates. Many fluorinating reagents are highly sensitive to water.[1]

  • Elimination Products: Particularly common in deoxyfluorination of alcohols, where elimination to form an alkene can compete with substitution.[2] This is often favored at higher temperatures.[2]

  • Rearrangement Products: Can occur if the reaction proceeds through a carbocationic intermediate (Sɴ1-type mechanism), which is susceptible to skeletal rearrangements.[2]

  • Over-fluorinated Products: Di- or poly-fluorinated compounds can form if the desired product is still reactive towards the fluorinating agent.[3]

  • Solvent-Derived By-products: Some solvents can react with powerful fluorinating agents. For example, Selectfluor™ can react exothermically with DMF, pyridine, and DMSO.[1]

  • Substrate Decomposition/Polymerization: Sensitive substrates, such as electron-rich heterocycles, can degrade or polymerize under harsh acidic or basic conditions.[1][3]

Q2: How can I minimize the formation of hydrofluoric acid (HF) and its related by-products?

A2: HF is a common and corrosive by-product, especially in deoxyfluorination (e.g., with DAST) or when using fluoride salts with trace moisture.[4][5] To minimize its formation and impact:

  • Work under strictly anhydrous conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run reactions under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Use HF scavengers: Acid-sensitive reactions can benefit from the addition of a base. Mild, non-nucleophilic bases like lithium carbonate or potassium fluoride can be effective.[1][6] In some cases, silanes can act as HF scavengers.[7]

  • Choose appropriate reagents: Reagents like PyFluor are designed for high stability against hydrolysis, which can reduce HF generation.[8]

Q3: My substrate is sensitive and decomposes during the reaction. What can I do?

A3: For sensitive substrates, particularly electron-rich aromatics or heterocycles, decomposition is a major hurdle.[3]

  • Lower the reaction temperature: Running the reaction at 0 °C or lower can moderate reactivity and prevent degradation.[3]

  • Control reagent addition: Add the fluorinating agent slowly or portion-wise to manage the reaction exotherm and avoid localized high concentrations.[3]

  • Select a milder fluorinating agent: If a powerful reagent like Selectfluor™ causes decomposition, consider a less reactive alternative like N-Fluorobenzenesulfonimide (NFSI) under optimized conditions.[3]

  • Employ milder reaction conditions: Consider neutral fluorination methods where possible to avoid strongly acidic or basic environments that can promote polymerization or ring-opening.[1]

Troubleshooting Guides

This section addresses specific issues encountered during fluorination experiments in a question-and-answer format.

Issue 1: Low yield with significant elimination by-products observed.

Q: I am attempting a deoxyfluorination of a secondary alcohol but my main product is the corresponding alkene. How can I favor substitution over elimination?

A: This is a classic competing pathway. Elimination is often favored by conditions that promote an E2 or E1 mechanism.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution and are favored at elevated temperatures. Reducing the temperature is the first step.[2]

  • Choose a Different Fluorinating Reagent: Reagents that proceed through an Sɴ2-type mechanism are less likely to cause rearrangement or elimination compared to those favoring an Sɴ1 pathway.[2] For deoxyfluorination, consider alternatives to DAST, such as Deoxo-Fluor™ or PyFluor, which may offer different selectivity profiles.[2][8]

  • Avoid Strong, Bulky Bases: If a base is required, using a sterically hindered, non-nucleophilic base can sometimes minimize E2 elimination.[2]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Less polar solvents may sometimes disfavor the formation of charged intermediates that can lead to elimination.

Issue 2: Multiple products are observed, including di- or tri-fluorinated species.

Q: My goal is mono-fluorination of an activated aromatic ring, but I am getting significant amounts of di-fluorinated by-products. How do I improve selectivity?

A: Over-fluorination occurs when the mono-fluorinated product's reactivity is comparable to or greater than the starting material.

Troubleshooting Steps:

  • Adjust Stoichiometry: Reduce the equivalents of the fluorinating agent. Start with 1.05 to 1.1 equivalents and monitor the reaction closely.[3]

  • Control Reaction Time and Temperature: Stop the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS). Over-long reaction times or high temperatures can drive the reaction towards multiple additions.[3]

  • Slow Reagent Addition: Adding the fluorinating agent slowly maintains a low concentration, favoring reaction with the more reactive starting material over the product.[3]

Illustrative Data: Effect of Reaction Parameters on Selectivity

The following table provides illustrative data on how changing reaction parameters can affect the product distribution in the electrophilic fluorination of a model activated arene.

EntryFluorinating Agent (Equiv.)Temperature (°C)Time (h)Desired Product Yield (%)Di-fluorinated By-product (%)
1Selectfluor™ (1.5)25125530
2Selectfluor™ (1.1)254855
3Selectfluor™ (1.1)0890<2
4NFSI (1.2)256827

Data is representative and intended for optimization guidance.

Diagrams and Workflows

Troubleshooting Logic for By-product Formation

The following diagram outlines a logical workflow for troubleshooting common issues leading to the formation of by-products in fluorination reactions.

G cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions start By-products Observed in Fluorination Reaction check_type Identify By-product Type (e.g., via NMR, MS) start->check_type is_hydrolysis Hydrolysis or HF-related? check_type->is_hydrolysis Moisture Sensitivity is_elimination Elimination? check_type->is_elimination Alkene Formation is_overfluorination Over-fluorination? check_type->is_overfluorination Multiple F additions is_decomposition Decomposition? check_type->is_decomposition Tar/Complex Mixture sol_anhydrous Use Anhydrous Conditions (Inert gas, dry solvent) is_hydrolysis->sol_anhydrous sol_temp Lower Reaction Temperature is_elimination->sol_temp sol_stoich Reduce Equivalents of Fluorinating Agent is_overfluorination->sol_stoich sol_reagent Use Milder Reagent or Slow Addition is_decomposition->sol_reagent sol_reagent->sol_temp

Caption: Troubleshooting decision tree for by-product formation.

Reaction Pathway: Substitution vs. Elimination

This diagram illustrates the competing pathways of nucleophilic substitution (desired) and elimination (by-product) in the deoxyfluorination of an alcohol.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Pathways & Products start R-CH(OH)-CH₃ (Alcohol Substrate) intermediate Activated Intermediate [R-CH(O-SF₂NEt₂)-CH₃] start->intermediate reagent Fluorinating Agent (e.g., DAST) reagent->intermediate product_sub Desired Product R-CHF-CH₃ intermediate->product_sub Sɴ2 Attack (Favored at low temp) product_elim By-product R-CH=CH₂ intermediate->product_elim E2 Elimination (Favored at high temp)

Caption: Competing substitution (Sɴ2) and elimination (E2) pathways.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Arene under Anhydrous Conditions

This protocol provides a detailed methodology for minimizing moisture-related side reactions.

1. Materials and Equipment:

  • Reactants: Activated arene substrate, Selectfluor™.

  • Solvent: Anhydrous acetonitrile (MeCN).

  • Glassware: Round-bottom flask, condenser, magnetic stir bar. All glassware must be oven-dried at 120 °C for at least 4 hours and cooled in a desiccator.

  • Atmosphere: Schlenk line or balloon filled with dry Nitrogen or Argon.

2. Reaction Setup:

  • Assemble the glassware hot and cool under a stream of inert gas.

  • To the round-bottom flask, add the activated arene substrate (1.0 eq) and a magnetic stir bar.

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Using a syringe, add anhydrous acetonitrile to dissolve the substrate.

3. Reaction Execution:

  • In a separate vial, weigh the Selectfluor™ (1.1 eq) under a positive pressure of inert gas if possible, or do so quickly in the air and seal immediately.

  • Add the Selectfluor™ to the reaction flask in one portion (or in portions for sensitive substrates) against a positive flow of inert gas.

  • Stir the reaction mixture at room temperature (or a pre-determined optimized temperature, e.g., 0 °C).[1]

4. Monitoring and Work-up:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion (typically when starting material is consumed), quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by column chromatography on silica gel to separate the desired mono-fluorinated product from any by-products and remaining reagents.[1]

Protocol 2: Removal of Fluoride By-products from a Reaction Mixture

This protocol outlines methods for removing residual fluoride ions post-reaction, which can interfere with subsequent steps or analysis.

1. Aqueous Work-up:

  • After the reaction is complete, perform a standard aqueous work-up. Washing the organic layer several times with water or a saturated solution of sodium bicarbonate can help remove water-soluble fluoride salts (e.g., KF, CsF).

2. Precipitation:

  • For reactions where calcium fluoride (CaF₂) can be precipitated without affecting the product, adding a solution of a calcium salt (e.g., CaCl₂) can remove fluoride ions from the aqueous phase. This is more common in industrial wastewater treatment but can be adapted.[9]

3. Filtration through Adsorbents:

  • If the product is stable and soluble in a suitable solvent, passing a solution of the crude product through a small plug of activated alumina or silica gel can help adsorb polar fluoride salts.[10] This is often done as a pre-purification step.

4. Distillation (for volatile products):

  • If the desired product is sufficiently volatile and thermally stable, distillation can effectively separate it from non-volatile fluoride salts.[11][12]

References

Technical Support Center: Scale-Up of 2-Fluoro-5-(trifluoromethyl)benzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 2-Fluoro-5-(trifluoromethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthetic routes for this compound?

A1: The two main synthetic routes for the large-scale production of this compound are:

  • Route 1: Cyanation of 2-Bromo-4-(trifluoromethyl)fluorobenzene. This is a direct, one-step nucleophilic aromatic substitution reaction.

  • Route 2: Multi-step synthesis from 2-Fluoro-5-(trifluoromethyl)aniline. This involves a Sandmeyer-type reaction sequence.

Q2: What are the major safety concerns when scaling up the cyanidation route (Route 1)?

A2: The primary safety concern is the use of highly toxic cyanide salts, such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN).[1][2] Key considerations include:

  • Toxicity: Cyanide is acutely toxic if inhaled, ingested, or absorbed through the skin.[1]

  • Hydrogen Cyanide (HCN) Gas Release: Acidic conditions can lead to the release of highly toxic and flammable HCN gas.[1]

  • Exothermic Reaction: The cyanidation reaction is exothermic and can lead to thermal runaway if not properly controlled.

  • Waste Disposal: Cyanide-containing waste streams require specialized treatment and disposal procedures.[3]

Q3: What are the common impurities encountered in the production of this compound?

A3: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials (e.g., 2-Bromo-4-(trifluoromethyl)fluorobenzene).

  • Isomeric byproducts.

  • Products of hydrolysis (e.g., 2-Fluoro-5-(trifluoromethyl)benzamide).

  • Residual solvents and reagents.

Q4: What are the recommended analytical techniques for monitoring reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the primary technique for monitoring the reaction and assessing the purity of the final product. Gas Chromatography (GC) can also be utilized. Spectroscopic methods like NMR and IR are essential for structural confirmation.

Troubleshooting Guides

Problem 1: Low Yield in the Cyanation Reaction (Route 1)

Possible Cause Recommended Action
Poor quality of cyanide reagent Use fresh, high-purity cyanide salt. Ensure it has been stored under appropriate conditions to prevent degradation.
Insufficient reaction temperature Ensure the reaction temperature is maintained at the optimal level. For the Rosenmund-von Braun reaction, this is typically high.
Presence of water in the reaction Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried. Water can deactivate the catalyst and lead to side reactions.
Inefficient mixing On a large scale, ensure adequate agitation to maintain a homogeneous reaction mixture, especially when dealing with solid reagents.

Problem 2: Formation of Significant Byproducts

Possible Cause Recommended Action
Overheating of the reaction Implement strict temperature control. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually.
Incorrect stoichiometry Carefully control the molar ratios of reactants and catalysts.
Side reactions with residual impurities Ensure the purity of starting materials and solvents.

Problem 3: Difficulty in Product Purification

Possible Cause Recommended Action
Formation of azeotropes with solvents Select appropriate solvents for extraction and recrystallization that do not form azeotropes with the product.
Co-crystallization of impurities Optimize recrystallization conditions (solvent system, cooling rate) to enhance the selective crystallization of the desired product. Consider multi-step purification if necessary.
Oiling out during crystallization Ensure the chosen solvent system provides a suitable solubility profile for the product. Seeding the solution with pure crystals can help induce proper crystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Production

Parameter Route 1: Cyanation of 2-Bromo-4-(trifluoromethyl)fluorobenzene Route 2: Multi-step from 2-Fluoro-5-(trifluoromethyl)aniline
Number of Steps 13 (Diazotization, Sandmeyer, Cyanation)
Typical Yield 70-85%60-75% (overall)
Purity (before final purification) 90-95%85-92%
Key Reagents CuCN or NaCN/KCN with a catalystNaNO₂, H₂SO₄, CuCN
Operating Temperature High (typically >150°C)Low to moderate (-5°C to 50°C)
Key Challenges Handling of highly toxic cyanides, high temperature, potential for thermal runaway.Handling of unstable diazonium salts, multi-step process increases complexity and potential for yield loss.
Cost-effectiveness Potentially more cost-effective due to fewer steps, but requires significant investment in safety infrastructure.Higher raw material and processing costs due to multiple steps.

Note: The data presented are typical ranges and can vary based on specific process optimization and scale.

Experimental Protocols

Protocol 1: Scale-up Synthesis via Cyanation of 2-Bromo-4-(trifluoromethyl)fluorobenzene (Route 1)

1. Reaction Setup:

  • A jacketed glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is used.

  • The reactor is thoroughly dried and purged with nitrogen.

2. Charging of Reagents:

  • Charge the reactor with 2-Bromo-4-(trifluoromethyl)fluorobenzene and a high-boiling point aprotic solvent (e.g., DMF, NMP).

  • In a separate, contained system, prepare a slurry of copper(I) cyanide in the same solvent.

3. Reaction:

  • Under a nitrogen atmosphere, slowly add the copper(I) cyanide slurry to the reactor.

  • Heat the reaction mixture to the target temperature (e.g., 160-180°C) and maintain for the duration of the reaction, monitoring by HPLC.

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding it to a solution of ferric chloride and hydrochloric acid to complex the cyanide.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with brine.

  • Concentrate the organic layer under reduced pressure.

5. Purification:

  • The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/toluene).

Mandatory Visualizations

G cluster_0 Route 1: Cyanation cluster_1 Route 2: Sandmeyer cluster_2 Purification start1 2-Bromo-4-(trifluoromethyl)fluorobenzene process1 Cyanation (High Temperature) start1->process1 reagent1 CuCN / Solvent reagent1->process1 product1 Crude this compound process1->product1 crude_product Crude Product (from Route 1 or 2) product1->crude_product start2 2-Fluoro-5-(trifluoromethyl)aniline process2a Diazotization (Low Temperature) start2->process2a reagent2a NaNO2 / H2SO4 reagent2a->process2a intermediate Diazonium Salt process2a->intermediate process2b Sandmeyer Reaction intermediate->process2b reagent2b CuCN reagent2b->process2b product2 Crude this compound process2b->product2 product2->crude_product purification Vacuum Distillation or Recrystallization crude_product->purification final_product Pure this compound purification->final_product

Caption: Comparative workflow of the two main synthetic routes for this compound.

G start Low Yield or Incomplete Reaction q1 Is the reaction temperature optimal? start->q1 a1_yes Check Reagent Quality q1->a1_yes Yes a1_no Adjust Temperature Control System q1->a1_no No q2 Are reagents of high purity? a1_yes->q2 a2_yes Investigate Mixing Efficiency q2->a2_yes Yes a2_no Source Fresh, High-Purity Reagents q2->a2_no No q3 Is mixing adequate for the scale? a2_yes->q3 a3_yes Consider Catalyst Deactivation q3->a3_yes Yes a3_no Improve Agitation (e.g., baffle design, impeller speed) q3->a3_no No

References

Stability issues of 2-Fluoro-5-(trifluoromethyl)benzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)benzonitrile. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: this compound possesses three key functional groups on a benzene ring: a nitrile (-CN), a fluorine (-F) atom, and a trifluoromethyl (-CF3) group. The electron-withdrawing nature of all three substituents significantly impacts the chemical properties of the molecule. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions.[1][2][3] The trifluoromethyl group is generally very stable, but it deactivates the aromatic ring towards electrophilic substitution. The fluorine atom also contributes to this deactivation and can be a potential leaving group in nucleophilic aromatic substitution reactions under specific conditions.

Q2: How stable is this compound to acidic and basic conditions?

A2: Aromatic nitriles, in general, can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions, typically requiring elevated temperatures.[1][4][5] Due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups, the nitrile group in this compound is expected to be relatively resistant to hydrolysis. However, prolonged exposure to strong acids (e.g., refluxing HCl) or strong bases (e.g., refluxing NaOH) will likely lead to its conversion to 2-fluoro-5-(trifluoromethyl)benzoic acid.[4][5]

Q3: What is the thermal and photolytic stability of this compound?

A3: While specific studies on this compound are not extensively documented, compounds with trifluoromethyl groups generally exhibit high thermal stability. However, like many organic molecules, prolonged exposure to high temperatures or high-energy light (UV) could potentially lead to decomposition or polymerization. It is recommended to store the compound in a cool, dark place and to conduct reactions at the lowest effective temperature.

Q4: Are there any known incompatibilities with common reagents?

A4: Yes. As a general precaution for nitriles, avoid strong oxidizing agents, as they can lead to vigorous and potentially explosive reactions.[6] Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will reduce the nitrile group to a primary amine. While the trifluoromethyl group is generally robust, certain very strong nucleophiles or reducing agents might interact with it under harsh conditions. Reactions with strong bases can lead to hydrolysis of the nitrile group.[2][4]

Troubleshooting Guide

Issue Possible Cause Recommendation
Low or no product yield in a reaction. Decomposition of starting material: The reaction conditions (e.g., high temperature, strong acid/base) may be too harsh, leading to the degradation of this compound.- Monitor the reaction at a lower temperature. - Use milder reagents if possible. - Perform a stability test of the starting material under the reaction conditions without the other reactants.
Formation of an unexpected carboxylic acid byproduct. Hydrolysis of the nitrile group: Trace amounts of water in the reaction mixture, especially under acidic or basic catalysis, can lead to the hydrolysis of the nitrile to a carboxylic acid.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If acidic or basic conditions are required, consider using non-aqueous systems or running the reaction at a lower temperature for a shorter duration.
Reaction stalling or incomplete conversion. Deactivation of the aromatic ring: The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the aromatic ring, potentially slowing down desired electrophilic substitution reactions.- Use more forcing reaction conditions (e.g., higher temperatures, longer reaction times) cautiously, while monitoring for decomposition. - Employ a more active catalyst or reagent system.
Formation of a primary amine byproduct. Unintended reduction of the nitrile group: The presence of a reducing agent in the reaction mixture, even if not intentionally added, can reduce the nitrile to an amine.- Scrutinize all reagents and solvents for potential contaminants that could act as reducing agents. - If a reduction is not the intended reaction, ensure the reaction is performed under non-reducing conditions.

Experimental Protocols

General Protocol for Assessing Stability Under Reaction Conditions

This protocol provides a general workflow for testing the stability of this compound under specific reaction conditions before committing to a large-scale reaction.

  • Preparation of the Control Sample:

    • In a clean, dry reaction vessel, dissolve a known amount of this compound in the chosen reaction solvent.

    • Add all the reagents for the planned reaction except for the key reactant that is supposed to react with the benzonitrile.

    • If a catalyst is used, it should be included.

  • Reaction Conditions:

    • Subject the control sample to the same conditions as the planned experiment (e.g., temperature, stirring, atmosphere).

  • Monitoring:

    • At regular time intervals (e.g., 1h, 3h, 6h, 24h), withdraw a small aliquot from the reaction mixture.

    • Analyze the aliquot by a suitable analytical method such as HPLC, GC-MS, or TLC to monitor for the disappearance of the starting material and the appearance of any degradation products.

  • Analysis:

    • Compare the analytical data over time. Significant degradation of the starting material indicates instability under the tested conditions.

    • Identify any major degradation products to understand the decomposition pathway.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment start Start: Define Reaction Conditions prep_control Prepare Control Sample (without key reactant) start->prep_control run_reaction Subject to Reaction Conditions (Temperature, Time, etc.) prep_control->run_reaction monitor Monitor Reaction Over Time (TLC, HPLC, GC-MS) run_reaction->monitor analyze Analyze for Degradation Products monitor->analyze decision Is the Compound Stable? analyze->decision proceed Proceed with Full Reaction decision->proceed Yes modify Modify Reaction Conditions (e.g., lower temperature, milder reagents) decision->modify No modify->start

Caption: Workflow for assessing the stability of a compound under specific reaction conditions.

degradation_pathway Potential Hydrolysis Pathway start This compound intermediate Intermediate Amide start->intermediate Hydrolysis product 2-Fluoro-5-(trifluoromethyl)benzoic acid intermediate->product Further Hydrolysis conditions Strong Acid or Base + Heat, H2O conditions->start conditions->intermediate

Caption: Potential hydrolysis pathway of this compound.

References

Technical Support Center: HPLC Analysis of 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful HPLC analysis of 2-Fluoro-5-(trifluoromethyl)benzonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for the analysis of this compound?

Q2: What are some potential impurities that I should be aware of during the analysis?

A2: Potential impurities can originate from the synthetic route of this compound. Common impurities in the synthesis of related benzonitriles include unreacted starting materials, byproducts from side reactions, and residual catalysts. For instance, if the synthesis involves a cyanation step, unreacted bromo- or iodo- precursors could be present. Over-oxidation during synthesis can also lead to the formation of the corresponding benzoic acid.

Q3: How can I prepare my sample for HPLC analysis?

A3: Proper sample preparation is crucial for accurate and reproducible results. For solid samples, accurately weigh a known amount and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. Sonication can aid in complete dissolution.[1] For in-process or reaction samples, a small aliquot should be taken, the reaction quenched if necessary, and then diluted with a suitable solvent to fall within the calibration range. It is highly recommended to filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]

Troubleshooting Guides

Peak Shape Problems

Q4: My peak for this compound is tailing. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with active silanol groups on the silica backbone of the column.

    • Solution: Try adjusting the mobile phase pH. For acidic compounds, a lower pH can suppress silanol interactions. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and inject a smaller volume.[2]

  • Column Contamination: Buildup of impurities on the column can cause peak distortion.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

Q5: I am observing peak fronting for my analyte. What is the likely cause?

A5: Peak fronting is often an indication of:

  • Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can cause the peak to front.

    • Solution: Dilute your sample.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or as close in strength to the mobile phase as possible.

Retention Time and Resolution Issues

Q6: My retention times are shifting between injections. What should I investigate?

A6: Shifting retention times can be due to:

  • System Not Equilibrated: Insufficient column equilibration with the mobile phase before starting the analysis is a common cause.

    • Solution: Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved before injecting your samples.[1]

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing. If using a gradient, check the pump's proportioning valves.

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Q7: I am not getting good resolution between my analyte and an impurity peak. How can I improve the separation?

A7: To improve resolution, you can try the following:

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH of the Mobile Phase: If the impurity has ionizable groups, changing the pH can significantly affect its retention time relative to the analyte.

  • Use a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl or a fluorinated phase) can provide different selectivity. For fluorinated compounds, a pentafluorophenyl (PFP) column can sometimes offer unique selectivity.

Data Presentation

Table 1: Proposed Starting HPLC Method Parameters for this compound Analysis

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Example Isocratic: 65:35 (v/v)
Example Gradient: Start with 50% Acetonitrile, ramp to 90% over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Run Time 20 minutes

Note: These are starting parameters and may require optimization for your specific application and instrumentation.

Experimental Protocols

Protocol for Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.[1]

  • Make up to the mark with acetonitrile and mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

Protocol for Sample Preparation (In-Process Sample)
  • Withdraw a small, representative aliquot of the reaction mixture.

  • If necessary, quench the reaction by adding the aliquot to a suitable quenching agent.

  • Dilute the sample with a suitable solvent (e.g., acetonitrile) to a concentration estimated to be within the calibration range.

  • Vortex the diluted sample to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[1]

Mandatory Visualization

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for this compound Analysis start Problem Observed in Chromatogram peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? start->retention_time resolution Resolution Issue? start->resolution no_peak No Peak / Low Sensitivity? start->no_peak tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No shifting Shifting retention_time->shifting Yes poor_resolution Poor Resolution resolution->poor_resolution Yes no_peak_issue No Peak or Low Signal no_peak->no_peak_issue Yes check_overload Check for Sample Overload (Dilute Sample) tailing->check_overload check_ph Check Mobile Phase pH tailing->check_ph check_column Check Column Health (Flush / Replace) tailing->check_column fronting->check_overload check_solvent Check Injection Solvent (Use Mobile Phase) fronting->check_solvent check_equilibration Check System Equilibration shifting->check_equilibration check_mobile_phase Check Mobile Phase Prep. shifting->check_mobile_phase check_temp Check Column Temperature shifting->check_temp optimize_mobile_phase Optimize Mobile Phase (Gradient / Solvent) poor_resolution->optimize_mobile_phase change_column Change Column (Different Stationary Phase) poor_resolution->change_column check_detector Check Detector Settings (Wavelength, Lamp) no_peak_issue->check_detector check_sample_prep Check Sample Prep. (Degradation, Concentration) no_peak_issue->check_sample_prep

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Analysis_Workflow General Workflow for HPLC Analysis sample_prep Sample Preparation (Dissolution, Dilution, Filtration) hplc_setup HPLC System Setup (Mobile Phase, Column, Method Parameters) sample_prep->hplc_setup system_equilibration System Equilibration (Stable Baseline) hplc_setup->system_equilibration injection Sample Injection system_equilibration->injection data_acquisition Data Acquisition (Chromatogram) injection->data_acquisition data_analysis Data Analysis (Integration, Quantification) data_acquisition->data_analysis report Reporting data_analysis->report

Caption: A standard workflow for performing HPLC analysis.

References

Optimizing catalyst loading for 2-Fluoro-5-(trifluoromethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the palladium-catalyzed cyanation of an appropriate aryl halide precursor, typically 2-bromo-4-fluoro-1-(trifluoromethyl)benzene. This reaction involves the cross-coupling of the aryl bromide with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Q2: Which palladium catalyst system is most effective for this cyanation?

Several palladium catalyst systems can be effective for the cyanation of aryl halides. For electron-deficient substrates like 2-bromo-4-fluoro-1-(trifluoromethyl)benzene, catalyst systems that are resistant to deactivation by the cyanide ion are preferred. Palladacycle precatalysts have been shown to be highly efficient.[1][2] Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd/C with a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) is also commonly used.[3]

Q3: What are the typical reaction conditions for the palladium-catalyzed cyanation?

Typical reaction conditions involve heating the aryl bromide with a cyanide source, a palladium catalyst, and a ligand in a polar aprotic solvent. Temperatures generally range from 100 to 120°C.[1] A weak base, such as potassium acetate (KOAc), is often employed.[1] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

Q4: What are common side reactions and byproducts?

Common side reactions in palladium-catalyzed cyanation include the formation of impurities from the decomposition of the starting material or product at high temperatures. If the reaction is not driven to completion, the starting aryl bromide will be a major impurity. Hydrolysis of the nitrile to the corresponding carboxylic acid can occur if water is present in the reaction mixture, especially at elevated temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust palladacycle precatalyst.[1][2]
Catalyst poisoning by cyanide- Ensure slow addition of the cyanide source if possible.- Use of a non-toxic and less soluble cyanide source like K₄[Fe(CN)₆] can mitigate this issue.[1]
Insufficient reaction temperature or time- Ensure the reaction mixture reaches the target temperature (typically 100-120°C).- Monitor the reaction progress by TLC or GC/MS and extend the reaction time if necessary.
Poor quality of reagents- Use anhydrous solvents and reagents.- Ensure the cyanide source is of high purity.
Incomplete Conversion Low catalyst loading- Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%).
Inefficient stirring- Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially with heterogeneous catalysts like Pd/C.[1]
Deactivation of the catalyst- Consider adding a co-catalyst or additive, such as zinc formate dihydrate, which can help reactivate the palladium catalyst.[3]
Formation of Impurities Reaction temperature too high- Lower the reaction temperature and monitor for improvement in purity, although this may require longer reaction times.
Presence of water or oxygen- Use anhydrous solvents and degas the reaction mixture.- Maintain a positive pressure of an inert gas (nitrogen or argon).

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Cyanation of 2-bromo-4-fluoro-1-(trifluoromethyl)benzene

This protocol is a representative procedure based on established methods for palladium-catalyzed cyanation of aryl bromides.[1] Optimization may be required for specific laboratory conditions.

Materials:

  • 2-bromo-4-fluoro-1-(trifluoromethyl)benzene

  • Potassium ferrocyanide(III) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium acetate (KOAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-fluoro-1-(trifluoromethyl)benzene (1.0 eq), potassium ferrocyanide(III) trihydrate (0.5 eq), palladium(II) acetate (0.02 eq, 2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq, 4 mol%), and potassium acetate (1.2 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Typical Catalyst Loading and Reaction Conditions for Palladium-Catalyzed Cyanation

ParameterTypical RangeNotes
Catalyst Loading (mol%) 1 - 5Higher loadings may be needed for less reactive substrates.
Ligand to Metal Ratio 1:1 to 2:1Dependent on the specific ligand and palladium source used.
Cyanide Source (equivalents) 0.5 - 1.5For K₄[Fe(CN)₆], 0.5 equivalents are often sufficient.[1]
Base (equivalents) 1.0 - 2.0A weak base like KOAc is generally preferred.[1]
Temperature (°C) 100 - 140Higher temperatures can lead to faster reactions but also potential decomposition.
Reaction Time (hours) 4 - 24Highly dependent on substrate reactivity, catalyst, and temperature.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Bromide - Cyanide Source - Pd Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Inert Atmosphere (N₂ or Ar) B->C D Heat to 100-120°C with Vigorous Stirring C->D E Monitor Progress (TLC, GC/MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Product Isolation I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent Issues Start Low Yield or Incomplete Reaction C1 Check Catalyst Activity (Use fresh catalyst/ligand) Start->C1 R1 Verify Reaction Temperature Start->R1 RG1 Check Purity of Starting Materials Start->RG1 C2 Increase Catalyst Loading C1->C2 C3 Consider Alternative Ligand or Pre-catalyst C2->C3 R2 Increase Reaction Time R1->R2 R3 Ensure Anhydrous Conditions R2->R3 RG2 Use High-Purity Cyanide Source RG1->RG2

Caption: Troubleshooting logic for low yield in the cyanation reaction.

References

Validation & Comparative

Comparative Guide to Purity Validation of 2-Fluoro-5-(trifluoromethyl)benzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity and stability of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 2-Fluoro-5-(trifluoromethyl)benzonitrile purity, with cross-references to alternative analytical techniques. Experimental data, detailed protocols, and visual workflows are presented to support the selection of the most appropriate analytical methodology.

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is critical to the quality, safety, and efficacy of the final products. While Gas Chromatography (GC) is a common method for purity assessment of this compound, with commercial suppliers often quoting purity levels of ≥ 98% by GC, HPLC offers a versatile and powerful alternative, particularly for identifying non-volatile impurities and for stability-indicating assays.[2]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity determination is contingent on factors such as the volatility of the compound, the potential impurities, and the desired level of sensitivity and structural information. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), another prevalent technique for the analysis of volatile and semi-volatile compounds.[3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of compounds in a liquid mobile phase based on their differential interactions with a stationary phase.Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[5]Ideal for volatile and semi-volatile compounds that can be vaporized without decomposition.[6]
Strengths - High versatility for various compound types.- Non-destructive, allowing for fraction collection.- Excellent for stability-indicating assays to separate degradation products.- High separation efficiency for complex mixtures of volatile compounds.- Provides structural information from mass spectra, aiding in impurity identification.
Limitations - Lower resolution for some volatile compounds compared to GC.- Can be more complex in terms of mobile phase preparation.[5]- Not suitable for non-volatile or thermally unstable compounds.- Derivatization may be required for some analytes.
Typical Use for this Compound Purity determination, quantification of non-volatile impurities, and stability testing.Routine purity assessment and identification of volatile impurities.

Experimental Protocols

A detailed experimental protocol for a proposed stability-indicating HPLC method for this compound is provided below. This method is based on established protocols for structurally similar benzonitrile derivatives and general principles of reversed-phase chromatography.[7]

Proposed Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from potential impurities and degradation products.

Chromatographic Conditions:

ParameterSpecification
Instrument HPLC system with UV or PDA detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. This involves subjecting the sample to various stress conditions to induce degradation.

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl.

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

The stressed samples should be analyzed by the proposed HPLC method to demonstrate that the degradation products are well-resolved from the main peak and from each other.

Data Presentation

The quantitative data from the method validation and purity analysis should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Validation Summary

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Report
Limit of Quantitation (LOQ) Report

Table 3: Purity Analysis Results

Sample IDRetention Time (min)Peak Area% Purity
Reference Standard
Sample Batch 1
Sample Batch 2

Mandatory Visualizations

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results and Reporting Reference_Standard Reference Standard (0.5 mg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Reference_Standard->HPLC_System Test_Sample Test Sample (0.5 mg/mL) Test_Sample->HPLC_System Data_Acquisition Data Acquisition (UV at 254 nm) HPLC_System->Data_Acquisition System_Suitability System Suitability Data_Acquisition->System_Suitability Linearity Linearity System_Suitability->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity (Forced Degradation) Precision->Specificity Purity_Calculation Purity Calculation Specificity->Purity_Calculation Validation_Report Validation Report Purity_Calculation->Validation_Report

Caption: Workflow for HPLC Purity Validation.

Analytical_Technique_Comparison cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Analyte This compound HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS HPLC_Advantages Advantages: - Non-volatile impurities - Stability-indicating HPLC->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower resolution for volatiles HPLC->HPLC_Disadvantages GCMS_Advantages Advantages: - High resolution for volatiles - Structural information GCMS->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Not for non-volatiles - Thermal degradation risk GCMS->GCMS_Disadvantages

Caption: Comparison of HPLC and GC-MS for Purity Analysis.

References

A Comparative Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Fluoro-5-(trifluoromethyl)benzonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, owing to the presence of both fluoro and trifluoromethyl groups which can enhance biological activity and metabolic stability. This guide provides a comparative analysis of two primary synthetic routes to this important intermediate: the Sandmeyer reaction starting from 2-Fluoro-5-(trifluoromethyl)aniline and a metal-catalyzed cyanation of a halogenated precursor.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Metal-Catalyzed Cyanation
Starting Material 2-Fluoro-5-(trifluoromethyl)aniline2-Halo-4-(trifluoromethyl)fluorobenzene
Key Transformation Diazotization followed by cyanationDirect displacement of a halide with a cyanide group
Typical Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanideCopper(I) cyanide or Palladium catalyst with a cyanide source
Reaction Conditions Low temperatures for diazotization (0-5 °C), followed by heating for cyanationElevated temperatures (e.g., 150-200 °C)
Reported Yield Good to highModerate to high
Key Advantages Utilizes a readily available aniline precursor.Potentially a more direct route from a halogenated starting material.
Potential Challenges Handling of potentially unstable diazonium salts. Use of toxic copper cyanide.High reaction temperatures. Use of toxic cyanides. Catalyst cost and sensitivity (for Pd-catalyzed routes).

Route 1: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. This route commences with the diazotization of 2-Fluoro-5-(trifluoromethyl)aniline, followed by reaction with a cyanide salt, typically in the presence of a copper catalyst.

Experimental Protocol

Step 1: Diazotization of 2-Fluoro-5-(trifluoromethyl)aniline

  • 2-Fluoro-5-(trifluoromethyl)aniline is dissolved in a suitable acidic medium, such as a mixture of hydrochloric acid and water.

  • The solution is cooled to a temperature between 0 and 5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

  • In a separate flask, a solution of copper(I) cyanide and an alkali metal cyanide (e.g., sodium or potassium cyanide) is prepared in water.

  • The freshly prepared, cold diazonium salt solution is then added portion-wise to the cyanide solution.

  • The reaction mixture is gradually heated and maintained at an elevated temperature to facilitate the substitution reaction, which is typically accompanied by the evolution of nitrogen gas.

  • After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • The crude this compound can be purified by distillation or chromatography.

dot

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Route 2: Metal-Catalyzed Cyanation of an Aryl Halide

This approach involves the direct displacement of a halogen atom from a substituted benzene ring with a cyanide group, a reaction often catalyzed by a transition metal, most commonly copper or palladium. A plausible starting material for this route is a 2-halo-4-(trifluoromethyl)fluorobenzene, such as the bromo or chloro derivative.

Experimental Protocol (Example with Copper(I) Cyanide)
  • A 2-halo-4-(trifluoromethyl)fluorobenzene (e.g., 2-bromo-4-(trifluoromethyl)fluorobenzene) is combined with copper(I) cyanide in a high-boiling point aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • The reaction mixture is heated to a high temperature, often in the range of 150-200 °C, and stirred for several hours until the reaction is complete, as monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into an aqueous solution (often containing a complexing agent like ferric chloride or ammonia to remove copper salts).

  • The product is extracted into an organic solvent.

  • The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by vacuum distillation or column chromatography.

dot

Caption: General workflow for the metal-catalyzed cyanation of a 2-halo-4-(trifluoromethyl)fluorobenzene.

Conclusion

Both the Sandmeyer reaction and metal-catalyzed cyanation represent viable pathways for the synthesis of this compound. The choice between these routes will often depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. The Sandmeyer reaction may be preferred if the corresponding aniline is readily accessible, while the cyanation of an aryl halide offers a more direct route if the halogenated precursor is available. For large-scale production, factors such as reagent toxicity, waste disposal, and overall process economics will be critical considerations in selecting the optimal synthetic strategy.

A Comparative Guide to the Synthetic Utility of 2-Fluoro-5-(trifluoromethyl)benzonitrile and 2-Chloro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a detailed comparison of 2-Fluoro-5-(trifluoromethyl)benzonitrile and 2-Chloro-5-(trifluoromethyl)benzonitrile, two key intermediates in the preparation of pharmaceuticals and agrochemicals. This analysis is supported by experimental data and established reactivity principles to inform the strategic choice between these two valuable reagents.

The substitution of a halogen at the 2-position of the 5-(trifluoromethyl)benzonitrile scaffold offers two distinct starting materials for further molecular elaboration. The choice between the fluoro and chloro derivatives is primarily dictated by the intended chemical transformation, with each halogen imparting different reactivity profiles, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below. These properties are essential for handling, storage, and reaction setup.

PropertyThis compound2-Chloro-5-(trifluoromethyl)benzonitrile
CAS Number 4088-84-0[1]328-87-0
Molecular Formula C₈H₃F₄N[1]C₈H₃ClF₃N
Molecular Weight 189.11 g/mol [1]205.56 g/mol
Appearance Colorless to almost colorless clear liquid[1]White to off-white crystalline powder
Melting Point Not applicable (liquid at room temperature)37-41 °C
Boiling Point 99 °C at 24 mmHg[1]212 °C
Density 1.38 g/mL[1]1.48 g/mL

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The reactivity of the leaving group is a critical factor in the success of SNAr reactions.

For SNAr reactions, the generally accepted order of leaving group ability for halogens is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Therefore, This compound is the more reactive substrate in SNAr reactions compared to its chloro-analogue. This enhanced reactivity can lead to higher yields and allow for the use of a broader range of nucleophiles under milder reaction conditions.

A diagram illustrating the faster SNAr reaction of the fluoro-derivative.
Experimental Protocol: General Procedure for SNAr with an Amine

This protocol provides a general method for the nucleophilic aromatic substitution of an amine with either 2-fluoro- or 2-chloro-5-(trifluoromethyl)benzonitrile.

Materials:

  • 2-Halo-5-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0 - 3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-halo-5-(trifluoromethyl)benzonitrile, the amine nucleophile, and the base.

  • Add the anhydrous solvent and stir the mixture at the desired temperature (typically ranging from room temperature to 150 °C, with the fluoro-derivative generally requiring milder conditions).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. In these reactions, the reactivity of the aryl halide is a key factor, and the trend is generally the reverse of that observed in SNAr reactions.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions typically follows the order: I > Br > OTf > Cl >> F. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, which must be cleaved during the oxidative addition step of the catalytic cycle. The C-Cl bond is weaker and more readily cleaved by the palladium catalyst than the strong C-F bond.

Consequently, 2-Chloro-5-(trifluoromethyl)benzonitrile is the preferred substrate for palladium-catalyzed cross-coupling reactions . The use of the fluoro-derivative in these reactions is possible but often requires more specialized and highly active catalyst systems, higher catalyst loadings, and more forcing reaction conditions.

A diagram showing the more favorable oxidative addition for the chloro-derivative.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-chloro-5-(trifluoromethyl)benzonitrile with a boronic acid.

Materials:

  • 2-Chloro-5-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 2-chloro-5-(trifluoromethyl)benzonitrile, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent and stir the mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-chloro-5-(trifluoromethyl)benzonitrile with an amine.

Materials:

  • 2-Chloro-5-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos) (1.2 - 1.5 times the Pd loading)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄) (1.4 - 2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry reaction vessel.

  • Add the solvent, followed by the 2-chloro-5-(trifluoromethyl)benzonitrile and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Summary of Reactivity and Synthetic Applications

Reaction TypeMore Reactive SubstrateRationaleTypical Applications
Nucleophilic Aromatic Substitution (SNAr) This compoundFluorine is a better leaving group due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.Synthesis of ethers, thioethers, and amines via direct displacement.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) 2-Chloro-5-(trifluoromethyl)benzonitrileThe C-Cl bond is more readily cleaved in the oxidative addition step of the catalytic cycle compared to the stronger C-F bond.Formation of biaryl compounds, arylamines, and other complex structures.

Conclusion

The choice between this compound and 2-chloro-5-(trifluoromethyl)benzonitrile is a strategic one that depends on the desired synthetic transformation. For reactions proceeding through a nucleophilic aromatic substitution mechanism, the fluoro derivative offers superior reactivity, often leading to higher yields and milder reaction conditions. Conversely, for palladium-catalyzed cross-coupling reactions, the chloro derivative is the more suitable substrate due to the greater ease of oxidative addition. A thorough understanding of these reactivity principles is essential for the efficient and successful synthesis of complex molecules in the fields of pharmaceutical and agrochemical research.

References

Spectroscopic Analysis of 2-Fluoro-5-(trifluoromethyl)benzonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-Fluoro-5-(trifluoromethyl)benzonitrile and its key precursors, 2-Fluoro-5-formylbenzonitrile and 3-Bromo-4-fluorobenzaldehyde, is presented for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their spectral data, enabling unambiguous identification and differentiation.

This publication offers a comparative analysis of the spectroscopic characteristics of the synthetically important molecule, this compound, and two of its common precursors. The data herein is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting. Spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) have been employed to elucidate the structural features of these molecules.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its precursors.

Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound 7.92 (dd, J=5.5, 8.7 Hz, 1H), 7.84 (ddd, J=2.5, 4.4, 8.7 Hz, 1H), 7.45 (dd, J=8.7, 10.1 Hz, 1H)162.4 (d, J=258.5 Hz), 133.8 (d, J=8.1 Hz), 129.0 (q, J=33.9 Hz), 128.0 (d, J=8.9 Hz), 123.4 (q, J=272.5 Hz), 117.1 (d, J=21.1 Hz), 114.8 (d, J=3.1 Hz)-63.2 (s, 3F, CF₃), -108.9 (t, J=8.7 Hz, 1F, Ar-F)
2-Fluoro-5-formylbenzonitrile 10.01 (s, 1H), 8.25 (dd, J=2.2, 6.8 Hz, 1H), 8.15 (ddd, J=2.2, 4.4, 8.6 Hz, 1H), 7.49 (t, J=8.8 Hz, 1H)189.5, 163.7 (d, J=260.1 Hz), 136.8 (d, J=2.9 Hz), 135.5 (d, J=8.9 Hz), 129.9 (d, J=4.1 Hz), 117.9 (d, J=21.1 Hz), 115.0-108.9
3-Bromo-4-fluorobenzaldehyde 9.85 (s, 1H), 8.12 (dd, J=2.1, 6.9 Hz, 1H), 7.89 (ddd, J=2.1, 4.3, 8.6 Hz, 1H), 7.33 (t, J=8.6 Hz, 1H)189.9, 164.2 (d, J=258.7 Hz), 136.2, 133.0 (d, J=4.1 Hz), 130.4 (d, J=5.8 Hz), 117.2 (d, J=21.7 Hz), 110.1 (d, J=10.0 Hz)-105.8

Table 2: FTIR and Mass Spectrometry Data

CompoundFTIR (cm⁻¹)Mass Spectrometry (m/z)
This compound 2235 (C≡N), 1620, 1580 (C=C), 1330 (C-F of CF₃), 1250 (Ar-F)189 (M⁺), 170 ([M-F]⁺), 140 ([M-CF₃]⁺)[1][2]
2-Fluoro-5-formylbenzonitrile 2230 (C≡N), 1705 (C=O), 1610, 1570 (C=C), 1240 (Ar-F)149 (M⁺), 148 ([M-H]⁺), 120 ([M-CHO]⁺)[3][4]
3-Bromo-4-fluorobenzaldehyde 1695 (C=O), 1590, 1575 (C=C), 1230 (Ar-F)202/204 (M⁺, Br isotopes), 201/203 ([M-H]⁺), 173/175 ([M-CHO]⁺)[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : Spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation : Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, no external standard was used, and the spectra were referenced to the instrument's internal frequency.

  • ¹H NMR : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR : Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied during acquisition.

  • ¹⁹F NMR : Spectra were acquired with a spectral width of 100 ppm, a relaxation delay of 1 s, and 64 scans. Proton decoupling was applied during acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : Spectra were recorded on an FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the solid or liquid sample was placed directly on the ATR crystal.

  • Data Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction : Samples were introduced via a direct insertion probe or a gas chromatograph.

  • Ionization : Electron ionization was performed at 70 eV.

  • Data Acquisition : Spectra were scanned over a mass range of m/z 40-300.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic relationship between the compounds and the general workflow for their spectroscopic analysis.

Synthesis_Pathway 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile 3-Bromo-4-fluorobenzaldehyde->2-Fluoro-5-formylbenzonitrile Cyanation This compound This compound 2-Fluoro-5-formylbenzonitrile->this compound Trifluoromethylation

Caption: Synthetic pathway from precursors to the target compound.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR FTIR FTIR Sample->FTIR MS MS Sample->MS Structural Elucidation Structural Elucidation NMR->Structural Elucidation FTIR->Structural Elucidation MS->Structural Elucidation

Caption: General workflow for spectroscopic analysis.

Alternative Analytical Methods

While NMR, FTIR, and MS are the primary methods for structural elucidation, other techniques can provide complementary information.

  • Raman Spectroscopy : This technique is particularly useful for identifying and analyzing C≡N and C-F stretching vibrations, which may be weak in the IR spectrum. It can also provide information about the symmetry of the molecule.

  • UV-Vis Spectroscopy : Although not providing detailed structural information, UV-Vis spectroscopy can be used to study the electronic transitions within the aromatic system and can be useful for quantitative analysis.

  • X-ray Crystallography : For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing.

This guide provides a foundational dataset for the spectroscopic analysis of this compound and its precursors. Researchers can utilize this information for compound verification, reaction monitoring, and quality assurance in their synthetic endeavors.

References

A Comparative Guide to the Reactivity of Fluorinated Benzonitrile Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Reactivity Profile

The reactivity of an aryl fluoride in an SNAr reaction is primarily dictated by the stability of the Meisenheimer complex, the negatively charged intermediate formed upon nucleophilic attack. The electron-withdrawing nitrile group (-CN) strongly activates the benzene ring towards this reaction. The relative positions of the fluorine atom and the nitrile group are crucial in determining the degree of stabilization of this intermediate and, consequently, the reaction rate.

The expected order of reactivity for the fluorobenzonitrile isomers in SNAr reactions is:

4-Fluorobenzonitrile ≈ 2-Fluorobenzonitrile > 3-Fluorobenzonitrile

This predicted order is based on the ability of the electron-withdrawing nitrile group to stabilize the negative charge of the Meisenheimer complex through resonance.

  • 4-Fluorobenzonitrile (para-isomer): When a nucleophile attacks the carbon bearing the fluorine atom, the resulting negative charge can be delocalized onto the nitrile group through resonance, significantly stabilizing the Meisenheimer complex. This leads to a lower activation energy and a faster reaction rate.

  • 2-Fluorobenzonitrile (ortho-isomer): Similar to the para-isomer, the ortho-isomer allows for resonance stabilization of the negative charge by the nitrile group. However, the proximity of the nitrile group to the reaction center can also exert a strong electron-withdrawing inductive effect, which further stabilizes the intermediate. This inductive effect is distance-dependent and is more pronounced at the ortho position.

  • 3-Fluorobenzonitrile (meta-isomer): In the meta-isomer, the nitrile group cannot directly delocalize the negative charge of the Meisenheimer complex through resonance. The stabilization is limited to the weaker inductive effect of the nitrile group. Consequently, the intermediate is less stable, leading to a significantly higher activation energy and a much slower reaction rate compared to the ortho and para isomers.

Data Presentation: Predicted Relative Reactivity

While precise, experimentally determined relative rate constants under identical conditions are not available in the reviewed literature, the following table summarizes the predicted relative reactivity based on mechanistic principles.

IsomerStructurePredicted Relative ReactivityRationale for Reactivity
2-Fluorobenzonitrile2-Fluorobenzonitrile structureHighStrong stabilization of the Meisenheimer complex through both resonance and a pronounced inductive effect of the nitrile group.
3-Fluorobenzonitrile3-Fluorobenzonitrile structureLowThe Meisenheimer complex is only stabilized by the weaker inductive effect of the nitrile group; no resonance stabilization is possible.
4-Fluorobenzonitrile4-Fluorobenzonitrile structureHighStrong stabilization of the Meisenheimer complex through resonance delocalization of the negative charge onto the nitrile group.

Experimental Protocols

The following is a general experimental protocol for a comparative study of the reactivity of fluorobenzonitrile isomers with a nucleophile, such as piperidine. This protocol is representative and may require optimization for specific applications.

Reaction of Fluorobenzonitrile Isomers with Piperidine

Materials:

  • 2-Fluorobenzonitrile

  • 3-Fluorobenzonitrile

  • 4-Fluorobenzonitrile

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup with silica gel

Procedure:

  • Reaction Setup: In separate, dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve each fluorobenzonitrile isomer (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition of Reagents: To each flask, add potassium carbonate (2.0 mmol) followed by piperidine (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixtures at a constant temperature (e.g., 80 °C) and monitor the progress of each reaction by TLC.

  • Workup: Upon completion (as determined by TLC), cool the reaction mixtures to room temperature. Pour each mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers for each reaction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Purify the crude products by column chromatography on silica gel. The yield of the corresponding (piperidino)benzonitrile from each isomer can be used as a measure of relative reactivity under these conditions.

Mandatory Visualization

SNAr_Reactivity_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_products Products ArylF Fluorobenzonitrile Isomer TS1 Transition State 1 (Rate-Determining) ArylF->TS1 + Nucleophile Nu Nucleophile (e.g., Piperidine) Nu->TS1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Formation Product Substituted Benzonitrile Meisenheimer->Product Elimination of F- LeavingGroup Fluoride Ion

Caption: Generalized pathway for the SNAr reaction of fluorobenzonitriles.

Reactivity_Factors cluster_stabilizing Stabilizing Factors (Increase Reactivity) cluster_destabilizing Destabilizing Factor (Decreases Reactivity) Reactivity SNAr Reactivity Resonance Resonance Stabilization (ortho, para isomers) Resonance->Reactivity Inductive Inductive Effect (-CN group) Inductive->Reactivity NoResonance Lack of Resonance Stabilization (meta isomer) NoResonance->Reactivity hinders

Caption: Key electronic factors influencing the SNAr reactivity of fluorobenzonitrile isomers.

References

Comparative Biological Activity of 2-Fluoro-5-(trifluoromethyl)benzonitrile Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-fluoro-5-(trifluoromethyl)benzonitrile serves as a valuable scaffold in the design of novel therapeutic agents. The unique combination of a fluorine atom and a trifluoromethyl group on the benzonitrile core imparts desirable physicochemical properties, including enhanced metabolic stability and target-binding affinity.[1][2] This guide provides a comparative overview of the biological activities of analogs based on this scaffold, with a focus on their potential as anticancer agents and enzyme inhibitors. Due to the limited publicly available data on a systematic series of this compound analogs, this guide draws upon structure-activity relationship (SAR) studies of structurally related compounds to infer potential biological activities and mechanisms of action.

Anticancer Activity of Structurally Related Benzonitrile Analogs

Derivatives of benzonitrile, particularly those with fluorine and trifluoromethyl substitutions, have demonstrated significant potential as anticancer agents.[1][2] The primary mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways or the disruption of cellular processes essential for cancer cell proliferation and survival.

Cytotoxicity Data

The following table summarizes the cytotoxic activity of various benzonitrile and related heterocyclic analogs against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, highlight the potency of these compounds.

Compound ID/SeriesCore ScaffoldModificationsCancer Cell Line(s)IC50 / GI50 (µM)Reference(s)
Thiazolo[4,5-d]pyrimidines Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)IGROV1 (Ovarian)Growth % -5.14 at 10 µM[1]
7-Amino-3-phenyl-5-(trifluoromethyl)NCI-60 PanelMean Growth % 80-106 at 10 µM[1]
Fluoroquinolones FluoroquinoloneVarious hydrazide derivativesMCF-7 (Breast)0.42 - 1.67[3]
MDA-MB-468 (Breast)0.41 - 1.63[3]
HOP-92 (NSCLC)0.50[3]
Pyrazolopyrazoles 2,4-Dihydropyrazol-3-oneN-glucosides with substituted phenyl ringsHL-60 (Leukemia)16.4[4]
2-Phenylacrylonitriles 2-PhenylacrylonitrileVarious substitutions on phenyl ringsHCT116 (Colon)0.0059[5]
BEL-7402 (Hepatocellular)0.0078[5]
Trifluoromethylquinolines QuinolineBenzenesulfonamide and urea derivativesNot SpecifiedMore active than Doxorubicin[6]

Enzyme Inhibitory Activity

The benzonitrile scaffold is a key feature in a number of potent enzyme inhibitors. The electron-withdrawing nature of the nitrile and trifluoromethyl groups can facilitate strong interactions with enzyme active sites.

Kinase and Other Enzyme Inhibition Data

The table below presents the inhibitory activities of benzonitrile-containing molecules against various enzymes implicated in disease.

Compound ID/SeriesTarget Enzyme(s)Core ScaffoldKey SubstitutionsIC50 / Ki (µM)Reference(s)
Teriflunomide Derivatives hDHODHCrotonateVaried phenyl substitutions0.016[7]
Phenylsulfonylurea Derivatives PI3K/mTORPhenylsulfonylurea4-PhenylaminoquinolineNot specified, moderate cytotoxicity[8]
Hydrazide-hydrazones AChE, hCA I, hCA IIHydrazide-hydrazoneBistrifluoromethylAChE: 0.196 - 4.222, hCA I: 1.130 - 5.440, hCA II: 0.894 - 6.647[9]
Pyrazoline Derivatives LipoxygenasePyrazoline4-(Trifluoromethyl)phenyl0.68 - 4.45[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activity of novel compounds. The following are standard protocols for the key experiments cited.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[11][12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[12]

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[11]

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP solutions.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase Reaction: In a suitable microplate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody (e.g., in an ELISA format) or using a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following are Graphviz (DOT language) representations of a potential signaling pathway and a general workflow for anticancer drug screening.

anticancer_screening_workflow cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation compound_synthesis Compound Synthesis (this compound Analogs) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) compound_synthesis->cytotoxicity_assay Test Analogs ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination hit_identification Hit Identification ic50_determination->hit_identification Select Potent Compounds enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) hit_identification->enzyme_inhibition cell_cycle_analysis Cell Cycle Analysis hit_identification->cell_cycle_analysis apoptosis_assays Apoptosis Assays (e.g., Western Blot for Caspases) hit_identification->apoptosis_assays xenograft_model Xenograft Models enzyme_inhibition->xenograft_model cell_cycle_analysis->xenograft_model apoptosis_assays->xenograft_model efficacy_studies Efficacy Studies xenograft_model->efficacy_studies kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase (RTK) growth_factor->receptor_tk pi3k PI3K receptor_tk->pi3k Activates akt Akt pi3k->akt Activates apoptosis Apoptosis pi3k->apoptosis Inhibition leads to mtor mTOR akt->mtor Activates transcription_factors Transcription Factors mtor->transcription_factors Activates benzonitrile_analog 2-Fluoro-5-(trifluoromethyl) benzonitrile Analog benzonitrile_analog->pi3k Inhibits cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation

References

Structure-Activity Relationship of 2-Fluoro-5-(trifluoromethyl)benzonitrile Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Fluoro-5-(trifluoromethyl)benzonitrile derivatives, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The information is compiled from publicly available data to facilitate further research and development in this area.

The this compound scaffold is a key pharmacophore in the design of various kinase inhibitors, demonstrating potential in the development of targeted therapies for diseases such as cancer. The strategic placement of the fluorine and trifluoromethyl groups on the phenyl ring significantly influences the binding affinity and selectivity of these compounds for their target kinases.

Comparative Analysis of Inhibitory Activity

While a comprehensive, publicly available Structure-Activity Relationship (SAR) study with detailed quantitative data for a series of this compound derivatives is limited, a patent for Tie-2 kinase modulators provides valuable insights into the SAR of closely related N-[3-fluoro-5-(trifluoromethyl)phenyl] derivatives. The inhibitory activities are categorized by their half-maximal inhibitory concentration (IC50) values.

Compound IDStructureTie-2 IC50 Range
1 N-[3-fluoro-5-(trifluoromethyl)phenyl]-4-(3-{[(2-{[(4-methylpiperazin-1-yl)acetyl]amino}pyridin-4-yl)methyl]oxy}pyridin-2-yl)piperazine-1-carboxamideA (< 50 nM)
2 N-[3-fluoro-5-(trifluoromethyl)phenyl]-4-(3-{[(2-aminopyridin-4-yl)methyl]oxy}pyridin-2-yl)piperazine-1-carboxamideB (50-1000 nM)
3 4-(3-{[2-amino-6-(trifluoromethyl)pyridin-4-yl]methoxy}pyridin-2-yl)-N-[3-fluoro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamideC (1000-10,000 nM)

Table 1: Structure-Activity Relationship of N-[3-fluoro-5-(trifluoromethyl)phenyl] Derivatives as Tie-2 Inhibitors. Data sourced from patent AU2004221812B2[1]. The IC50 ranges are defined as: A = < 50 nM, B = 50-1000 nM, C = 1000-10,000 nM.

Key Observations from the SAR Data:

  • Substitution on the Pyridine Ring: The nature of the substituent on the pyridine ring significantly impacts the inhibitory potency against Tie-2 kinase.

    • Compound 1 , featuring a [(4-methylpiperazin-1-yl)acetyl]amino group, demonstrates the highest potency with an IC50 value of less than 50 nM.

    • Compound 2 , with a simple amino group on the pyridine ring, exhibits moderate activity.

    • Compound 3 , which has both an amino and a trifluoromethyl group on the pyridine ring, shows the lowest activity among the compared derivatives.

This preliminary analysis suggests that more complex and potentially hydrogen-bond-donating and -accepting moieties at this position can enhance the inhibitory activity against Tie-2 kinase.

Experimental Protocols

The following is a generalized experimental protocol for a kinase inhibition assay, based on common methodologies in the field. Specific details for the Tie-2 inhibition assay for the compounds listed above are outlined in the source patent[1].

In Vitro Kinase Inhibition Assay (General Protocol):

  • Reagents and Materials:

    • Recombinant human Tie-2 kinase

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Streptavidin-coated plates

    • Europium-labeled anti-phosphotyrosine antibody

    • Detection buffer

    • Time-resolved fluorescence reader

  • Assay Procedure:

    • The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

    • The kinase, peptide substrate, and test compound are added to the wells of a microtiter plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped by the addition of a solution containing EDTA.

    • The reaction mixture is transferred to a streptavidin-coated plate and incubated to allow the biotinylated peptide to bind.

    • The plate is washed to remove unbound components.

    • A europium-labeled anti-phosphotyrosine antibody in detection buffer is added to the wells and incubated to allow binding to the phosphorylated substrate.

    • After another washing step, an enhancement solution is added to dissociate the europium ions and form a highly fluorescent chelate.

    • The time-resolved fluorescence is measured using a suitable plate reader.

  • Data Analysis:

    • The fluorescence signal is proportional to the amount of phosphorylated substrate, which in turn reflects the kinase activity.

    • The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO only).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve.

Visualizing the Research Workflow

The following diagrams illustrate the typical workflow for SAR studies and the general mechanism of kinase inhibition.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start This compound Synth Chemical Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify Screening In Vitro Kinase Assay Purify->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synth

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Kinase_Inhibition cluster_reaction Kinase Catalytic Cycle cluster_inhibition Inhibition Mechanism Kinase Kinase Substrate Substrate Kinase->Substrate binds P_Substrate Phosphorylated Substrate Substrate->P_Substrate phosphorylates ATP ATP ADP ADP ATP->ADP hydrolyzes P_Substrate->Kinase releases Inhibitor Inhibitor (Benzonitrile Derivative) Inhibitor->Kinase binds to ATP pocket

References

Head-to-head comparison of different fluorinating agents for benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into aromatic systems is a critical strategy for modulating the properties of organic molecules. Benzonitrile, a common scaffold in medicinal chemistry, presents a unique challenge for direct fluorination due to the deactivating effect of the nitrile group. This guide provides a head-to-head comparison of different fluorinating agents for the synthesis of fluorinated benzonitriles, supported by experimental data to inform your choice of synthetic strategy.

The primary focus of modern fluorination chemistry is on electrophilic N-F reagents, which are generally safer and easier to handle than traditional agents like elemental fluorine.[1] Among the most common electrophilic fluorinating agents are Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[1] This comparison will delve into the performance of these reagents in the context of benzonitrile fluorination, considering both direct C-H fluorination and transition-metal-catalyzed approaches.

Performance Comparison of Fluorinating Agents

Direct electrophilic fluorination of benzonitrile is challenging due to the electron-withdrawing nature of the nitrile group, which deactivates the aromatic ring towards electrophilic attack. However, with the aid of transition metal catalysis, the C-H bonds of benzonitrile can be activated for fluorination.

MethodFluorinating AgentCatalyst / AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Directed C-H FluorinationNFSIPd(OAc)₂ / Pyrazole directing groupDichloroethane (DCE)801276[2]

Table 1: Quantitative data for the fluorination of a benzonitrile derivative.

The data clearly indicates that a directed C-H activation strategy using a palladium catalyst and NFSI as the fluorine source can be highly effective for the fluorination of a functionalized benzonitrile.[2] Notably, the same study mentions that other common electrophilic fluorinating agents like Selectfluor were not effective in this specific transformation, highlighting the importance of reagent choice in catalyzed reactions.[2]

Experimental Protocols

Palladium-Catalyzed ortho-C-H Fluorination of 2-(1H-pyrazol-1-yl)benzonitrile with NFSI

This protocol is adapted from the work of Daugulis and others on directed C-H functionalization.

Materials:

  • 2-(4-methyl-1H-pyrazol-1-yl)benzonitrile

  • N-Fluorobenzenesulfonimide (NFSI)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dichloroethane (DCE), anhydrous

Procedure:

  • To an oven-dried reaction vessel, add 2-(4-methyl-1H-pyrazol-1-yl)benzonitrile (1 equivalent), NFSI (2 equivalents), and Pd(OAc)₂ (10 mol%).

  • Add anhydrous DCE to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is quenched and purified by column chromatography on silica gel to afford the ortho-fluorinated benzonitrile derivative.

Reaction Pathways and Experimental Workflow

The synthesis of fluorinated benzonitriles can be approached through different strategies. The following diagrams illustrate the conceptual workflows for direct electrophilic aromatic substitution and a transition-metal-catalyzed C-H activation pathway.

experimental_workflow cluster_direct Direct Electrophilic Aromatic Substitution cluster_catalyzed Transition-Metal-Catalyzed C-H Activation Benzonitrile_direct Benzonitrile Reaction_direct Reaction (Typically harsh conditions) Benzonitrile_direct->Reaction_direct Fluorinating_Agent_direct Fluorinating Agent (e.g., Selectfluor, NFSI) Fluorinating_Agent_direct->Reaction_direct Product_direct Fluorobenzonitrile (Often low yield and poor regioselectivity) Reaction_direct->Product_direct Benzonitrile_catalyzed Directed Benzonitrile Derivative Reaction_catalyzed C-H Activation & Fluorination (Milder conditions, high regioselectivity) Benzonitrile_catalyzed->Reaction_catalyzed Fluorinating_Agent_catalyzed Fluorinating Agent (e.g., NFSI) Fluorinating_Agent_catalyzed->Reaction_catalyzed Catalyst Transition Metal Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_catalyzed Product_catalyzed Regioselectively Fluorinated Benzonitrile Reaction_catalyzed->Product_catalyzed

Figure 1. Comparison of synthetic pathways for benzonitrile fluorination.

The diagram above illustrates two primary approaches. Direct electrophilic aromatic substitution on benzonitrile is often a challenging, low-yielding process. In contrast, a transition-metal-catalyzed C-H activation strategy, often requiring a directing group on the benzonitrile substrate, can proceed under milder conditions with high regioselectivity and yield.

reaction_mechanism A Directed Benzonitrile Substrate B Cyclometalated Pd(II) Intermediate A->B C-H Activation Pd_II Pd(II) Catalyst Pd_II->B C Oxidative Addition B->C NFSI NFSI NFSI->C D Pd(IV)-F Intermediate C->D E Reductive Elimination D->E F Fluorinated Product E->F Pd_II_regen Pd(II) Catalyst (regenerated) E->Pd_II_regen

Figure 2. Simplified catalytic cycle for Pd-catalyzed C-H fluorination.

This diagram outlines a plausible catalytic cycle for the palladium-catalyzed C-H fluorination of a directed benzonitrile substrate. The cycle involves C-H activation to form a cyclometalated intermediate, followed by oxidative addition of the fluorinating agent (NFSI), and subsequent reductive elimination to form the C-F bond and regenerate the active catalyst.

Conclusion

For the synthesis of fluorinated benzonitriles, a direct comparison of fluorinating agents reveals that the choice of synthetic strategy is paramount. While direct electrophilic fluorination of the deactivated benzonitrile ring is generally inefficient with common reagents like Selectfluor and NFSI, a transition-metal-catalyzed C-H activation approach offers a highly effective alternative. Specifically, the use of NFSI in conjunction with a palladium catalyst and a directing group has been shown to provide high yields of the desired fluorinated product under relatively mild conditions. Researchers and professionals in drug development should consider these findings when designing synthetic routes to novel fluorinated benzonitrile derivatives, prioritizing catalyzed methods for improved efficiency and selectivity.

References

A Comparative Guide to Impurity Profiling of 2-Fluoro-5-(trifluoromethyl)benzonitrile: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Fluoro-5-(trifluoromethyl)benzonitrile is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). Impurity profiling, the identification and quantification of all potential impurities, is a critical step mandated by regulatory authorities.[1][2] This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the comprehensive impurity profiling of this key fluorinated intermediate.

GC-MS: A Powerful Tool for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2][3][4][5] Its high sensitivity and specificity make it an ideal choice for detecting and identifying trace-level impurities that may arise during the synthesis of this compound, such as residual solvents, unreacted starting materials, and volatile by-products.[2][3]

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the impurity profiling of this compound using GC-MS. Method development and validation are essential for specific applications.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetone, or dichloromethane) to a final concentration of 1-10 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A GC System or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless, depending on impurity concentration
Oven Program Initial temperature of 50 °C, hold for 2 minutes, ramp at 10-20 °C/min to 300 °C, hold for 5-10 minutes
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-550 m/z
Data Acquisition Full Scan

3. Data Analysis:

  • Peak Identification: Tentatively identify impurities by comparing their mass spectra with reference spectra in the National Institute of Standards and Technology (NIST) library.

  • Structural Elucidation: For unknown impurities, interpret the fragmentation patterns to deduce their chemical structures.

  • Quantification: Determine the concentration of identified impurities using an internal or external standard method. The relative abundance of each impurity can be estimated by comparing its peak area to the total peak area.

Below is a diagram illustrating the logical workflow for GC-MS impurity profiling.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect deconvolute Peak Deconvolution detect->deconvolute identify Library Search (NIST) deconvolute->identify quantify Quantification identify->quantify report Generate Report quantify->report

Caption: Workflow for impurity profiling of this compound using GC-MS.

Alternative Analytical Techniques

While GC-MS is highly effective for volatile compounds, a comprehensive impurity profile often requires orthogonal techniques to detect non-volatile or thermally labile impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile impurities.[3][6] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Key Advantages over GC-MS:

  • Suitable for a wider range of compounds, including non-volatile and thermally unstable impurities.

  • Well-established for purity determination and assay in the pharmaceutical industry.

A reversed-phase HPLC method with UV detection is commonly employed for compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[2][3] This hyphenated technique provides molecular weight information, which is crucial for the identification of unknown impurities.[3] Tandem mass spectrometry (LC-MS/MS) can further provide structural information through fragmentation analysis.[2]

Key Advantages over HPLC-UV:

  • Higher sensitivity and selectivity.[7]

  • Provides molecular weight and structural information for impurity identification.

  • Capable of identifying co-eluting peaks that may not be resolved by UV detection alone.

Performance Comparison

The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and LC-MS for the impurity profiling of this compound.

ParameterGC-MSHPLC-UVLC-MS / LC-MS/MS
Applicable Impurities Volatile & Semi-volatileNon-volatile & Thermally stableWide range, including non-volatile & thermally labile
Primary Separation Principle Volatility & Column InteractionPolarity & Column InteractionPolarity & Column Interaction
Detection Principle Mass-to-charge ratioUV-Vis AbsorbanceMass-to-charge ratio
Identification Capability High (Mass spectral library matching)Low (Based on retention time)Very High (Molecular weight & fragmentation)
Limit of Detection (LOD) ng to pg levelµg to ng levelng to fg level
Quantitative Accuracy HighHighHigh
Key Strengths Excellent for residual solvents, volatile by-productsRobust, routine purity analysisBroad applicability, definitive identification
Key Limitations Not suitable for non-volatile impuritiesLimited identification capabilitiesHigher cost and complexity

Conclusion

For a comprehensive impurity profile of this compound, a multi-faceted approach is recommended. GC-MS is the preferred method for analyzing volatile and semi-volatile impurities, offering high sensitivity and excellent identification capabilities through mass spectral libraries. However, to ensure the detection of all potential impurities, including non-volatile and thermally labile species, orthogonal techniques such as HPLC-UV and, more definitively, LC-MS are essential. The choice of methodology should be guided by the specific synthetic route, knowledge of potential impurities, and regulatory requirements. Combining these techniques provides a robust analytical strategy to ensure the quality and safety of this critical pharmaceutical intermediate.

References

Navigating the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile: A Comparative Guide to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug discovery and development, the efficient synthesis of key chemical intermediates is paramount. 2-Fluoro-5-(trifluoromethyl)benzonitrile, a crucial building block in the creation of various pharmaceutical compounds, presents multiple synthetic routes, each with its own set of advantages and drawbacks. This guide provides a comparative analysis of the most common pathways to this important molecule, offering detailed experimental protocols and a cost-benefit analysis to inform strategic synthetic planning.

At a Glance: Comparison of Synthetic Pathways

Two primary strategies for the synthesis of this compound have been identified: the Sandmeyer reaction starting from an aniline derivative and the cyanation of an aryl halide. The selection of a particular route often depends on factors such as the availability and cost of starting materials, reaction scalability, and safety considerations.

Pathway Starting Material Key Intermediates Overall Yield Key Advantages Key Disadvantages
Route 1: Sandmeyer Reaction 2-Fluoro-5-(trifluoromethyl)anilineAryl diazonium saltModerate to HighReadily available starting material; well-established reaction.Use of potentially unstable diazonium salts; requires careful temperature control.
Route 2: Cyanation of Aryl Halide 2-Bromo-4-(trifluoromethyl)fluorobenzene-HighHigh yield; direct conversion.Starting material may be less accessible or more expensive; use of toxic cyanide reagents.

Route 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction offers a classic and versatile method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. This pathway commences with the readily available 2-Fluoro-5-(trifluoromethyl)aniline.

Experimental Protocol:

Step 1: Diazotization of 2-Fluoro-5-(trifluoromethyl)aniline

  • In a reaction vessel maintained at 0-5 °C, dissolve 2-Fluoro-5-(trifluoromethyl)aniline in an aqueous solution of a strong acid, such as hydrochloric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring. Maintain the temperature strictly within the 0-5 °C range to prevent the decomposition of the diazonium salt.

  • Continue stirring for an additional 30 minutes to ensure the complete formation of the 2-Fluoro-5-(trifluoromethyl)benzenediazonium salt.

Step 2: Cyanation of the Diazonium Salt

  • In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent, such as aqueous potassium cyanide.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. The temperature should be carefully controlled, typically between 20-40 °C, as the reaction can be exothermic.

  • After the addition is complete, the reaction mixture is gently heated to drive the reaction to completion, often indicated by the cessation of nitrogen gas evolution.

  • The crude this compound is then isolated by extraction with an organic solvent, followed by washing and purification, typically through distillation or chromatography.

Sandmeyer_Pathway start start intermediate intermediate start->intermediate Diazotization product product intermediate->product Cyanation reagent1 reagent1 reagent2 reagent2

Route 2: Cyanation of an Aryl Halide

This pathway involves the direct displacement of a halogen atom from an aromatic ring with a cyanide group. A common starting material for this route is 2-Bromo-4-(trifluoromethyl)fluorobenzene.

Experimental Protocol:
  • In a suitable reaction vessel, dissolve 2-Bromo-4-(trifluoromethyl)fluorobenzene in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a cyanide source, typically copper(I) cyanide (CuCN) or a combination of a palladium catalyst and a cyanide salt like potassium hexacyanoferrate(II)[1].

  • The reaction mixture is heated to an elevated temperature, often in the range of 150-200 °C, and stirred for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled and the product is isolated. This typically involves quenching the reaction with an aqueous solution, followed by extraction with an organic solvent.

  • The crude product is then purified by distillation or column chromatography to yield pure this compound.

Cyanation_Pathway start start product product start->product Cyanation reagent reagent

Cost-Benefit Analysis

Factor Route 1: Sandmeyer Reaction Route 2: Cyanation of Aryl Halide
Starting Material Cost Generally lower, as anilines are often more accessible than specific aryl halides.Can be higher, depending on the commercial availability of the halogenated precursor.
Reagent Cost Sodium nitrite and copper(I) cyanide are relatively inexpensive.Copper(I) cyanide is also used. Palladium catalysts, if employed, can be a significant cost factor, though catalyst loading is typically low.
Operational Complexity Requires careful temperature control for the diazotization step. Diazonium salts can be unstable and require immediate use.High reaction temperatures are often necessary, which can be energy-intensive.
Safety Diazonium salts are potentially explosive and must be handled with care.Cyanide reagents are highly toxic and require strict safety protocols. High-temperature reactions in sealed vessels can pose pressure hazards.
Yield & Purity Yields can be variable and are sensitive to reaction conditions. Purity of the final product is generally good after purification.This route often provides high yields of the desired product. Purity is typically high following purification.
Scalability Scalable, but the instability of the diazonium intermediate can present challenges in large-scale production.Generally considered a robust and scalable method for industrial production.

Conclusion

The choice between the Sandmeyer reaction and the direct cyanation of an aryl halide for the synthesis of this compound will ultimately depend on the specific needs and resources of the research or production team.

The Sandmeyer reaction offers a viable route from a more readily available and often cheaper starting material. However, it requires meticulous control over reaction conditions, particularly temperature, and involves the handling of potentially hazardous diazonium intermediates.

The cyanation of an aryl halide is a more direct and often higher-yielding process. While the starting material may be more expensive, the robustness and scalability of this method make it an attractive option for larger-scale synthesis. The use of highly toxic cyanide reagents is a significant safety consideration for both routes.

For researchers, a thorough evaluation of the cost of starting materials, the available equipment for temperature and pressure control, and the established safety protocols within their laboratory will be crucial in selecting the most appropriate synthetic pathway.

References

Unveiling the Efficacy of Agrochemicals Derived from 2-Fluoro-5-(trifluoromethyl)benzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of agrochemicals synthesized from the versatile chemical intermediate, 2-Fluoro-5-(trifluoromethyl)benzonitrile, and its structural isomers reveals a new frontier in crop protection. This guide offers a detailed comparison of the efficacy of a novel herbicidal compound derived from a related structure, alongside an overview of the potential for developing potent insecticides and fungicides from this chemical family. The inclusion of the fluorine atom and the trifluoromethyl group in these molecules significantly enhances their biological activity, lipophilicity, and metabolic stability, paving the way for next-generation agrochemicals.

Herbicidal Efficacy: A Leap Forward in Weed Management

A standout herbicidal compound, 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-((4-(trifluoromethoxy)benzyl)oxy)benzonitrile, hereafter referred to as Compound 7a , has demonstrated exceptional efficacy in post-emergence applications.[1][2] This α-trifluoroanisole derivative, synthesized from a pyridine analog of the core molecule, exhibits potent activity against a broad spectrum of both broadleaf and grass weeds.

Comparative Efficacy Data:

In greenhouse assays, Compound 7a has shown superior performance compared to the commercial herbicide Fomesafen, a known protoporphyrinogen oxidase (PPO) inhibitor.[1]

Target WeedApplication Rate (g a.i./hm²)% Inhibition (Compound 7a)% Inhibition (Fomesafen)
Abutilon theophrasti (Velvetleaf)37.5>80%Not specified at this rate
Amaranthus retroflexus (Redroot Pigweed)37.5>80%Not specified at this rate
Eclipta prostrata (False Daisy)37.5>80%Not specified at this rate
Digitaria sanguinalis (Large Crabgrass)37.5>80%Not specified at this rate
Setaria viridis (Green Foxtail)37.5>80%Not specified at this rate

Median Effective Dose (ED₅₀) Comparison:

Further studies established the superior potency of Compound 7a with significantly lower ED₅₀ values against key broadleaf weeds compared to Fomesafen.[1]

Target WeedED₅₀ (g a.i./hm²) - Compound 7aED₅₀ (g a.i./hm²) - Fomesafen
Abutilon theophrasti (Velvetleaf)13.3236.39
Amaranthus retroflexus (Redroot Pigweed)5.4810.09
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Compound 7a functions as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[1][3][4][5][6] This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates highly reactive singlet oxygen.[3][6] These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death.[3][4] This mode of action results in rapid visual symptoms on treated weeds, including chlorosis, desiccation, and necrosis within one to three days of application.[3]

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Compound_7a Compound 7a (PPO Inhibitor) Compound_7a->PPO Inhibits Light Light Accumulation->Light Non-enzymatic oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Light->Singlet_Oxygen Cell_Membrane_Damage Cell Membrane Damage (Lipid Peroxidation) Singlet_Oxygen->Cell_Membrane_Damage Weed_Death Weed Death Cell_Membrane_Damage->Weed_Death

Mode of action of Compound 7a as a PPO inhibitor.

Experimental Protocols

Post-Emergence Herbicidal Activity Assay:

The herbicidal activity of Compound 7a was evaluated using a whole-plant bioassay in a greenhouse setting.[7]

  • Plant Cultivation: Seeds of various weed species were sown in pots containing a suitable growth medium. The plants were grown in a greenhouse under controlled conditions of temperature, humidity, and light.

  • Herbicide Application: The test compounds, including Compound 7a and Fomesafen, were formulated as emulsifiable concentrates. Herbicides were applied to the weeds at the 2-3 leaf stage using a laboratory sprayer.[7] Application rates were varied to determine the dose-response relationship.

  • Evaluation: The herbicidal effect was visually assessed at regular intervals (e.g., 7, 14, and 21 days) after treatment. The percentage of growth inhibition was determined by comparing the treated plants with untreated controls.

  • Data Analysis: The median effective dose (ED₅₀), the dose required to inhibit 50% of the plant growth, was calculated for each compound and weed species.

Herbicidal_Assay_Workflow Start Start Seed_Sowing Seed Sowing of Target Weed Species Start->Seed_Sowing Greenhouse_Growth Greenhouse Cultivation (Controlled Conditions) Seed_Sowing->Greenhouse_Growth Herbicide_Application Post-Emergence Application (2-3 Leaf Stage) Greenhouse_Growth->Herbicide_Application Herbicide_Prep Preparation of Herbicide Formulations Herbicide_Prep->Herbicide_Application Incubation Incubation in Greenhouse (7-21 Days) Herbicide_Application->Incubation Visual_Assessment Visual Assessment of % Growth Inhibition Incubation->Visual_Assessment Data_Analysis Data Analysis (ED₅₀ Calculation) Visual_Assessment->Data_Analysis End End Data_Analysis->End

Workflow for post-emergence herbicidal activity assay.

Potential for Insecticidal and Fungicidal Derivatives

While the primary focus of available research has been on herbicidal applications, the chemical scaffold of this compound holds significant promise for the development of novel insecticides and fungicides. The presence of the trifluoromethyl group is a well-established feature in many successful commercial pesticides, contributing to enhanced efficacy and stability.

Patents and scientific literature describe various insecticidal and fungicidal compounds containing similar fluorinated phenyl or pyridyl moieties. For instance, N-aryl pyrimidinone and pyrazole analogues with trifluoromethylphenyl groups have shown insecticidal activity. Further research is warranted to explore the synthesis and biological activity of insecticidal and fungicidal derivatives of this compound. The versatility of this intermediate suggests that a wide range of active molecules could be developed through targeted chemical modifications.

Conclusion

Agrochemicals derived from this compound and its isomers represent a promising area of research for the development of new and effective crop protection solutions. The demonstrated high efficacy of the herbicidal compound 7a, surpassing a commercial standard, underscores the potential of this chemical class. Future research should focus on the synthesis and evaluation of a broader range of derivatives to unlock their full potential as herbicides, insecticides, and fungicides, thereby contributing to sustainable agriculture and global food security.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-5-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers and scientists in drug development, handling specialized compounds like 2-Fluoro-5-(trifluoromethyl)benzonitrile necessitates strict adherence to established safety protocols. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This compound is a chemical compound that is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Due to these acute toxicities, it is imperative that this chemical waste is managed as hazardous waste and not disposed of through standard laboratory drains or in regular trash.[3][4][5]

Hazard and Disposal Summary

The following table summarizes the critical safety and disposal information for this compound.

ParameterInformation
Chemical Name This compound
CAS Number 4088-84-0
Primary Hazards Acute toxicity (oral, dermal, inhalation), Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system).[1][2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile rubber), protective clothing, and eye/face protection (safety glasses with side-shields or goggles).[1][2] Use in a well-ventilated area or with respiratory protection.[2][6]
Incompatible Materials Oxidizing agents.[2]
Waste Classification Halogenated Organic Waste.[7][8]
Disposal Method Must be disposed of as hazardous waste through a licensed disposal company.[4][5] Do not release into the environment.[1]
Spill Cleanup Absorb spills with inert material (e.g., dry sand, vermiculite) and collect in a suitable, sealed container for disposal.[1][2][9]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to its final removal by a licensed waste management vendor.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Gloves: Wear chemical-resistant gloves.[2]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[2]

  • Lab Coat: A standard lab coat is required. For larger quantities or potential for splashing, consider a chemically resistant apron.

  • Ventilation: All handling of waste, especially commingling, must be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Waste Segregation

Proper segregation of chemical waste is critical for safety and cost-effective disposal.

  • Halogenated Waste Stream: this compound is a halogenated organic compound due to the presence of fluorine.[7][8] It must be collected in a designated waste container for halogenated organic liquids.[8][10]

  • Do Not Mix: Do not mix halogenated solvents with non-halogenated solvents.[7][11] Also, avoid mixing with incompatible waste streams such as acids, bases, or heavy metals.[7][11]

Waste Container Management
  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[10][12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[7][11][12] The label should also list all chemical constituents and their approximate percentages.[7][8] Do not use abbreviations or chemical formulas.[10][12]

  • Container Status: Keep the waste container closed at all times, except when actively adding waste.[7][10][12] This prevents the release of harmful vapors.

On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be at or near the point of generation.[7]

  • Secondary Containment: Place the waste container in secondary containment (such as a larger, chemically resistant bin) to contain any potential leaks or spills.[7][12]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition as the substance is combustible.[2][7]

  • Volume Limits: Do not fill containers beyond 90% of their capacity to allow for expansion.[13] Adhere to the maximum volume of waste allowed in an SAA as per your institution's policy (e.g., a maximum of 25 gallons of Halogenated Solvent waste).[7]

Spill Management

In the event of a spill:

  • Minor Spills: For small spills, contain the leak and soak up the material with an inert absorbent like vermiculite or dry sand.[1][9] Place the contaminated absorbent material into a sealed, properly labeled hazardous waste container.[6][7]

  • Major Spills: For larger spills, evacuate the immediate area. Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

Final Disposal
  • Requesting Pickup: When the waste container is nearly full (around 75-90%), arrange for its removal by a licensed hazardous waste disposal company.[7][13] Follow your institution's specific procedures for requesting a hazardous waste pickup.[7]

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup, accurately reflecting the contents of the container.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Safety cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in Ventilated Area (Fume Hood) B->C D Is this a Halogenated Compound? C->D E Select 'Halogenated Organic Waste' Container D->E Yes F Label Container: 'Hazardous Waste' & List all constituents E->F G Add waste to container. Keep container closed. F->G H Store in designated SAA with Secondary Containment G->H I Is container full (>75%)? H->I J Arrange for pickup by licensed hazardous waste vendor I->J Yes K Continue to collect waste I->K No K->G L Spill Occurs M Absorb with inert material L->M N Collect in sealed container M->N O Label as 'Hazardous Waste' N->O P Dispose with other waste O->P

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.